methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXHVDGSRITZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403448 | |
| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-37-8 | |
| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
Abstract
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research. This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, with a particular focus on the Hemetsberger-Knittel indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological properties. The 5,6,7-trimethoxy substitution pattern, in particular, is associated with compounds exhibiting potent biological activities, including antitubulin effects relevant to cancer chemotherapy.[2][3][4] However, the high cost and limited commercial availability of polysubstituted indoles like 5,6,7-trimethoxy-1H-indole necessitate robust and efficient in-house synthesis methods.[2]
This guide will focus on a reliable and high-yielding synthetic route to this compound, a key intermediate for further elaboration into more complex molecular architectures.
Strategic Overview of Indole Synthesis
Several classical methods exist for the synthesis of the indole ring system, including the Fischer, Reissert, and Leimgruber-Batcho syntheses.[5][6][7][8][9][10]
-
Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][11] While widely applicable, it can sometimes suffer from harsh reaction conditions and the formation of regioisomeric mixtures with unsymmetrical ketones.[11][12]
-
Reissert Indole Synthesis: This approach utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[5][9] It is a powerful method for accessing 2-carboxyindoles.[5]
-
Leimgruber-Batcho Indole Synthesis: This versatile method starts from an o-nitrotoluene and proceeds via an enamine intermediate, which undergoes reductive cyclization.[6][10][13] It is known for its high yields and mild conditions.[6]
While these methods are valuable, for the specific synthesis of this compound, the Hemetsberger-Knittel indole synthesis offers a particularly efficient and direct route.[2][14][15][16]
The Hemetsberger-Knittel Indole Synthesis: A Preferred Pathway
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[14][15][16] This reaction is advantageous due to its typically high yields (often exceeding 70%) and the direct formation of the desired indole-2-carboxylate functionality.[14][15]
The overall synthetic strategy can be broken down into two key stages:
-
Formation of the α-azido-β-arylacrylate intermediate: This is achieved through a Knoevenagel condensation of the corresponding benzaldehyde with an azidoacetate ester.[17][18]
-
Thermolytic cyclization: The intermediate is then heated in a high-boiling solvent, such as xylene, to induce ring closure and formation of the indole ring.[2][17]
Mechanistic Insights
While the precise mechanism of the Hemetsberger-Knittel synthesis is not fully elucidated, it is postulated to proceed through a nitrene intermediate.[14][15] The thermal decomposition of the vinyl azide likely generates a vinyl nitrene, which then undergoes cyclization onto the adjacent aromatic ring, followed by aromatization to furnish the indole product. The potential involvement of azirine intermediates has also been suggested.[14][15]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound via the Hemetsberger-Knittel methodology.
Synthesis of Ethyl Azidoacetate (Precursor)
The synthesis begins with the preparation of ethyl azidoacetate from ethyl bromoacetate and sodium azide via an SN2 reaction.[2] While polar protic solvents like methanol can be used, polar aprotic solvents such as THF are often favored to enhance the rate of SN2 reactions.[2]
Knoevenagel Condensation to form Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
This step involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.[2]
Protocol:
-
To a 1-neck round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), ethyl azidoacetate (2.6 eq), and dry methanol.
-
In a separate 2-neck round-bottom flask under a nitrogen atmosphere, add dry methanol and cool to -10 °C.
-
Add sodium metal (3.7 eq) portion-wise to the cooled methanol with stirring until dissolved.
-
Transfer the aldehyde/azidoacetate solution to the sodium methoxide solution via syringe.
-
Allow the reaction to stir and warm to room temperature.
-
Quench the reaction by pouring it into a mixture of crushed ice and saturated ammonium chloride.
-
Stir the mixture until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
Thermolytic Cyclization to this compound
The final step is the thermal cyclization of the vinyl azide intermediate.
Protocol:
-
Dissolve the methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in xylenes.
-
Heat the solution to reflux.[2] The ring closure is induced by the high temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from warm methanol to yield pure this compound.[2]
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Expected Yield | Appearance | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Ethyl Azidoacetate | ~93%[2] | Colorless liquid | |
| Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Yellow solid | ||
| This compound | ~96%[2] | Solid | δ 3.90 (s, 3H), 3.90 (s, 6H), 3.92 (s, 3H), 6.86 (s, 1H), 7.11 (s, 2H)[2] |
Note: Yields are based on literature reports and may vary depending on experimental conditions.
Workflow and Reaction Scheme Visualization
To better illustrate the synthetic process, the following diagrams outline the workflow and chemical transformations.
Caption: Overall workflow for the synthesis of the target indole.
Caption: Chemical reaction scheme for the Hemetsberger-Knittel synthesis.
Post-Synthesis Modifications
The synthesized this compound is a versatile intermediate. The ester group can be saponified to the corresponding carboxylic acid, which can then be decarboxylated to afford 5,6,7-trimethoxy-1H-indole.[2] The indole nitrogen can also be alkylated, for example, through methylation, to further diversify the molecular scaffold.[2]
Conclusion
The Hemetsberger-Knittel indole synthesis provides a highly effective and reliable method for the preparation of this compound. The procedure is characterized by high yields and the use of readily accessible starting materials. This technical guide has provided a detailed protocol, mechanistic insights, and the rationale behind the experimental choices to enable researchers to confidently synthesize this valuable compound for applications in drug discovery and development. The versatility of the final product as a synthetic intermediate opens up avenues for the creation of novel and potentially therapeutic indole derivatives.
References
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
- Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). [No source provided]
- Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in w
- Study on Reaction Process of Synthesis of Indole from Aniline and Ethylene Glycol. (n.d.).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Cyclization of alkynes under metal-free conditions: synthesis of indoles. (n.d.). [No source provided]
- Hemetsberger indole synthesis. (n.d.). Wikipedia.
- Reissert Indole Synthesis. (n.d.). [No source provided]
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Hemetsberger indole synthesis. (n.d.). chemeurope.com.
- Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive.
- Hemetsberger Indole Synthesis. (2019).
- Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing.
- Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia.
- Leimgruber‐Batcho indole synthesis. (n.d.).
- Leimgruber–Batcho Indole Synthesis. (n.d.).
- 3-Substituted indole: A review. (2019).
- CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (2023). RSC Publishing.
- the leimgruber-batcho indole synthesis. (n.d.). [No source provided]
- Fischer indole synthesis. (n.d.). chemeurope.com.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Buy methyl 5,6-dimethoxy-1H-indole-2-carboxyl
- Reissert Indole Synthesis. (n.d.).
- Batcho–Leimgruber indole synthesis. (n.d.). Semantic Scholar.
- CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (2023). RSC Publishing.
- Reissert Indole Synthesis: The P
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
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An In-Depth Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, and spectroscopic profile. The guide also explores the known biological activities of structurally related compounds, highlighting the potential of the 5,6,7-trimethoxyindole scaffold in the development of novel therapeutic agents, particularly in the area of oncology.
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. The title compound, this compound, is a noteworthy example, featuring a trimethoxylated benzene ring fused to a pyrrole ring bearing a methyl carboxylate group. The electron-donating nature of the three methoxy groups at the 5, 6, and 7-positions is of particular interest as it can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide serves as a detailed resource for researchers working with or considering this compound in their scientific endeavors.
Chemical Synthesis
The primary synthetic route for obtaining this compound is the Hemetsberger-Knittel indole synthesis . This method involves the thermal or base-catalyzed decomposition of a β-azido-α,β-unsaturated ester. The causality behind this choice of synthesis lies in its efficiency for constructing the indole-2-carboxylate core from readily available precursors.
Synthetic Pathway: Hemetsberger-Knittel Synthesis
The synthesis proceeds through two main steps:
-
Condensation: An aldol-type condensation between 3,4,5-trimethoxybenzaldehyde and an α-azidoacetate (e.g., ethyl azidoacetate) in the presence of a base, such as sodium ethoxide, to form the corresponding vinyl azide intermediate.
-
Cyclization: The vinyl azide is then heated in a high-boiling solvent, such as xylene, to induce thermal cyclization. This step involves the extrusion of dinitrogen gas and subsequent ring closure to form the indole ring system.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of the Vinyl Azide Intermediate
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the vinyl azide intermediate.
Step 2: Synthesis of this compound
-
Suspend the dried vinyl azide intermediate in a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to afford this compound as a solid. A successful synthesis using this method has reported a yield of 96% after recrystallization from warm methanol[1].
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₅ | [2] |
| Molecular Weight | 265.27 g/mol | [2] |
| CAS Number | 118292-37-8 | [2] |
| Appearance | Solid | General |
| Solubility | Soluble in methanol | [1] |
Table 1: Physicochemical Properties
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrrole ring, the aromatic proton on the benzene ring, the three methoxy groups, the methyl ester group, and the N-H proton of the indole. The N-methylation of the indole nitrogen in a related synthesis resulted in the disappearance of signals that were indicative of an isomer, suggesting that the N-H proton may be involved in spatial interactions with the methoxy groups[1].
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 265.
Potential Biological Activity and Applications
While specific biological activity data for this compound is limited, the 5,6,7-trimethoxyindole scaffold is a key pharmacophore in a number of biologically active molecules. Research into derivatives of this core structure has revealed potent anticancer properties, suggesting that the title compound could serve as a valuable intermediate or a lead compound in drug discovery.
Antimitotic and Vascular Disrupting Agents
Several studies have highlighted the potential of 5,6,7-trimethoxyindole derivatives as antimitotic and vascular disrupting agents. These compounds often function by inhibiting tubulin polymerization, a critical process in cell division and the maintenance of cell structure. By disrupting the microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.
Furthermore, some of these derivatives have shown selective activity against the tumor vasculature, acting as vascular disrupting agents (VDAs). VDAs cause a rapid shutdown of blood flow within the tumor, leading to necrosis and tumor regression. The 5,6,7-trimethoxy substitution pattern appears to be a key contributor to this activity.
Conclusion
This compound is a synthetically accessible indole derivative with a substitution pattern that is of high interest for medicinal chemistry. While a complete experimental characterization is not fully available in the public literature, the established synthetic route via the Hemetsberger-Knittel reaction provides a reliable method for its preparation. The known biological activities of closely related 5,6,7-trimethoxyindole derivatives as potent antimitotic and vascular disrupting agents underscore the potential of this compound as a valuable building block or lead structure in the design of novel anticancer therapeutics. Further investigation into the specific biological profile of the title compound is warranted and could lead to the development of new and effective drug candidates.
References
[3] Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
[4] de Souza, M. C. B. V., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(7), 5126–5146. [Link]
[5] Annunziata, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1426. [Link]
[6] PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
[7] Zhao, Y., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry, 56(5), 2097-2111. [Link]
[8] Chen, Y.-T., et al. (2023). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Medicinal Chemistry, 14(5), 906-912. [Link]
[1] McDonald, A. (2013). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Honors Theses. 111. [Link]
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An In-depth Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate (CAS Number: 118292-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, identified by CAS number 118292-37-8, is a polysubstituted indole derivative. While this compound itself has not been extensively studied for its biological activity, its structural features, particularly the trimethoxyphenyl moiety, position it as a valuable synthetic intermediate in the development of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This guide provides a comprehensive overview of the known properties of this compound, including its synthesis, and discusses its potential applications as a precursor for novel therapeutics, such as combretastatin analogues that function as tubulin polymerization inhibitors.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 118292-37-8 | N/A |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid methyl ester | N/A |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| Melting Point | 152°C - 156°C (for the corresponding carboxylic acid) | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the Hemetsberger-Knittel indole synthesis. This methodology involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form the corresponding indole-2-carboxylic ester.
A key publication outlines a high-yield synthesis pathway.[1] The process begins with an aldol condensation between 5,6,7-trimethoxybenzaldehyde and ethyl azidoacetate to produce methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (a vinyl azide). Subsequent refluxing of this intermediate in xylenes induces ring closure to form the desired this compound.[1] The reported yield for this cyclization step is as high as 96%.[1]
Experimental Protocol: Synthesis via Hemetsberger-Knittel Methodology [1]
-
Step 1: Aldol Condensation to form Vinyl Azide
-
Dissolve 5,6,7-trimethoxybenzaldehyde and ethyl azidoacetate in a suitable solvent.
-
Initiate the condensation reaction under appropriate conditions to yield methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.
-
-
Step 2: Ring Closure to form Indole Ester
-
Dissolve the resulting vinyl azide from Step 1 in xylenes.
-
Reflux the solution to induce thermal cyclization.
-
Monitor the reaction for completion.
-
-
Step 3: Purification
-
Upon completion of the reaction, cool the mixture.
-
The crude product can be purified by recrystallization from warm methanol.[1]
-
4.2. Indole Derivatives as a Class of Tubulin Inhibitors
A growing body of research highlights the potential of various indole derivatives as inhibitors of tubulin polymerization. [2][3][4]These compounds often act at the colchicine binding site and exhibit potent antiproliferative activity against a range of cancer cell lines. The versatility of the indole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and pharmacokinetic properties.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any research chemical with an incomplete toxicological profile, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable, synthetically accessible building block for medicinal chemistry and drug discovery. Its key structural feature, the trimethoxy-substituted aromatic ring, makes it an ideal precursor for the synthesis of novel indole-based combretastatin analogues and other potential tubulin polymerization inhibitors. While the direct biological activity of this compound remains to be elucidated, its role as a key intermediate in the synthesis of potent anticancer agents underscores its importance for researchers and scientists in the field of oncology and drug development. Further exploration of derivatives synthesized from this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115.
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Singh, P., Kumar, A., & Singh, I. R. (2013). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. BMC Chemistry, 7(1), 22.
- Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022).
- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1464-1481.
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ResearchGate. (n.d.). Scheme 1: Synthesis of 3-indolecarbaldehyde combretastatin derivatives.... Retrieved from [Link]
- Bhagoji, C., & Havaragi, R. (2023). INDOLE DRUGS (NATURAL/ SYNTHETIC) AS POTENTIAL ANTIDEPRESSANT AGENTS. IIP Series.
- Zhu, Y., Zhao, J., Luo, L., Gao, Y., Bao, H., Li, P., & Zhang, H. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(10), 1729-1740.
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ResearchGate. (n.d.). Overview of A) indole alkaloids and therapeutic agents, B) the diverse.... Retrieved from [Link]
- McDonald, A. I., & Graham, C. L. (2013). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to.
- Singh, P., Kumar, A., & Singh, I. R. (2013). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Chemistry Central Journal, 7, 22.
- Pecnard, S., Hamze, A., Bignon, J., Prost, B., Deroussent, A., Gallego-Yerga, L., Peláez, R., Paik, J. Y., Diederich, M., Alami, M., & Provot, O. (2021). Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues. European Journal of Medicinal Chemistry, 223, 113665.
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An In-Depth Technical Guide to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Strategic Importance of the Polymethoxylated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutic agents across numerous disease areas, including oncology, neurology, and infectious diseases.[2] Within this broad family, methoxy-substituted indoles have garnered significant attention. The strategic placement of electron-donating methoxy groups can profoundly influence the molecule's reactivity, metabolic stability, and, most importantly, its biological activity by enhancing interactions with specific protein targets.[1]
This guide focuses on a particularly compelling derivative: methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate . The dense oxygenation pattern on the benzene ring is not arbitrary; it is a design feature aimed at mimicking the A-ring substitution of potent natural and synthetic tubulin polymerization inhibitors like combretastatin A-4. The 5,6,7-trimethoxy substitution pattern is particularly associated with significant antimitotic and anticancer activities.[3][4] This document provides a comprehensive overview of this molecule, detailing its chemical architecture, a robust synthetic pathway, in-depth structural characterization, and the scientific rationale for its potential as a valuable intermediate in drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a crystalline solid characterized by the core indole bicyclic system, substituted at the 2-position with a methyl carboxylate group and at the 5, 6, and 7 positions of the benzene ring with methoxy groups.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 118292-37-8 | [5] |
| Molecular Formula | C₁₃H₁₅NO₅ | [5] |
| Molecular Weight | 265.27 g/mol | [5] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Solubility | Soluble in methanol, DMF; sparingly soluble in chloroform; practically insoluble in water. | Inferred from related compounds |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
Strategic Synthesis: The Hemetsberger-Knittel Reaction
The synthesis of indole-2-carboxylates can be approached through various classical methods, such as the Fischer, Reissert, or Leimgruber-Batcho syntheses.[6] However, for producing highly functionalized indoles from readily available aromatic aldehydes, the Hemetsberger-Knittel indole synthesis offers a reliable and efficient pathway.[7][8] This method involves the thermal decomposition of a substituted α-azidocinnamate ester, which proceeds through a nitrene intermediate to form the indole ring.[7][9] The key advantage of this approach is its predictability and tolerance for various substituents on the aromatic aldehyde, making it ideal for creating a library of analogs for structure-activity relationship (SAR) studies.
The overall synthetic workflow for this compound is a three-step process starting from the commercially available 3,4,5-trimethoxybenzaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (Vinyl Azide Intermediate)
This step is a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (methyl azidoacetate).[8] The choice of a strong base like sodium methoxide is crucial for deprotonating the α-carbon of methyl azidoacetate, forming the nucleophilic enolate which then attacks the aldehyde. The reaction is typically stereospecific, yielding the Z-isomer.[8]
-
Reagents and Equipment:
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Methyl azidoacetate (1.1 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Methyl azidoacetate is added dropwise to the cooled solution, and the mixture is stirred for 15-20 minutes.
-
A solution of 3,4,5-trimethoxybenzaldehyde in anhydrous methanol is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[10]
-
The resulting precipitate is stirred for approximately 1.5 hours to ensure complete precipitation.[10]
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the vinyl azide intermediate as a solid. A typical yield for this step is around 86%.[10]
-
Step 2: Synthesis of this compound via Thermal Cyclization
This is the core Hemetsberger reaction. The vinyl azide intermediate undergoes thermolysis in a high-boiling, inert solvent like xylenes. The heat promotes the extrusion of a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then rapidly undergoes an intramolecular C-H insertion into the ortho-position of the benzene ring, followed by tautomerization to form the stable aromatic indole ring system.[9]
-
Reagents and Equipment:
-
Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 eq)
-
Xylenes (anhydrous)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
The vinyl azide intermediate is dissolved in anhydrous xylenes in a round-bottom flask under a nitrogen atmosphere.
-
The solution is heated to reflux (approx. 140 °C) and maintained at this temperature. Vigorous nitrogen evolution will be observed at the beginning of the reflux period.
-
The reaction is refluxed for 2-4 hours until nitrogen evolution ceases and TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is the target indole ester. This step is typically high-yielding, often around 96%.[10]
-
Step 3: Purification by Recrystallization
Purification is critical to obtain an analytically pure sample for characterization and biological testing. Recrystallization is an effective method for this compound.
-
Reagents and Equipment:
-
Crude this compound
-
Methanol
-
Erlenmeyer flask, hot plate, filtration apparatus
-
-
Procedure:
-
The crude product is transferred to an Erlenmeyer flask.
-
A minimum amount of warm methanol is added to dissolve the solid completely.[10]
-
The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.
-
Mechanism of the Hemetsberger-Knittel Reaction
Understanding the reaction mechanism is fundamental to optimizing conditions and predicting outcomes. The thermal cyclization of the vinyl azide is the key transformation.
The reaction is initiated by the thermal decomposition of the vinyl azide, which expels molecular nitrogen to form a vinyl nitrene.[9] This highly reactive species is believed to be in equilibrium with an azirine intermediate.[9] The nitrene then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. This cyclization is followed by a[11][12]-hydride shift, which re-establishes the aromaticity of the system and yields the final indole product.[13]
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Indole NH: A broad singlet typically appearing far downfield (> 8.0 ppm) due to the acidic nature of the proton.
-
Aromatic Protons: A singlet for the H-4 proton on the indole ring, and a singlet for the H-3 proton.
-
Methoxy Protons: Three distinct singlets, each integrating to 3 protons, for the methoxy groups at C5, C6, and C7.
-
Ester Methyl Protons: A sharp singlet integrating to 3 protons for the methyl group of the carboxylate ester.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will corroborate the structure by showing a signal for each unique carbon atom.
-
Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) corresponding to the ester carbonyl.
-
Aromatic & Heterocyclic Carbons: A series of signals in the 90-150 ppm range corresponding to the carbons of the indole ring system. The carbons bearing methoxy groups (C5, C6, C7) will be significantly shielded.
-
Methoxy Carbons: Three distinct signals in the aliphatic region (typically 55-65 ppm).
-
Ester Methyl Carbon: A signal around 50-55 ppm.
-
Table of Representative Spectroscopic Data: (Based on data for structurally similar indole-2-carboxylates)
| Data Type | Expected Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR (400 MHz, CDCl₃) | ~8.50 (br s, 1H, NH), ~7.10 (s, 1H, H-4), ~7.00 (s, 1H, H-3), ~4.05 (s, 3H, OCH₃), ~3.95 (s, 3H, OCH₃), ~3.90 (s, 3H, OCH₃), ~3.85 (s, 3H, COOCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | ~162.0 (C=O), ~145.0 (C-7), ~140.0 (C-5), ~138.0 (C-6), ~130.0 (C-7a), ~125.0 (C-2), ~115.0 (C-3a), ~105.0 (C-3), ~100.0 (C-4), ~61.0 (OCH₃), ~60.5 (OCH₃), ~56.0 (OCH₃), ~52.0 (COOCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2950-3000 (C-H stretch), ~1700-1720 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~1200-1250 (C-O stretch) |
| HRMS (ESI) | Calculated for C₁₃H₁₆NO₅ [M+H]⁺: 266.1023; Found: 266.1025 |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[3]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₃H₁₅NO₅ would have a mass-to-charge ratio (m/z) of approximately 266.1023, providing definitive evidence of the compound's elemental composition.
Potential Applications in Drug Discovery: A Focus on Oncology
The primary rationale for synthesizing this compound lies in its potential as a scaffold for anticancer agents, specifically those targeting the tubulin-colchicine binding site.
Antitubulin and Antimitotic Activity
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[14] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore that binds to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.
Research has shown that incorporating the 5,6,7-trimethoxy substitution pattern onto various heterocyclic scaffolds, including indoles and quinazolines, can yield compounds with potent antiproliferative activity.[3][4] These compounds have demonstrated low micromolar and even sub-micromolar IC₅₀ values against a range of human cancer cell lines.[5]
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A Technical Guide to the Spectroscopic Characterization of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and providing a comprehensive reference for the characterization of this and related indole derivatives.
Introduction
This compound is a highly substituted indole derivative of significant interest in medicinal chemistry. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of synthesized molecules. This guide will systematically detail the acquisition and interpretation of the spectroscopic data for the title compound, providing a robust framework for its characterization.
Molecular Structure and Numbering
The structure of this compound, along with the standard IUPAC numbering for the indole ring system, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure and numbering of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Data Acquisition
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis of moderately polar organic compounds like the target molecule due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak.[1]
-
Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrument Setup: Tune and shim the 400 MHz NMR spectrometer to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The residual solvent peak of CDCl₃ (δ ~7.26 ppm) is used as the internal standard for chemical shift referencing.
¹H NMR Spectral Data and Interpretation
The experimental ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz displays the following signals.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.88 | s | 1H | N1-H |
| 7.11 | s | 1H | H3 |
| 6.83 | s | 1H | H4 |
| 4.08 | s | 3H | C7-OCH₃ |
| 3.94 | s | 3H | C5-OCH₃ |
| 3.93 | s | 3H | C6-OCH₃ |
| 3.91 | s | 3H | C2-COOCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Indole Protons:
-
The downfield singlet at δ 8.88 ppm is characteristic of the indole N-H proton, which is often broad due to quadrupole broadening and exchange.[2] Its deshielded nature is due to the anisotropic effect of the aromatic system and its involvement in potential hydrogen bonding.
-
The singlet at δ 7.11 ppm is assigned to the H3 proton. In 2-substituted indoles, the H3 proton typically appears as a singlet.[3]
-
The singlet at δ 6.83 ppm corresponds to the H4 proton, the only proton on the benzene ring.[2] Its upfield shift relative to benzene is due to the electron-donating effect of the three methoxy groups.
-
-
Methoxy and Ester Protons:
-
The four distinct singlets between δ 3.91 and 4.08 ppm are assigned to the protons of the three methoxy groups on the benzene ring and the methyl ester group.[2] The slight differences in their chemical shifts are due to their different electronic and spatial environments. Precise assignment of the individual methoxy groups can be challenging without further 2D NMR experiments (e.g., NOESY).
-
Caption: Workflow for ¹H NMR analysis.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of directly published experimental data for the title compound, the following is a predicted spectrum based on known chemical shift effects of substituents on the indole ring.
Experimental Protocol: ¹³C NMR Data Acquisition
Rationale for Experimental Choices:
-
Solvent: CDCl₃ is used for consistency with the ¹H NMR analysis.
-
Frequency: A 100 MHz or 125 MHz spectrometer is typically used in conjunction with a 400 or 500 MHz ¹H spectrometer, respectively, and provides excellent signal dispersion.
-
Technique: A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.[4]
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, acquire DEPT-90 and DEPT-135 spectra to aid in signal assignment.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the CDCl₃ solvent signal (δ ~77.16 ppm) as the internal reference.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts for this compound are tabulated below. These predictions are based on the analysis of related indole derivatives.[5][6]
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 161.5 | C2-C =O |
| 145.0 - 155.0 | C5, C6, C7 |
| 130.0 - 135.0 | C7a |
| 125.0 - 130.0 | C2 |
| 115.0 - 120.0 | C3a |
| 100.0 - 105.0 | C3 |
| 95.0 - 100.0 | C4 |
| 60.0 - 62.0 | C5, C6, C7 -OCH₃ |
| 52.0 | C2-COO CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl and Aromatic Carbons:
-
The ester carbonyl carbon is expected to be the most downfield signal, around δ 161.5 ppm .
-
The carbons bearing the methoxy groups (C5, C6, and C7) will be significantly deshielded and are predicted to appear in the range of δ 145.0-155.0 ppm .
-
The other quaternary carbons (C2, C3a, and C7a) and the protonated aromatic carbons (C3 and C4) are expected in the aromatic region between δ 95.0 and 135.0 ppm . The electron-donating methoxy groups will shield the ring carbons, shifting them upfield compared to unsubstituted indole.
-
-
Aliphatic Carbons:
-
The three methoxy carbons are predicted to resonate in the δ 60.0-62.0 ppm region.
-
The methyl ester carbon is expected around δ 52.0 ppm .
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Rationale for Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and typically showing a strong molecular ion peak. Electron ionization (EI) is a higher-energy technique that induces more fragmentation, providing valuable structural information.[7]
-
Analyzer: A time-of-flight (TOF) or quadrupole analyzer can provide accurate mass measurements.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer.
-
ESI-MS: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample via a direct insertion probe or GC inlet and acquire the spectrum.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
Expected Molecular Ion:
-
Molecular Formula: C₁₃H₁₅NO₅
-
Molecular Weight: 265.26 g/mol
-
ESI-MS (positive mode): The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 266.1 .[8]
-
EI-MS: The molecular ion peak [M]⁺ should be observed at m/z 265.1 .
Predicted Fragmentation Pattern (EI-MS):
The fragmentation of indole esters under EI conditions often involves the loss of the ester group and fragmentation of the indole ring.
-
Loss of the methoxycarbonyl radical: [M - •COOCH₃]⁺ at m/z 206.
-
Loss of methanol from the ester: [M - CH₃OH]⁺ at m/z 233.
-
Loss of a methyl radical from a methoxy group: [M - •CH₃]⁺ at m/z 250.
Caption: Predicted EI-MS fragmentation pathways.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted IR Spectral Data and Interpretation
The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ether) |
Interpretation of the Predicted IR Spectrum:
-
A broad absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[9]
-
Absorptions in the 2950-2850 cm⁻¹ region will be due to the C-H stretching of the methoxy and methyl ester groups.
-
A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic indole ring.
-
Strong absorptions in the 1250-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the three ether functional groups.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The experimental ¹H NMR data confirms the structure of the synthesized molecule, and the predicted ¹³C NMR, MS, and IR data provide a robust framework for its further characterization. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists working with this and related indole derivatives, ensuring accurate and reliable structural elucidation.
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McDonald, A. (2014). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Combretastatin A-4. Western Washington University. [Link]
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Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]
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Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
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Di Micco, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1509. [Link]
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Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Julian, P. L., & Pikl, J. (1935). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 57(3), 560–562. [Link]
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Mastering Solubility: A Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research
In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its path from the laboratory to clinical application.[1][2][3] Poor solubility can impede formulation, reduce bioavailability, and ultimately lead to the failure of promising therapeutic candidates.[4][5] Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a substituted indole, represents a class of compounds of significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization.
This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. We will delve into the theoretical principles that govern its solubility, provide detailed, field-proven experimental protocols for its quantitative determination, and present a logical workflow for researchers and drug development professionals. This guide is designed not as a rigid set of instructions, but as a self-validating system to empower scientists to make informed decisions in their experimental designs.
Part 1: Theoretical Framework for Predicting Solubility
Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility in different classes of organic solvents. The principle of "like dissolves like" serves as a fundamental guideline: a solute will dissolve best in a solvent that has a similar polarity.[6]
Molecular Structure Analysis
The structure of this compound reveals several key features that influence its solubility:
-
Indole Ring System: The bicyclic indole core is a moderately polar aromatic system.
-
Trimethoxy Substitution: The three methoxy (-OCH₃) groups on the benzene ring are electron-donating and contribute to the molecule's polarity.
-
Methyl Ester Group: The methyl ester (-COOCH₃) group is a polar functional group capable of acting as a hydrogen bond acceptor.
-
N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.
Based on these features, we can predict that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. A related compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7] While this provides a useful starting point, the presence of the methyl ester in our target compound instead of a carboxylic acid will alter its solubility profile.
Hansen Solubility Parameters (HSP): A More Quantitative Approach
For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10] The principle states that substances with similar HSP values are likely to be miscible.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters (HSP).
Part 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data. The following protocols are designed to be robust and provide reliable, quantitative results.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[11]
Protocol:
-
Preparation: Add an excess of this compound to a series of vials, each containing a different organic solvent of interest. An excess is ensured when undissolved solid remains visible after equilibration.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
Caption: Step-by-step workflow for the Isothermal Saturation method.
Spectrophotometric Method
This method is particularly useful for compounds with a strong chromophore and can be more rapid than the gravimetric method. It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Isothermal Saturation Method to prepare a saturated solution at a constant temperature.
-
Sample and Dilute: After equilibration, filter the supernatant. Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.
-
Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.[11]
Part 3: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Organic Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Dichloromethane | Nonpolar | Low | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexanes | Nonpolar | Very Low | To be determined |
Note: The predicted solubility is based on the structural analysis and the known solubility of the corresponding carboxylic acid.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data necessary to advance their work in chemical synthesis, purification, and drug formulation. The methodologies described herein are designed to be adaptable and to provide a self-validating system for obtaining accurate and reproducible solubility data, a critical parameter in the successful development of new chemical entities.
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The Indole-2-Carboxylate Scaffold: A Journey Through a Century of Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the indole-2-carboxylate moiety stands out as a particularly valuable building block, serving as a critical intermediate in the synthesis of complex bioactive molecules, including antiviral agents, enzyme inhibitors, and antitumor drugs.[2][3][4] The journey to synthesize this specific scaffold is a compelling narrative of chemical ingenuity, evolving from harsh, classical name reactions to elegant and highly efficient transition-metal-catalyzed methodologies. This guide provides a comprehensive exploration of the discovery and historical development of indole-2-carboxylate synthesis, offering field-proven insights, detailed mechanistic discussions, and practical experimental protocols for the modern researcher.
Chapter 1: The Classical Foundations: Forging the Scaffold with Stoichiometric Reagents
The late 19th and early 20th centuries laid the groundwork for indole synthesis, establishing robust, albeit often demanding, methods that remain relevant today. These foundational reactions provided the first reliable pathways to the indole-2-carboxylate core.
The Reissert Indole Synthesis (1897): A Direct Approach from Nitroaromatics
Discovered by Arnold Reissert, this method offers a direct route to indole-2-carboxylic acids from readily available ortho-nitrotoluenes.[5] The synthesis is a two-stage process: a base-catalyzed condensation followed by a reductive cyclization.
Causality and Mechanism:
The reaction's ingenuity lies in using the electron-withdrawing nitro group to activate the adjacent methyl group's protons, rendering them sufficiently acidic for deprotonation by a strong base like potassium or sodium ethoxide.[5][6] This carbanion then attacks diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate.[6][7] The subsequent and crucial step is the reductive cyclization of this pyruvate derivative. A reducing agent, classically zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization of the newly formed aniline onto the adjacent ketone, followed by dehydration to yield the aromatic indole-2-carboxylic acid.[5][6][8] The resulting acid can be decarboxylated upon heating to yield the parent indole if desired.[5]
Figure 1: Workflow of the Reissert Indole Synthesis.
Field Insights & Limitations: The choice of base is critical; potassium ethoxide has been shown to give superior results compared to sodium ethoxide.[5][6] While direct, the Reissert synthesis often requires harsh conditions and the scope can be limited by the availability of substituted o-nitrotoluenes. The strongly acidic and reductive conditions may not be compatible with sensitive functional groups on the aromatic ring.
Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid [5][6]
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature (e.g., 10-20°C).
-
Stir the resulting mixture at room temperature for several hours until the condensation is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and acidify to precipitate the crude ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: Suspend the crude pyruvate in glacial acetic acid. Add zinc dust portion-wise while monitoring the exothermic reaction, maintaining a temperature below 100°C.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours.
-
Cool the reaction, filter off the excess zinc, and pour the filtrate into a large volume of water.
-
The precipitated indole-2-carboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization.
The Fischer Indole Synthesis (1883): A Versatile Classic Adapted
The Fischer indole synthesis, discovered by Emil Fischer, is arguably the most famous and widely used method for indole construction.[9][10] While it typically generates indoles substituted at the 2 and/or 3 positions, it can be strategically employed to produce indole-2-carboxylates by using a pyruvic acid derivative as the carbonyl component.[11][12]
Causality and Mechanism:
The synthesis begins with the acid-catalyzed condensation of a (substituted) phenylhydrazine with an α-keto acid, such as pyruvic acid, to form a phenylhydrazone.[9][12] This intermediate is the linchpin of the reaction. The key mechanistic steps are:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[13][13]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate, transiently breaking the aromaticity of the benzene ring.[9][14]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then attacks one of the imine carbons in an intramolecular cyclization.
-
Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[9]
Figure 2: Key stages of the Fischer Indole Synthesis for 2-carboxylates.
Field Insights & Limitations: A wide range of Brønsted and Lewis acids can catalyze the reaction, including HCl, H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[9] The choice of acid can significantly impact the yield and cleanliness of the reaction. A major advantage of the Fischer synthesis is its broad applicability to a wide variety of substituted phenylhydrazines and carbonyl partners. However, the often strongly acidic and high-temperature conditions can be a drawback for substrates with sensitive functionalities.
Chapter 2: Mid-Century Innovations: Exploring New Reactive Intermediates
As synthetic chemistry matured, new methods emerged that exploited different types of reactive intermediates, moving beyond the classical condensation and rearrangement pathways.
The Hemetsberger-Knittel Synthesis (1972): A Thermal Route via Nitrenes
The Hemetsberger synthesis provides a unique thermal pathway to indole-2-carboxylic esters.[13] It involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via a Knoevenagel or aldol-type condensation between an aryl aldehyde and an α-azidoacetate.[15][16]
Causality and Mechanism:
The key to this reaction is the thermolysis of the vinyl azide starting material. While the exact mechanism is not definitively proven, it is widely postulated to proceed through the extrusion of dinitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate.[13][15] This nitrene then undergoes an intramolecular cyclization by inserting into an ortho C-H bond of the adjacent aryl ring, forming the indole scaffold. Azirine intermediates have been isolated in some cases, suggesting a complex mechanistic landscape.[13]
Figure 3: Proposed workflow for the Hemetsberger-Knittel Synthesis.
Field Insights & Limitations: Yields for the Hemetsberger synthesis are often good, typically over 70%.[13] The primary drawback and reason for its less widespread use is the challenge associated with the starting materials. α-Azidoacetates can be unstable, and the synthesis of the 3-aryl-2-azido-propenoic ester precursor can be difficult.[13] Despite this, it remains a valuable tool, particularly in natural product synthesis where other methods may fail.[15][17]
Protocol: Two-Step Hemetsberger Synthesis [15][16]
-
Preparation of Azidoacrylate: To a solution of sodium ethoxide in ethanol at 0°C, add a mixture of the desired aryl aldehyde and ethyl azidoacetate.
-
Allow the reaction to stir at low temperature for several hours, then let it warm to room temperature overnight.
-
Work up the reaction by pouring it into water and extracting with an organic solvent. Purify the crude ethyl α-azido-β-arylacrylate by column chromatography.
-
Thermolysis: Dissolve the purified azidoacrylate in a high-boiling solvent such as xylene or decalin.
-
Heat the solution at reflux (typically 140-190°C) for 1-3 hours, monitoring the reaction for the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude indole-2-carboxylate can be purified by chromatography or recrystallization.
Chapter 3: The Palladium Revolution: Catalytic Pathways to Complexity
The latter part of the 20th century saw the rise of transition-metal catalysis, which fundamentally transformed organic synthesis. Palladium, in particular, unlocked new, milder, and more versatile routes to the indole-2-carboxylate core.
The Larock Indole Synthesis (1991): A Powerful Heteroannulation
First reported by Richard C. Larock, this palladium-catalyzed reaction is an exceptionally powerful method for preparing 2,3-disubstituted indoles from an ortho-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne.[18][19] By choosing an alkyne bearing a carboxylate group, this method becomes a premier strategy for accessing indole-2-carboxylates.
Causality and Mechanism:
The Larock synthesis operates via a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves several key steps:[18][20]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond. This step is critical as it sets the regiochemistry of the final product.
-
Cyclization: The nitrogen of the aniline group displaces the halide on the palladium center in an intramolecular fashion, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle, which forms the C2-C3 bond of the indole ring and regenerates the active Pd(0) catalyst.
Figure 4: Catalytic cycle of the Larock Indole Synthesis.
Field Insights & Applications: The Larock synthesis is prized for its remarkable versatility and functional group tolerance.[18] It has been successfully applied in the synthesis of complex molecules, including unnatural tryptophan derivatives for peptide chemistry.[21] While early protocols used ligand-less palladium, later optimizations introduced phosphine ligands to improve efficiency and broaden the scope to less reactive o-bromo and o-chloroanilines.[19][21] The regioselectivity with unsymmetrical alkynes is a key consideration, generally favoring the placement of the larger substituent at the C3 position of the indole.[18]
Direct C-H Amination: An Atom-Economical Frontier
A more recent and highly advanced strategy involves the direct intramolecular amination of an aryl C-H bond. This approach is exceptionally atom-economical as it circumvents the need for pre-installed leaving groups (like halides) on the aromatic ring. A notable example is the palladium-catalyzed aerobic amination of 2-acetamido-3-arylacrylates.[22][23]
Causality and Mechanism:
This transformation uses a Pd(II) catalyst and molecular oxygen as the terminal oxidant.[22][23] The substrate, easily prepared from a benzaldehyde derivative, undergoes an intramolecular C-H amination. The catalyst facilitates the activation of a C-H bond at the ortho position of the aryl ring, leading to the formation of the critical N-C bond. The reaction produces 1-acetyl indole-2-carboxylates, which can be easily deacetylated to afford the final product.[22]
Field Insights & Advantages: The mild and selective conditions of this aerobic C-H amination tolerate a wide range of electron-rich and electron-poor substrates.[22][23] This method represents a significant step forward in "green" chemistry, avoiding stoichiometric and often toxic reagents and byproducts. Its primary advantage is the ability to use simple, unfunctionalized arenes as starting materials, streamlining synthetic sequences considerably.
Chapter 4: Comparative Analysis
To aid the researcher in selecting the most appropriate synthetic route, the following table summarizes the key attributes of the discussed methodologies.
| Feature | Reissert Synthesis | Fischer Synthesis | Hemetsberger Synthesis | Larock Synthesis |
| Starting Materials | o-Nitrotoluene, Diethyl oxalate | Phenylhydrazine, Pyruvic acid deriv. | Aryl aldehyde, Ethyl azidoacetate | o-Haloaniline, Substituted alkyne |
| Key Reagents | Strong base (EtOK), Zn/AcOH | Strong acid (H⁺ or Lewis Acid) | Base, Heat (Thermolysis) | Pd(0) catalyst, Base, Ligands |
| Conditions | Often harsh, high temp. | Acidic, often high temp. | High temp. (refluxing xylene) | Generally mild (60-110°C) |
| Key Advantage | Direct, from simple nitroaromatics | Highly versatile, widely applicable | Good yields, unique mechanism | Excellent scope & functional group tolerance |
| Key Limitation | Harsh conditions, limited scope | Potential for isomer mixtures | Unstable/hazardous starting materials | Cost of catalyst, alkyne availability |
Conclusion
The synthesis of indole-2-carboxylates has evolved dramatically over more than a century. The journey from the stoichiometric, high-temperature conditions of the Reissert and Fischer syntheses to the mild, versatile, and atom-economical palladium-catalyzed reactions of Larock and modern C-H activation highlights the relentless drive for efficiency and elegance in organic chemistry. For today's drug development professional, this rich history provides a powerful and diverse toolkit. Classical methods remain valuable for their robustness and access from simple starting materials, while modern catalytic approaches offer unparalleled precision and functional group compatibility, enabling the rapid construction of complex and highly functionalized indole-2-carboxylate scaffolds for the discovery of next-generation therapeutics.
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Introduction: The Privileged Indole Scaffold and the Influence of Methoxy Substitution
An In-Depth Technical Guide to the Theoretical Properties of Trimethoxy Indole Derivatives for Drug Discovery
The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] Its prevalence in nature, most notably in the amino acid tryptophan, has made it a cornerstone for countless biologically active natural products and synthetic pharmaceuticals.[2] The indole ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution, a characteristic that chemists have extensively exploited for functionalization.[2]
While the core indole structure is a versatile starting point, its properties can be finely tuned through substitution. Methoxy groups (-OCH₃), in particular, play a crucial role in modulating the electronic and steric characteristics of the indole ring, thereby enhancing its reactivity and biological profile. The introduction of three methoxy groups creates a "trimethoxy indole" scaffold, a feature found in potent therapeutic agents. This substitution pattern is a key pharmacophore in several natural and synthetic compounds known for their anticancer properties, such as the combretastatin and podophyllotoxin families.[1][3] The 3,4,5-trimethoxyphenyl moiety, when attached to an indole core, is a recurring motif in potent inhibitors of tubulin assembly, highlighting the significance of this specific substitution pattern in drug design.[3][4]
This guide provides a comprehensive exploration of the theoretical properties of trimethoxy indole derivatives. We will delve into the quantum mechanical foundations of their electronic structure, predict their chemical reactivity, and outline the computational workflows used to evaluate their potential as therapeutic agents. This document is intended for researchers and scientists in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the computational study of these vital molecules.
Part 1: Fundamental Theoretical Properties and Electronic Structure
Understanding the intrinsic electronic nature of trimethoxy indole derivatives is paramount to predicting their behavior. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for this purpose.[5][6] DFT calculations allow for the elucidation of molecular geometries, electronic distributions, and orbital energies with a high degree of accuracy.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5][7] A smaller gap generally implies higher reactivity and easier electronic excitation.
DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals.[7] For trimethoxy indole derivatives, the electron-donating nature of the methoxy groups typically raises the energy of the HOMO, while the effect on the LUMO can vary depending on the overall substitution pattern. This modulation of the HOMO-LUMO gap directly influences the molecule's optical properties and its ability to participate in charge-transfer interactions.[8]
Table 1: Calculated Electronic Properties of Representative Indole Derivatives
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde | B3LYP/6-311+G(d,p) | Data not specified | Data not specified | Data not specified | [5] |
| Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate | B3LYP/6-31+G(d,p) | Data not specified | Data not specified | Data not specified | [7][9] |
| Generic Indole Derivatives | DFT | Varies by substitution | Varies by substitution | Varies by substitution | |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution across a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[5][7] For indole derivatives, the MEP map typically highlights the nucleophilic character of the pyrrole ring, particularly the C3 position, and the electronegative nature of the nitrogen atom and oxygen atoms of the methoxy groups. These maps provide a clear, predictive guide to where the molecule is likely to interact with other polar molecules, including biological receptors and reactive chemical species.[5]
Theoretical Spectroscopic and Non-Linear Optical (NLO) Properties
Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of molecules.[5] These theoretical spectra can be compared with experimental results to validate the computational method and provide insight into the nature of the electronic transitions, such as π → π* transitions, which are common in these conjugated systems.[7][8] Furthermore, computational studies have revealed that certain substituted indoles exhibit significant non-linear optical (NLO) properties, which are dependent on the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer.[5][8]
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Unlocking the Therapeutic Potential of Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in the development of therapeutics across diverse areas, including oncology, infectious diseases, and neurology.[1] Within this esteemed class of heterocycles, substituted indole-2-carboxylates have emerged as a particularly fruitful area of investigation. The strategic placement of a carboxylate group at the C-2 position, combined with diverse functionalization at other positions of the indole ring, provides a powerful handle to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the fine-tuning of their activity against a wide range of biological targets.
This technical guide provides a comprehensive overview of promising and underexplored research avenues for substituted indole-2-carboxylates. Moving beyond the well-trodden paths of antiviral and anticancer research, we will delve into the burgeoning potential of this scaffold in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a strategic roadmap for future research but also detailed experimental insights to accelerate discovery.
I. Expanding the Therapeutic Frontier: Novel Research Areas
While significant research has focused on the antiviral and anticancer properties of indole-2-carboxylates, several other therapeutic areas hold immense, yet largely untapped, potential.
Neurodegenerative Disorders: Beyond Symptomatic Treatment
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a profound unmet medical need. The indole scaffold is already present in several neurologically active compounds.[1] Substituted indole-2-carboxylates offer a promising platform for developing novel disease-modifying therapies.
Scientific Rationale: The presence of the carboxylic acid group at the C-2 position has been identified as crucial for the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis whose dysfunction is implicated in neurodegeneration.[2] Furthermore, the indole nucleus can be functionalized to target other key pathological drivers, such as neuroinflammation and protein aggregation.
Potential Research Directions:
-
Kinase Inhibition in Neuroinflammation: Design and synthesize indole-2-carboxylate derivatives as inhibitors of kinases involved in neuroinflammatory pathways, such as MAPKs (JNK and ERK).[3][4]
-
Modulation of Amyloid-β Aggregation: Investigate the potential of substituted indole-2-carboxylates to interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[5][6]
-
Multi-Target-Directed Ligands (MTDLs): Develop single molecules that can modulate multiple targets relevant to neurodegeneration, such as cholinesterases (AChE and BChE) and BACE-1.[7]
Proposed Investigational Workflow:
Caption: Workflow for Neuroprotective Indole-2-Carboxylate Discovery.
Metabolic Disorders: Targeting the Roots of Disease
The global prevalence of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) necessitates the development of novel therapeutic strategies. Indole and its metabolites have been shown to play a role in metabolic regulation.[8]
Scientific Rationale: Certain indole derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[1][9] Specifically, PPARγ is a well-established target for anti-diabetic drugs.[10]
Potential Research Directions:
-
Selective PPARγ Modulators: Design indole-2-carboxylates with selective partial agonism for PPARγ to achieve glucose-lowering effects with a reduced side-effect profile compared to full agonists.
-
Dual PPAR Agonists: Explore the development of dual PPARα/γ or PPARδ/γ agonists to simultaneously address dyslipidemia and hyperglycemia.
-
Targeting Diabetic Complications: Investigate the potential of indole-2-carboxamides to ameliorate diabetic kidney disease by inhibiting inflammatory pathways mediated by MAPKs.[3][4]
Key Structure-Activity Relationship (SAR) Insights for PPARγ Modulation:
| Position of Substitution | Favorable Substituents | Rationale | Reference |
| N1 | Small alkyl or unsubstituted | Steric bulk may hinder binding. | [1] |
| C3 | Substituted phenyl rings | Can form key interactions in the ligand-binding pocket. | [1] |
| C5 | Methoxy group | Shown to significantly improve activity. | [1] |
Immuno-Oncology and Inflammation: Modulating the Tumor Microenvironment
The success of immunotherapy has highlighted the importance of targeting the tumor microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune suppression within tumors by depleting tryptophan.
Scientific Rationale: Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, offering a promising strategy to reverse tumor-induced immune tolerance.[11]
Potential Research Directions:
-
Next-Generation IDO1/TDO Dual Inhibitors: Optimize the potency and pharmacokinetic properties of existing indole-2-carboxylate-based IDO1/TDO inhibitors.
-
Combination Therapies: Evaluate the synergistic effects of novel indole-2-carboxylate IDO1/TDO inhibitors with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).
-
Broader Anti-inflammatory Applications: Explore the utility of these compounds in other inflammatory and autoimmune diseases where tryptophan metabolism plays a role.
Illustrative Signaling Pathway:
Caption: Inhibition of the IDO1/TDO Pathway by Indole-2-Carboxylates.
II. Synthetic Strategies: Enabling Chemical Diversity
The exploration of these diverse therapeutic areas is contingent upon the availability of robust and versatile synthetic methodologies to generate libraries of substituted indole-2-carboxylates.
Core Synthesis and Functionalization
A variety of methods exist for the synthesis of the core indole-2-carboxylate scaffold and its subsequent functionalization.
Key Synthetic Approaches:
-
Fischer Indole Synthesis: A classical and widely used method for constructing the indole ring from phenylhydrazines and α-keto acids.[12]
-
Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are invaluable for introducing diverse substituents at various positions of the indole ring.[13][14] Palladium-catalyzed carbonylation of 2-iodoindoles is an efficient method for preparing indole-2-carboxamides.[15]
-
C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.
-
Photoredox Catalysis: Visible-light-mediated reactions provide a mild and efficient alternative for the synthesis of complex indole derivatives.[16][17]
Representative Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
This protocol describes a standard esterification of a commercially available starting material, often a precursor for further diversification.[8]
-
Dissolve 3-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL per 100 mg of starting material).
-
Add concentrated sulfuric acid (0.5 eq) dropwise to the solution.
-
Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Protocol 2.2.2: Amide Coupling for Indole-2-Carboxamide Synthesis
This protocol outlines a general procedure for the synthesis of indole-2-carboxamides from the corresponding carboxylic acids.[12]
-
To a solution of the indole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.2 eq) and continue stirring overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
III. In Vitro and In Silico Profiling: A Rational Approach to Drug Discovery
A critical aspect of modern drug discovery is the early assessment of a compound's biological activity and drug-like properties.
Key In Vitro Assays
-
Anti-inflammatory Activity: The anti-inflammatory potential of novel indole-2-carboxylates can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[18][19]
-
Neuroprotective Activity: The neuroprotective effects can be evaluated in neuronal cell lines (e.g., SH-SY5Y) by assessing the compound's ability to mitigate cytotoxicity induced by neurotoxins or pathological protein aggregates.[5][20]
-
Kinase Inhibition Assays: A variety of commercially available in vitro kinase assay kits can be used to determine the IC50 values of compounds against specific kinases of interest.
In Silico ADME/Tox Profiling
Computational tools play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates, helping to identify potential liabilities early in the discovery process.[21]
Commonly Predicted Parameters:
-
Lipinski's Rule of Five: Provides a general guideline for oral bioavailability.[21]
-
Aqueous Solubility (LogS): Influences absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Critical for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity (hERG inhibition): Early flags for potential toxicity.
IV. Conclusion and Future Perspectives
Substituted indole-2-carboxylates represent a highly versatile and promising scaffold for the development of novel therapeutics. While their potential in antiviral and anticancer applications is well-established, this guide has highlighted significant opportunities in the less-explored areas of neurodegenerative diseases, metabolic disorders, and inflammation. The continued development of innovative synthetic methodologies will be crucial for generating the chemical diversity needed to fully probe these exciting new avenues. By integrating rational design, efficient synthesis, and early-stage in vitro and in silico profiling, the research community can unlock the full therapeutic potential of this remarkable class of molecules. The future of indole-2-carboxylate research is bright, with the potential to deliver next-generation medicines for some of the most challenging diseases of our time.
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Methodological & Application
Application Notes & Protocols: Strategic Derivatization of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2][3] Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a highly functionalized building block, offering multiple reaction sites for chemical modification. The electron-donating methoxy groups on the benzene ring activate the indole core, while the ester at the C2 position and the proton at the N1 position provide orthogonal handles for derivatization.
This guide provides a comprehensive overview of key derivatization strategies for this scaffold. The protocols and insights are designed for researchers in organic synthesis and drug development, explaining not only the procedural steps but also the underlying chemical principles that govern these transformations. The synthesis of the starting material, this compound, is often achieved via methodologies like the Hemetsberger-Knittel synthesis, which involves the thermal cyclization of an α-azido-cinnamic ester.[4]
Section 1: N-H Functionalization at the Indole Nitrogen
Principle and Mechanistic Insight
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion readily participates in nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the N1 position. The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are highly effective for complete deprotonation.[5] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be used, particularly for more reactive electrophiles.[3]
The workflow for N-alkylation is a fundamental strategy for modifying the steric and electronic properties of the indole scaffold, which can significantly impact biological activity.
Caption: General workflow for N-alkylation of the indole scaffold.
Protocol 1.1: N-Methylation of this compound
This protocol is adapted from a reported synthesis for the methylation of the title compound.[4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 1-methyl-5,6,7-trimethoxy-1H-indole-2-carboxylate.
Data Summary:
| Reaction | Reagents | Yield | Reference |
| N-Methylation | NaH, CH₃I in DMF | up to 79% | [4] |
Section 2: Transformations of the C2-Ester Moiety
The methyl ester at the C2 position is a versatile functional group that serves as a gateway to several important classes of derivatives, including carboxylic acids, amides, and alcohols.
Caption: Key derivatization pathways starting from the C2-ester.
Saponification to the Carboxylic Acid
Principle and Mechanistic Insight: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt.[6] The reaction is typically performed using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., methanol) to ensure solubility of the substrate. The reaction is driven to completion by the irreversible formation of the resonance-stabilized carboxylate anion. Subsequent acidification of the reaction mixture protonates the carboxylate, causing the free carboxylic acid to precipitate, which is often a simple and effective method of purification.[4]
Protocol 2.1.1: Hydrolysis of the Methyl Ester
This protocol is based on the procedure for converting the title compound to its corresponding carboxylic acid.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M or concentrated
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH (2.0-3.0 eq).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of 1 M HCl. The product, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, should precipitate as a solid.[4]
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Data Summary:
| Reaction | Reagents | Yield | Reference |
| Saponification | NaOH, MeOH/H₂O | up to 85% | [4] |
Amide Bond Formation
Principle and Mechanistic Insight: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often impractical. Therefore, the carboxylic acid must first be "activated." Modern amide synthesis relies on coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[7] The reaction proceeds through an O-acylisourea intermediate. However, this intermediate can be unstable and rearrange to an N-acylurea byproduct. To prevent this and improve yields, additives like 1-hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea to form an active ester, which then reacts cleanly with the amine to furnish the desired amide. A tertiary amine base, like N,N-diisopropylethylamine (DIPEA), is typically added to neutralize any acid salts present.
Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling
This is a general protocol for the synthesis of indole-2-carboxamides, applicable to the acid derived from the title compound.[7]
Materials:
-
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (from Protocol 2.1.1)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
Setup: To a dry, inert-atmosphere flask, add 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM or DMF.
-
Base and Activator: Add DIPEA (2.5 eq), followed by EDC·HCl (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by silica gel chromatography or recrystallization.
Section 3: Decarboxylation to the Parent Indole
Principle and Mechanistic Insight
Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating to yield the corresponding C2-unsubstituted indole. This reaction provides access to the 5,6,7-trimethoxy-1H-indole core, which can be a valuable intermediate for further functionalization at other positions (e.g., C3). The reaction is often facilitated by a catalyst, such as copper powder, in a high-boiling solvent like quinoline. The process first requires the hydrolysis of the ester to the free carboxylic acid, as described in Section 2.1.
Caption: Decarboxylation of the indole-2-carboxylic acid.
Protocol 3.1: Thermal Decarboxylation
This protocol is based on the decarboxylation step following the saponification of the title compound.[4]
Materials:
-
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (from Protocol 2.1.1)
-
Quinoline (solvent)
-
Copper powder (catalyst, optional but recommended)
-
High-temperature reaction setup with condenser and thermometer
Procedure:
-
Setup: Combine the 5,6,7-trimethoxy-1H-indole-2-carboxylic acid and a catalytic amount of copper powder in a flask containing quinoline.
-
Heating: Heat the mixture to a high temperature (e.g., 200-230 °C) while stirring. The evolution of CO₂ gas should be observed.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer present.
-
Workup: Cool the reaction mixture and dilute it with a large volume of an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the organic solution extensively with aqueous acid (e.g., 2 M HCl) to remove the quinoline. Then, wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting 5,6,7-trimethoxy-1H-indole by column chromatography.
Data Summary:
| Reaction | Conditions | Yield | Reference |
| Decarboxylation | Heating post-saponification | up to 23% | [4] |
References
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. Arkansas State University. [Link]
-
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Center for Biotechnology Information (PMC). [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information (PMC). [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. MDPI. [Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. PubMed. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Amide Coupling of Indole-2-Carboxylates
Introduction: The Strategic Importance of Indole-2-Amides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, the indole-2-carboxamide moiety is a recurring motif in a multitude of biologically active molecules, including potent agents for treating tuberculosis and cancer.[2][3] The synthetic accessibility of these compounds is paramount for Structure-Activity Relationship (SAR) studies and the development of novel therapeutics.[1][4] However, the unique electronic properties of the indole ring present distinct challenges to what is often considered a routine transformation: the amide bond formation. This guide provides a detailed exploration of the underlying chemical principles and offers robust, field-proven protocols for the successful synthesis of indole-2-amides.
The Synthetic Challenge: Navigating the Reactivity of Indole-2-Carboxylates
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under standard conditions, necessitating the activation of the carboxylic acid.[5] While numerous coupling reagents have been developed, the indole-2-carboxylate substrate introduces specific complexities that must be addressed for efficient and clean transformations.
-
Electronic Properties : The indole ring is an electron-rich heteroaromatic system.[6][7] This inherent nucleophilicity, particularly at the N1 (indole nitrogen) and C3 positions, creates potential pathways for undesired side reactions with highly reactive acylating species.
-
Steric Hindrance : The carboxylate group at the C2 position is situated adjacent to the indole nitrogen and the fused benzene ring, which can introduce steric hindrance that slows the approach of the amine nucleophile.
-
Reduced Nucleophilicity of Amines : In drug discovery, it is common to couple indole-2-carboxylates with electron-deficient or sterically bulky amines, which are poor nucleophiles.[8][9] These combinations can lead to sluggish reactions and low yields with standard protocols.
-
Racemization Risk : When coupling chiral α-amino acids, the activation process can lead to epimerization of the stereogenic center, a critical issue in peptide and pharmaceutical synthesis.[10][11]
A judicious choice of coupling strategy is therefore essential to favor the desired amidation pathway over competing side reactions and to preserve stereochemical integrity.
Core Principles of Amide Coupling: A Mechanistic Overview
The fundamental principle of amide coupling involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the indole-2-carboxylic acid with a coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.
The process can be visualized as a two-step sequence: Activation and Aminolysis.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of indole-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the amine (1.0-1.2 eq).
-
Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.1-1.3 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.1-1.3 eq) portion-wise. If the amine is provided as a hydrochloride salt, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) should be added. [2][12]5. Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting:
-
Low Yield: For electron-deficient anilines, the reaction with the HOBt ester can be slow. [13]Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the acyl transfer, but may increase racemization risk. [13]* Byproduct Formation: The main byproduct is the corresponding N-acylurea, which forms if the O-acylisourea intermediate rearranges before being trapped by HOBt or reacting with the amine. [11]Ensure HOBt is added before or with EDC.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU
Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that offer faster reaction times and lower rates of epimerization compared to carbodiimides. [10]HATU reacts with the carboxylate to form a highly reactive O-acylisourea which is immediately converted to a HOAt active ester. The 7-aza-substituent in the HOAt moiety accelerates the coupling reaction. [14][15] Mechanism Rationale: HATU is particularly effective for challenging couplings, including those with sterically hindered components or poor nucleophiles. The rapid formation of the active ester minimizes side reactions. [14][16]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
The Rising Star in Antimitotic Agent Synthesis: A Guide to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Introduction: In the relentless pursuit of novel and more effective cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of modern chemotherapy. Microtubule-targeting agents, by interfering with the assembly and disassembly of tubulin, can halt cell division and induce apoptosis in rapidly proliferating cancer cells.[1] Within this critical class of drugs, agents that bind to the colchicine site of tubulin are of particular interest due to their potential to overcome multidrug resistance.[1] This guide focuses on a highly promising scaffold in the synthesis of such agents: methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate . The unique electronic and structural features of this indole derivative make it a versatile building block for creating potent antimitotic compounds. This document provides an in-depth exploration of its application, including detailed synthetic protocols and the underlying scientific principles for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why the 5,6,7-Trimethoxy-1H-indole-2-carboxylate Scaffold?
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2] Its combination with a 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for potent tubulin polymerization inhibitors that interact with the colchicine binding site.[1][3][4] The 5,6,7-trimethoxy substitution pattern on the indole ring of our core compound further enhances its potential for several key reasons:
-
Enhanced Binding Interactions: The methoxy groups can participate in hydrogen bonding and hydrophobic interactions within the colchicine binding pocket of tubulin, potentially increasing the affinity and potency of the final compound.
-
Modulation of Physicochemical Properties: The trimethoxy substitution influences the solubility, lipophilicity, and metabolic stability of the resulting molecules, properties that are critical for drug development.
-
Synthetic Versatility: The carboxylate group at the 2-position of the indole provides a convenient handle for synthetic elaboration, allowing for the facile introduction of various side chains and pharmacophoric groups to fine-tune biological activity.
Mechanism of Action: Disrupting the Cellular Machinery of Division
Antimitotic agents derived from the this compound scaffold are designed to function as tubulin polymerization inhibitors . They exert their anticancer effects by binding to the colchicine site on β-tubulin. This binding event disrupts the normal process of microtubule formation, which is essential for the creation of the mitotic spindle during cell division.
The proposed mechanism of action is as follows:
-
Binding to Tubulin Dimers: The synthesized indole derivative enters the cancer cell and binds to soluble αβ-tubulin heterodimers.
-
Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into microtubules.
-
Disruption of the Mitotic Spindle: The lack of functional microtubules leads to the disassembly of the mitotic spindle, the cellular machinery responsible for separating chromosomes during mitosis.
-
Cell Cycle Arrest: Without a proper mitotic spindle, the cell is unable to proceed through the M phase of the cell cycle and is arrested in mitosis.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.
Experimental Protocols: Synthesis of a Novel Antimitotic Agent
This section provides a detailed, two-step protocol for the synthesis of a potential antimitotic agent, N-(3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-1H-indole-2-carboxamide , starting from this compound.
Part 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.
Reaction Scheme:
Caption: Saponification of the starting material.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥98% |
| Sodium Hydroxide (NaOH) | Standard Supplier | Reagent Grade |
| Methanol (MeOH) | Standard Supplier | ACS Grade |
| Deionized Water (H₂O) | In-house | N/A |
| Hydrochloric Acid (HCl), 1M | Standard Supplier | Reagent Grade |
| Ethyl Acetate (EtOAc) | Standard Supplier | ACS Grade |
| Brine (saturated NaCl solution) | In-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | Anhydrous |
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 5,6,7-trimethoxy-1H-indole-2-carboxylic acid as a solid. The product can be used in the next step without further purification if TLC shows a single spot.
Expert Insights: The saponification is a straightforward hydrolysis. Ensure complete dissolution of the starting material before adding the base. The acidification step is critical for protonating the carboxylate salt to form the desired carboxylic acid, which will then be soluble in the organic extraction solvent.
Part 2: EDC/HOBt Mediated Amide Coupling
Objective: To couple the synthesized 5,6,7-trimethoxy-1H-indole-2-carboxylic acid with 3,4,5-trimethoxyaniline to form the target N-(3,4,5-trimethoxyphenyl)-5,6,7-trimethoxy-1H-indole-2-carboxamide.
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of Methoxyindoles
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Methoxyindole Construction
The Fischer indole synthesis, a venerable name reaction in organic chemistry discovered in 1883, remains a highly relevant and powerful tool for the construction of the indole nucleus.[1] This is particularly true in the synthesis of methoxy-substituted indoles, which are key structural motifs in numerous natural products, pharmaceuticals, and materials science applications.[2] The presence of a methoxy group, a potent electron-donating substituent, profoundly influences the course of the reaction, presenting both opportunities for regiocontrol and challenges in the form of potential side reactions.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup for the Fischer indole synthesis of methoxyindoles. Moving beyond a simple recitation of steps, this document delves into the mechanistic nuances, the critical role of catalyst selection, and the impact of the methoxy group's position on the phenylhydrazine ring. The protocols herein are designed to be self-validating systems, with a strong emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Mechanistic Insights: Navigating the Electron-Rich Landscape of Methoxy-Substituted Phenylhydrazones
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations, commencing with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.[4] The subsequent key steps are tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to afford the aromatic indole.[1]
The introduction of a methoxy group onto the phenylhydrazine ring significantly impacts the electronic properties of the intermediate species, influencing the rate and regioselectivity of the key[2][2]-sigmatropic rearrangement. The electron-donating nature of the methoxy group can facilitate the reaction; however, its position dictates the preferred site of cyclization and can, under certain conditions, lead to the formation of undesired "abnormal" products.[3] For instance, the synthesis of 7-methoxyindole from 2-methoxyphenylhydrazone can be challenging due to competing cyclization pathways.[3]
Caption: Core mechanistic pathway of the Fischer indole synthesis.
Critical Experimental Parameters: A Guide to Rational Reaction Design
The success of the Fischer indole synthesis of methoxyindoles hinges on the careful selection of several key experimental parameters.
Starting Materials: The Foundation of Success
The purity of the starting methoxy-substituted phenylhydrazine and the carbonyl compound is paramount. Commercially available phenylhydrazines should be assessed for purity and, if necessary, purified by recrystallization or distillation. The choice of the carbonyl component will determine the substitution pattern at the C2 and C3 positions of the resulting indole.
The Decisive Role of the Acid Catalyst
The choice of acid catalyst is a critical determinant of reaction efficiency and, in some cases, regioselectivity.[5] Both Brønsted and Lewis acids are effective, with the optimal choice often being substrate-dependent.[6]
-
Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA) are commonly employed.[5] Polyphosphoric acid (PPA) is a particularly effective catalyst, often used at elevated temperatures.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are frequently used Lewis acid catalysts.[6] They can offer milder reaction conditions compared to strong Brønsted acids.
The acidity of the catalyst can influence the reaction rate and the potential for side reactions. For sensitive substrates, a milder Lewis acid may be preferable.
Experimental Protocols: Step-by-Step Synthesis of Methoxyindoles
The following protocols provide detailed procedures for the synthesis of 5-methoxy-, 6-methoxy-, and 7-methoxyindole, highlighting the specific considerations for each isomer.
Protocol 1: Synthesis of 5-Methoxyindole
This protocol describes the synthesis of 5-methoxyindole from 4-methoxyphenylhydrazine hydrochloride and pyruvic acid.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours until a precipitate (the hydrazone) forms.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents). After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure 5-methoxyindole is typically a white to off-white solid.
Protocol 2: Synthesis of 6-Methoxyindole
This protocol outlines the synthesis of 6-methoxyindole from 3-methoxyphenylhydrazine.
Materials:
-
3-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: To a solution of 3-methoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol, add acetone (1.5 equivalents). Stir the mixture at room temperature for 1 hour. The hydrazone can be isolated or used directly in the next step.
-
Cyclization: Add polyphosphoric acid (PPA) (10 equivalents by weight) to a separate flask and heat to 80-100 °C. Add the pre-formed hydrazone to the hot PPA in portions with vigorous stirring. The reaction is typically exothermic. Maintain the temperature for 30-60 minutes.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a 10% sodium hydroxide solution.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[5]
Protocol 3: Synthesis of 7-Methoxyindole
The synthesis of 7-methoxyindole can be challenging due to the potential for the formation of the isomeric 4-methoxyindole. Careful control of reaction conditions is crucial.
Materials:
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
p-Toluenesulfonic acid (PTSA)
-
Sodium carbonate solution
-
Toluene
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: Dissolve 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol. Stir at room temperature for 2 hours.
-
Cyclization: Add p-toluenesulfonic acid (PTSA) (0.2 equivalents) to the reaction mixture and heat to reflux for 4-6 hours. The choice of a milder acid like PTSA can help to minimize the formation of the undesired isomer.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add toluene and a saturated sodium carbonate solution to the residue. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography on silica gel with a hexane-ethyl acetate eluent system to isolate the 7-methoxyindole.
Caption: A generalized experimental workflow for the Fischer indole synthesis of methoxyindoles.
Data Presentation: Comparative Analysis of Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the synthesis of various methoxyindoles, providing a comparative overview for researchers.
| Methoxyindole | Phenylhydrazine Precursor | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 5-Methoxyindole | 4-Methoxyphenylhydrazine | Pyruvic acid | H₂SO₄ | Ethanol | Reflux | ~70-80 |
| 5-Methoxyindole | 4-Methoxyphenylhydrazine | Acetone | ZnCl₂ | Toluene | Reflux | ~60-70 |
| 6-Methoxyindole | 3-Methoxyphenylhydrazine | Acetone | PPA | Neat | 80-100 | ~50-60 |
| 6-Methoxyindole | 3-Methoxyphenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | ~65-75 |
| 7-Methoxyindole | 2-Methoxyphenylhydrazine | Ethyl pyruvate | PTSA | Ethanol | Reflux | ~40-50 |
| 7-Methoxyindole | 2-Methoxyphenylhydrazine | Propionaldehyde | BF₃·OEt₂ | Dioxane | 100 | ~35-45 |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification method.
Purification and Characterization: Ensuring Product Integrity
Purification
The crude methoxyindole product is typically purified by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly used, with the polarity being gradually increased to elute the product.
Recrystallization can be employed as a final purification step to obtain highly pure, crystalline material. A suitable solvent system for recrystallization can be determined empirically, often involving a polar solvent like ethanol or a mixture of solvents like dichloromethane/hexane.
Spectroscopic Characterization
The identity and purity of the synthesized methoxyindoles are confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the indole ring protons, the methoxy group (a singlet typically around 3.8-3.9 ppm), and any substituents from the carbonyl precursor.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbon atoms of the indole core and the methoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the indole amine (around 3400 cm⁻¹) and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized methoxyindole.
Representative ¹H and ¹³C NMR Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Methoxyindole | ~8.05 (br s, 1H, NH), ~7.20 (d, 1H), ~7.05 (d, 1H), ~6.85 (dd, 1H), ~6.45 (m, 1H), ~3.85 (s, 3H, OCH₃) | ~154.0, ~131.5, ~129.0, ~125.0, ~112.0, ~111.5, ~102.5, ~100.5, ~55.8 (OCH₃) |
| 6-Methoxyindole | ~8.00 (br s, 1H, NH), ~7.50 (d, 1H), ~7.00 (d, 1H), ~6.80 (s, 1H), ~6.75 (dd, 1H), ~6.40 (m, 1H), ~3.80 (s, 3H, OCH₃) | ~156.5, ~136.0, ~122.5, ~121.0, ~120.0, ~109.5, ~102.0, ~94.5, ~55.5 (OCH₃) |
| 7-Methoxyindole | ~8.20 (br s, 1H, NH), ~7.25 (d, 1H), ~7.00 (t, 1H), ~6.65 (d, 1H), ~6.55 (m, 1H), ~3.90 (s, 3H, OCH₃) | ~145.5, ~130.0, ~128.5, ~124.0, ~119.5, ~114.0, ~103.0, ~102.0, ~55.0 (OCH₃) |
Conclusion and Future Directions
The Fischer indole synthesis remains an indispensable method for the preparation of methoxyindoles. A thorough understanding of the reaction mechanism, particularly the influence of the methoxy substituent, is crucial for successful and reproducible synthesis. By carefully selecting the starting materials, acid catalyst, and reaction conditions, researchers can effectively control the outcome of the reaction and access a wide range of valuable methoxy-substituted indole derivatives. Future advancements in this field will likely focus on the development of even milder and more selective catalytic systems, as well as the application of flow chemistry to enhance the efficiency and scalability of this classic yet powerful transformation.
References
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Fischer Indole Synthesis (late 1880s). | Download Scientific Diagram - ResearchGate. [Link]
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Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. [Link]
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On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
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Application Notes and Protocols for the Purification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate
Introduction
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce contaminants into final active pharmaceutical ingredients (APIs). This document provides detailed protocols for the purification of this compound, tailored for researchers in synthetic chemistry and drug development. The methodologies described herein are designed to be robust and scalable, ensuring high purity of the target compound.
Physicochemical Properties and Strategic Considerations
Before selecting a purification method, it is crucial to understand the physicochemical properties of the target molecule. This compound possesses several key structural features that dictate its behavior:
-
Polarity: The presence of a methyl ester and three methoxy groups, along with the N-H of the indole ring, imparts a moderate to high polarity. The ester and methoxy groups are hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. This polarity profile suggests good solubility in polar organic solvents and makes it a suitable candidate for both normal-phase and reverse-phase chromatography.
-
Crystallinity: Many indole derivatives are crystalline solids, which makes recrystallization a viable and highly effective method for purification, particularly for removing minor, structurally different impurities.
Based on these characteristics, three primary purification techniques are recommended: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). The choice of method will depend on the impurity profile, the quantity of material to be purified, and the desired final purity.
Purification Workflow Overview
A typical purification strategy for this compound, starting from a crude synthetic product, is outlined below. The initial choice of technique depends on the scale and initial purity of the crude material.
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Indole-2-Carboxylate Derivatives
Introduction: The Central Role of Indole-2-Carboxylates in Modern Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] Within this class, indole-2-carboxylate derivatives have emerged as particularly valuable synthons and pharmacophores. Their rigid structure, combined with the reactive handle of the C2-carboxylic acid group, allows for extensive synthetic derivatization, making them ideal starting points for creating diverse compound libraries.[1][2]
These derivatives are at the forefront of therapeutic innovation, with research demonstrating their potential as potent inhibitors of targets like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in tumor immunotherapy.[3][4][5] Given their significant therapeutic promise, the unambiguous confirmation of their structure, purity, and stereochemistry is not merely a procedural step but a foundational requirement for ensuring data integrity, biological reproducibility, and eventual clinical success.
This guide provides a comprehensive framework of analytical methodologies for the robust characterization of indole-2-carboxylate derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting an integrated workflow that ensures a self-validating and authoritative characterization of these critical molecules.
The Integrated Analytical Workflow: A Strategy for Unambiguous Characterization
A single analytical technique is insufficient to fully characterize a novel chemical entity. A robust characterization relies on the strategic integration of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. The workflow begins with assessing purity via chromatography, followed by a cascade of spectroscopic methods to confirm molecular weight, structural connectivity, and the presence of key functional groups.
Caption: Integrated workflow for characterizing indole-2-carboxylate derivatives.
Chromatographic Analysis: Establishing Purity and Isomeric Profile
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds.[6] Its high resolving power makes it ideal for separating the main derivative from starting materials, by-products, and closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience (The "Why"): A reversed-phase (RP) C18 column is the standard choice for these aromatic systems due to the favorable hydrophobic interactions between the indole ring and the stationary phase. A gradient elution is typically preferred over an isocratic method. Why? Because indole syntheses can produce impurities with a wide range of polarities. A gradient, which systematically increases the organic solvent concentration, ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted from the column as sharp peaks. For detection, a Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data across a range of wavelengths for each peak, enabling real-time peak purity assessment.
Protocol: Purity Assessment by RP-HPLC-DAD
-
Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Preparation: Dissolve the indole-2-carboxylate derivative in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: DAD, monitor at 220 nm and 280 nm. Collect full spectra from 200-400 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Use the DAD software to check for peak purity.
Trustworthiness (Self-Validation): The protocol's trustworthiness is enhanced by the DAD, which can detect co-eluting impurities that would be missed by a single-wavelength detector. For non-chromophoric derivatives (lacking a UV-active group), a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, though these are not compatible with gradient elution.[7] In such cases, isocratic methods must be carefully developed.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 Silica | Excellent retention for aromatic, moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Good peak shape and ionization efficiency for LC-MS. |
| Elution Mode | Gradient | Resolves compounds with a wide range of polarities. |
| Detector | Diode Array (DAD) | Peak purity analysis and selection of optimal wavelength. |
| Column Temp. | 35 °C | Ensures reproducible retention times and reduces viscosity. |
Spectroscopic Analysis: The Path to Unambiguous Structure
Once purity is established, a combination of spectroscopic techniques is employed to confirm the molecular structure.
Mass Spectrometry (MS)
Expertise & Experience (The "Why"): MS provides the molecular weight of the compound, offering the first direct confirmation of a successful synthesis. When coupled with HPLC (LC-MS), it correlates the mass with the specific peak of interest from the chromatogram. Electrospray Ionization (ESI) is the preferred ionization technique for indole-2-carboxylates. The carboxylic acid moiety is readily deprotonated, making ESI in negative ion mode ([M-H]⁻) highly sensitive and reliable.[8] For absolute confidence, High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition, providing an exact mass measurement that can distinguish between compounds with the same nominal mass.[9]
Protocol: Molecular Weight Confirmation by LC-MS (ESI)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a Q-TOF for HRMS) with an ESI source.
-
LC Conditions: Use the same HPLC method as described in Section 3.1. The use of a volatile buffer like formic acid is critical for MS compatibility.
-
MS Parameters (Negative Ion Mode Example):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: m/z 100 - 1000.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed mass should correspond to the calculated mass of the [M-H]⁻ ion for the target derivative. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience (The "Why"): NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For indole-2-carboxylates, ¹H NMR confirms the substitution pattern on the aromatic ring and the nature of any N-alkyl or C3-substituents. The indole N-H proton typically appears as a broad singlet far downfield (>11 ppm), while the H3 proton is a characteristic singlet around 7.0-7.2 ppm.[8][10] ¹³C NMR confirms the carbon framework, with the carboxylate carbon appearing at ~162-163 ppm.[8] 2D NMR techniques like COSY and HSQC are used to map proton-proton and proton-carbon correlations, respectively, to solve more complex structures.
Protocol: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it effectively solubilizes the polar carboxylic acids and ensures the exchangeable N-H and COOH protons are observed.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra.
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants (J-values) to assign protons to their positions on the molecule.
-
Assign carbons based on their chemical shifts in the ¹³C spectrum and their correlation to attached protons in the HSQC spectrum.
-
| Scaffold Position | Typical ¹H Chemical Shift (ppm, DMSO-d₆) | Typical ¹³C Chemical Shift (ppm, DMSO-d₆) |
| N-H | > 11.7 (broad singlet)[8] | - |
| C3-H | ~7.11 (singlet/doublet)[8] | ~107.8[8] |
| C4-H | ~7.65 (doublet)[8] | ~122.4[8] |
| C5-H | ~7.06 (triplet)[8] | ~120.4[8] |
| C6-H | ~7.24 (triplet)[8] | ~124.7[8] |
| C7-H | ~7.46 (doublet)[8] | ~113.0[8] |
| C=O | - (COOH ~13.0)[11] | ~163.3[8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience (The "Why"): FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It is particularly useful for verifying the successful conversion of the carboxylic acid to an ester or amide, which results in distinct changes in the carbonyl (C=O) and O-H/N-H stretching regions. For the parent carboxylic acids, the O-H stretch of the carboxyl group appears as a very broad band from ~3200 to 2500 cm⁻¹, while the C=O stretch is typically found around 1680-1650 cm⁻¹.[12] The indole N-H stretch is a sharper peak around 3400-3300 cm⁻¹.[10][12]
Protocol: Functional Group Analysis by FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3200 - 2500 | Very broad |
| N-H (Indole) | 3400 - 3300 | Sharp to moderately broad[12] |
| C-H (Aromatic) | 3100 - 3000 | Sharp, multiple weak bands |
| C=O (Carboxylic Acid) | 1725 - 1680 | Strong, sharp |
| C=O (Ester) | 1750 - 1735 | Strong, sharp |
| C=O (Amide) | 1680 - 1630 | Strong, sharp[10] |
Data Integration: Constructing the Final Dossier
The power of this multi-modal approach lies in the synthesis of all collected data. The final characterization report is a self-validating document where each piece of evidence supports the others.
Caption: Logic flow for integrating analytical data for final confirmation.
Conclusion
The rigorous characterization of indole-2-carboxylate derivatives is paramount to advancing their development as potential therapeutics. The integrated analytical workflow presented here, combining chromatography (HPLC) with a suite of spectroscopic techniques (MS, NMR, FTIR), provides a robust and self-validating framework. By understanding the rationale behind each method and integrating the orthogonal data they provide, researchers can ensure the structural integrity and purity of their compounds, building a solid foundation for subsequent biological and pharmacological evaluation.
References
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link][7]
-
Pharmaffiliates. (n.d.). The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link][4]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link][2]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link][5]
-
Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link][13]
-
Al-Majed, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 328. Retrieved from [Link][8]
-
Taylor & Francis Online. (2017). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link][10]
-
MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. Retrieved from [Link][14]
-
MDPI. (2021). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Retrieved from [Link][9]
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- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets. Within this important class of heterocycles, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate stands out as a particularly valuable scaffold. Its structure is characterized by an indole core, a methyl carboxylate group at the 2-position which serves as a versatile chemical handle, and a dense arrangement of three methoxy groups (5,6,7-trimethoxy) on the benzene ring. This specific substitution pattern is of high interest as it mimics the 3,4,5-trimethoxyphenyl moiety found in potent natural and synthetic tubulin polymerization inhibitors.[2] Consequently, this compound is not merely a synthetic intermediate but a key building block for the development of novel therapeutics, most notably in the field of oncology.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental evaluation of this compound and its derivatives.
Part 1: Synthesis and Chemical Profile
The strategic synthesis of the this compound core is crucial for its subsequent use in drug discovery programs. The most efficient and widely cited method is the Hemetsberger-Knittel indole synthesis.[5][6] This reaction provides a robust pathway to construct the indole-2-carboxylate scaffold.
The overall synthetic workflow is initiated from commercially available starting materials and proceeds through a key thermolytic cyclization step.
Caption: Workflow for the Hemetsberger-Knittel Synthesis.
The causality behind these steps is logical:
-
Azide Formation: A standard SN2 reaction provides the azido-ester, which is the key precursor for the subsequent condensation.
-
Condensation: The Knoevenagel condensation creates the α,β-unsaturated azide (vinyl azide). The electron-donating trimethoxy groups on the benzaldehyde facilitate this reaction.
-
Cyclization: Heating the vinyl azide in a high-boiling solvent like xylene induces the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular C-H insertion reaction to form the indole ring system, a thermodynamically favorable process.[6]
The final product is typically purified by recrystallization from a solvent such as warm methanol.[5] The ester group at the C2 position can then be hydrolyzed (saponified) to the corresponding carboxylic acid, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, providing another point for chemical modification, such as amide coupling.[5][7]
Part 2: Primary Application - Anticancer Drug Discovery
The most significant application of the 5,6,7-trimethoxyindole scaffold is in the development of anticancer agents that target the microtubule network.[8]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their dynamic instability—the rapid switching between phases of polymerization (growth) and depolymerization (shrinkage)—is critical for the formation of the mitotic spindle during cell division.[4] Agents that interfere with this process can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[9]
The 5,6,7-trimethoxyindole moiety serves as an effective bioisostere for the 3,4,5-trimethoxyphenyl 'A' ring found in many potent tubulin inhibitors, including the natural product combretastatin A-4 (CA-4).[2] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8] The disruption of microtubule dynamics activates the spindle assembly checkpoint, stalls the cell in mitosis, and triggers the apoptotic cascade.
Caption: Mechanism of Action for Indole-based Tubulin Inhibitors.
Structure-Activity Relationship (SAR) Insights
While data for the parent this compound is limited, studies on closely related analogs provide valuable SAR insights. The trimethoxy substitution on the indole ring is critical for potent activity.[2] Modifications are often explored at the C3 position of the indole ring, where introducing various aryl groups can enhance binding affinity and cytotoxic potency.[4]
Table 1: Anticancer Activity of Representative Indole-based Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism / Target | Reference |
| Indole–chalcone derivative | A549 (Lung) | 0.0003 - 0.009 | Tubulin Polymerization Inhibitor | [9] |
| 2-alkoxycarbonyl-3-anilinoindoles | Various | Potent | Tubulin Polymerization Inhibitor | [9] |
| 5,6,7-trimethoxyquinazoline | PC3 (Prostate) | 6.2 ± 0.9 | Induces Apoptosis, Inhibits ERK1/2 | [10] |
| 5,6,7-trimethoxybenzimidazole | A549, HCT-116, PC-3 | ~0.07 | Tubulin Polymerization Inhibitor | [2] |
| 1H-indole-2-carboxylic acid deriv. | Bel-7402 (Liver) | Potent | 14-3-3η Protein Inhibitor | [11] |
Note: The table presents data for derivatives and related scaffolds to illustrate the potential of the core structure.
Part 3: Other Potential Therapeutic Applications
The versatility of the indole-2-carboxylate scaffold extends beyond oncology.
-
Anti-parasitic Activity: A medicinal chemistry campaign identified 1H-indole-2-carboxamides as moderately potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[12][13] While the specific 5,6,7-trimethoxy analog was not detailed, the study highlighted that small, electron-donating groups (like methoxy) at the 5-position were favorable for activity.[12][13]
-
Neurological Applications: The indole structure is a well-known pharmacophore for targets in the central nervous system, partly due to its structural similarity to serotonin.[14] The 5,6,7-trimethoxy-1H-indole-2-carboxylic acid scaffold could be explored for its potential to modulate neurological targets.[14]
-
Protein-Protein Interaction Inhibition: Recent studies have shown that 1H-indole-2-carboxylic acid derivatives can be designed to target protein-protein interactions, such as the 14-3-3η protein, which is implicated in liver cancer.[11]
Part 4: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the Hemetsberger-Knittel methodology.[5]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Methyl 2-azidoacetate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Xylenes (anhydrous)
-
Standard glassware for organic synthesis, including a reflux condenser and nitrogen inlet
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottomed flask under a nitrogen atmosphere, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and methyl 2-azidoacetate (1.1 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 15-20 minutes. The mixture may form a slurry.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the vinyl azide intermediate. Filter the solid, wash with cold water, and dry under vacuum.
-
Cyclization: Place the dried vinyl azide intermediate into a flask with anhydrous xylenes.
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. The evolution of N₂ gas should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the xylenes under reduced pressure.
-
The crude product can be purified by recrystallization from warm methanol or by silica gel column chromatography to yield pure this compound.[5]
Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of a compound on tubulin assembly.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (dissolved in DMSO) and controls (Paclitaxel for polymerization, Colchicine for inhibition)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer on ice.
-
In a 384-well plate, add buffer, GTP, and the fluorescent dye to each well.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include wells for a no-compound control, a positive inhibition control (Colchicine), and a DMSO vehicle control.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the polymerization reaction by adding the cold tubulin solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plate for 48 or 72 hours at 37 °C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration and fitting to a dose-response curve.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its structural similarity to the 'A' ring of combretastatin-like tubulin inhibitors makes it a compelling starting point for the design of novel anticancer agents.[2] The synthetic accessibility via the Hemetsberger-Knittel reaction allows for robust production and derivatization.
Future research should focus on:
-
Library Synthesis: Expanding the chemical space by synthesizing derivatives with diverse substitutions at the N1 and C3 positions to optimize potency and pharmacokinetic properties.
-
Mechanism Elucidation: Confirming the mechanism of action for novel derivatives through assays for tubulin binding, cell cycle analysis, and apoptosis induction.
-
Broadening Therapeutic Scope: Exploring the potential of this scaffold against other therapeutic targets, including parasitic enzymes and protein-protein interactions.[11][12]
The strategic use of the this compound core provides a promising avenue for the discovery of next-generation therapeutics.
References
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Google Scholar. Retrieved from [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
- Li, W., et al. (2020).
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
-
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). PubMed. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (2013). PubMed. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). ACS Publications. Retrieved from [Link]
-
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052. (n.d.). PubChem. Retrieved from [Link]
-
CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved from [Link]
-
Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 5,6,7-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. (2020). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Buy methyl 5,6-dimethoxy-1H-indole-2-carboxylate | 28059-24-7 [smolecule.com]
- 7. 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
The Ascendancy of Trimethoxy Indoles in Organic Semiconductor Research: A Guide for Advanced Materials Development
The relentless pursuit of novel materials for next-generation organic electronics has led researchers to explore a diverse chemical space. Among the promising candidates, indole derivatives have emerged as a versatile and powerful scaffold for the design of high-performance organic semiconductors.[1][2][3] Their electron-rich nature and propensity for π-π stacking make them excellent candidates for facilitating charge transport.[1] This guide delves into a specific and increasingly significant subclass: trimethoxy indoles . The strategic introduction of methoxy (–OCH₃) groups onto the indole core provides a powerful tool to fine-tune the optoelectronic and morphological properties of these materials, unlocking their potential in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying scientific principles and the rationale behind experimental choices.
The Strategic Advantage of Methoxy Functionalization
The incorporation of methoxy groups into the indole framework is not arbitrary; it is a deliberate molecular design strategy to enhance semiconductor performance. The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated into the aromatic system, a phenomenon known as the mesomeric effect. This has several profound consequences:
-
Tuning of Energy Levels: The electron-donating nature of the methoxy groups raises the energy of the Highest Occupied Molecular Orbital (HOMO). This is a critical parameter for optimizing charge injection from the electrodes in an organic electronic device. A well-matched HOMO level with the work function of the anode material minimizes the energy barrier for hole injection, leading to more efficient device operation.[4]
-
Enhanced Solubility and Processability: The presence of methoxy groups can improve the solubility of the indole derivatives in common organic solvents. This is a crucial practical advantage, as it facilitates the use of solution-based processing techniques like spin-coating, which are scalable and cost-effective for large-area device fabrication.
-
Modulation of Molecular Packing: The steric and electronic influence of the methoxy substituents can direct the supramolecular organization of the molecules in the solid state. This control over crystal packing is paramount for achieving efficient charge transport, as it influences the degree of π-orbital overlap between adjacent molecules.[5]
A key example of a related and well-studied compound is N-trimethyltriindole, where methyl groups (a simpler alkyl group) are attached to the nitrogen atoms of the triindole core. This functionalization has been shown to result in materials with high hole mobility.[5] While not strictly a "trimethoxy" indole on the aromatic core, the principles of tuning properties through N-functionalization are highly relevant. Functionalization of the triindole platform at various positions offers a versatile approach to fine-tuning its electronic properties.[5]
Synthesis of Trimethoxy Indole Derivatives: A General Protocol
The synthesis of functionalized indoles is a well-established field in organic chemistry.[6][7] The following protocol outlines a generalizable synthetic route for N-functionalized triindoles, which can be adapted for the synthesis of N-trimethyltriindole. This serves as a foundational methodology that can be modified for the synthesis of indoles with methoxy groups on the benzene ring through the use of appropriately substituted starting materials.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-functionalized triindoles.
Step-by-Step Protocol for N-Trimethylation of a Triindole Core
This protocol is adapted from established methods for the N-alkylation of indole derivatives.[8]
Materials:
-
Triindole precursor
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the triindole precursor in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add the base (e.g., NaH, 1.1 equivalents per N-H bond) portion-wise to the solution. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents per N-H bond) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-trimethyltriindole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Application in Organic Field-Effect Transistors (OFETs)
Trimethoxy indoles are promising candidates for the active semiconductor layer in p-type OFETs due to their potential for high hole mobility.[5]
OFET Fabrication Workflow
Caption: A typical workflow for the fabrication of a bottom-gate, top-contact OFET.
Detailed Protocol for OFET Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for research purposes.[9]
Materials:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).
-
Trimethoxy indole derivative.
-
Solvent for the semiconductor (e.g., toluene, chloroform).
-
Surface treatment agent (e.g., octadecyltrichlorosilane - OTS).
-
Gold (Au) for source and drain electrodes.
-
Cleaning solvents: Deionized water, acetone, isopropanol.
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.[10]
-
Dry the substrates with a stream of dry nitrogen and then bake them on a hotplate at 120 °C for 10 minutes to remove any residual moisture.
-
-
Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the ordering of the organic semiconductor and reduce charge trapping. This can be done by immersing the substrates in a dilute solution of OTS in toluene or by vapor deposition.[11]
-
-
Semiconductor Deposition (Spin-Coating):
-
Prepare a solution of the trimethoxy indole derivative in a suitable solvent (e.g., 5-10 mg/mL in toluene).
-
Deposit the solution onto the treated substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).[12]
-
-
Thermal Evaporation of Electrodes:
-
Transfer the substrate with the semiconductor film into a thermal evaporator.
-
Deposit the gold source and drain electrodes through a shadow mask to define the channel length and width. A typical channel length is 50-100 µm and a typical channel width is 1-2 mm.[13]
-
-
Thermal Annealing:
-
Anneal the completed device at a temperature below the melting point of the organic semiconductor (e.g., 80-120 °C) to improve the crystallinity and morphology of the semiconductor film, which can enhance device performance.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. Key parameters to extract are the hole mobility (µ), the on/off current ratio, and the threshold voltage (Vth).
-
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, trimethoxy indoles can function as efficient hole transport materials (HTMs). Their role is to facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[14]
OLED Device Architecture
Caption: A typical multilayered structure of an OLED device.
Detailed Protocol for OLED Fabrication
This protocol describes the fabrication of a multilayer OLED by a combination of solution processing and thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates.
-
Trimethoxy indole derivative for the HTL.
-
Emissive material (e.g., a fluorescent or phosphorescent dopant in a host material).
-
Electron transport material (e.g., Alq₃).
-
Cathode materials (e.g., LiF and Al).
-
Cleaning solvents.
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass substrates using photolithography and etching to define the anode contacts.
-
Clean the substrates using the same procedure as for OFETs.[15]
-
Treat the ITO surface with UV-ozone or an oxygen plasma to increase its work function and improve hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit the trimethoxy indole HTL via spin-coating from a solution, as described for the OFET fabrication. The thickness is typically in the range of 20-40 nm.
-
-
Emissive Layer (EML) Deposition:
-
The EML can be deposited either by spin-coating (if solution-processable) or by thermal co-evaporation of the host and dopant materials. The thickness is typically 20-30 nm.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the OLED using a source meter and a photometer.
-
Characterize the electroluminescence spectrum and calculate the external quantum efficiency (EQE), power efficiency, and color coordinates.
-
Performance Data and Structure-Property Insights
The performance of organic semiconductor devices is highly dependent on the molecular structure of the active material. For trimethoxy indoles, key performance metrics are influenced by the position and number of methoxy groups.
| Derivative Type | Device | Key Performance Metric | Typical Values | Reference |
| N-trimethyltriindole | OFET | Hole Mobility (µ) | 0.022 cm²/Vs | [5] |
| Methoxy-substituted N-trimethyltriindoles | OFET | Hole Mobility (µ) | 0.0014 cm²/Vs | [5] |
| Indolo[3,2-b]indole derivatives | OLED | External Quantum Efficiency (EQE) | > 18% | |
| Indole-based Dyes | DSSC | Power Conversion Efficiency (PCE) | ~5-7% |
Insights into Structure-Property Relationships:
-
A study on functionalized crystalline N-trimethyltriindoles revealed a counterintuitive finding: the addition of electron-donating methoxy groups to the periphery resulted in lower hole mobility compared to the unsubstituted derivative, despite shorter stacking distances. This was attributed to lower transfer integrals due to the extension of the HOMO wave function over the peripheral methoxy groups.[5] This highlights the complex interplay between molecular packing and electronic structure.
-
The design of hole transport materials based on triphenylamine derivatives, which share electronic similarities with functionalized indoles, has shown that the inclusion of methoxy groups can favorably adjust the HOMO energy level for better alignment with the perovskite valence band in solar cells. This principle is directly applicable to the design of trimethoxy indole-based HTMs for OLEDs and perovskite solar cells.
Conclusion and Future Outlook
Trimethoxy indoles represent a promising class of materials for organic semiconductor research. Their tunable electronic properties, good processability, and potential for high charge carrier mobility make them attractive for a range of applications in organic electronics. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers entering this exciting field.
Future research will likely focus on:
-
The systematic investigation of structure-property relationships by varying the position and number of methoxy substituents on the indole core.
-
The development of novel synthetic methodologies to access a wider range of trimethoxy indole derivatives with tailored properties.
-
The integration of these materials into more complex device architectures to further enhance performance and stability.
By leveraging the principles of molecular design and a thorough understanding of device physics, the full potential of trimethoxy indoles in advancing the field of organic electronics can be realized.
References
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. ossila.com [ossila.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your reaction yields. We will focus on the most effective synthetic strategies, the rationale behind key experimental choices, and a systematic approach to problem-solving.
Recommended Synthetic Pathway: The Hemetsberger-Knittel Synthesis
For the target molecule, the Hemetsberger-Knittel indole synthesis has been demonstrated to be a highly effective and high-yielding route.[1] This method involves the thermal decomposition of a vinyl azide intermediate, formed from the condensation of an α-azidoester with an appropriately substituted benzaldehyde.
Below is a general workflow for this synthesis.
Caption: Workflow for the Hemetsberger-Knittel synthesis of the target indole.
Detailed Experimental Protocol (Hemetsberger-Knittel)
This protocol is adapted from demonstrated successful syntheses.[1]
Step 1: Formation of Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (Vinyl Azide)
-
In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,4,5-trimethoxybenzaldehyde and methyl azidoacetate in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of sodium methoxide (NaOMe) in methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. A slurry or precipitate is expected to form.
-
Allow the reaction to stir at 0°C for an additional 2-3 hours after the addition is complete.
-
Quench the reaction by pouring the mixture into cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry thoroughly. This solid is the vinyl azide intermediate.
Step 2: Cyclization to this compound
-
Place the dried vinyl azide intermediate into a flask with a high-boiling point, inert solvent such as xylenes.
-
Heat the mixture to reflux (typically 140-144°C for xylenes) and maintain reflux until TLC or LCMS analysis indicates the consumption of the starting material. This step involves the extrusion of N₂ gas.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization. Warm methanol has been shown to be an effective solvent for this purpose, whereas hexanes may be less successful.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is significantly lower than the reported >90%. What are the most common culprits?
Low yields can often be traced back to a few key areas. A systematic check is the best approach.[2][3]
-
Purity of Starting Materials : Ensure the 3,4,5-trimethoxybenzaldehyde is pure and free of the corresponding benzoic acid. Verify the purity and concentration of your methyl azidoacetate and the sodium methoxide solution. Impurities can introduce unwanted side reactions.[2]
-
Moisture in Reaction : The initial condensation is a base-catalyzed reaction that is sensitive to water. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
-
Incomplete Cyclization : The thermal cyclization requires a sufficiently high temperature to proceed efficiently. Ensure your reflux temperature is adequate (use a high-boiling solvent like xylenes or toluene) and that the reaction is allowed to proceed to completion (monitor by TLC).
-
Losses during Workup/Purification : The final product has some solubility in various organic solvents. Over-washing during filtration or using an inappropriate recrystallization solvent can lead to significant product loss.
| Problem Area | Key Parameter to Check | Suggested Action |
| Starting Materials | Purity of Benzaldehyde | Recrystallize or purify by column chromatography if necessary. |
| Reaction Conditions | Anhydrous Conditions | Use oven-dried glassware and anhydrous solvents. |
| Reflux Temperature | Ensure vigorous reflux in a suitable high-boiling solvent (e.g., xylenes). | |
| Purification | Recrystallization Solvent | Use warm methanol for recrystallization, as it has proven effective.[1] |
Q2: The initial condensation reaction to form the vinyl azide stalls or gives a poor yield.
This step is a Knoevenagel-type condensation. Failure here is typically due to issues with the base or reaction conditions.
-
Causality : Sodium methoxide acts as a base to deprotonate the methyl azidoacetate, forming a nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent elimination of water yields the vinyl azide.
-
Troubleshooting :
-
Base Strength & Stoichiometry : Ensure your sodium methoxide is not degraded (e.g., by exposure to air/moisture) and is used in the correct stoichiometric amount. Freshly prepared NaOMe is recommended.[4]
-
Temperature : While the reaction is initiated at 0°C to control exothermicity, allowing it to slowly warm may be necessary if it stalls. However, higher temperatures can promote side reactions.
-
Solvent : Methanol is the solvent of choice as it is required for the preparation of NaOMe and effectively dissolves the reactants.[1][4]
-
Q3: The thermal cyclization step produces a dark, tarry substance with very little desired product.
This indicates decomposition, a common issue in high-temperature reactions.
-
Causality : The desired reaction is a thermal nitrene insertion to form the indole ring. However, at high temperatures, the highly reactive nitrene intermediate or the product itself can undergo polymerization or other degradation pathways.
-
Troubleshooting :
-
Temperature Control : While high heat is necessary, excessive temperatures can be detrimental. Ensure your heating mantle is well-controlled. The reflux temperature of xylenes is generally sufficient.
-
Reaction Time : Do not reflux for an unnecessarily long time. Monitor the reaction by TLC/LCMS and stop the heat as soon as the starting material is consumed.
-
Inert Atmosphere : While less critical than in organometallic reactions, performing the cyclization under an inert atmosphere (N₂ or Argon) can help prevent oxidative side reactions that contribute to tar formation.
-
Q4: I am having difficulty purifying the final product. Recrystallization yields an oil or impure solid.
This is a common challenge in organic synthesis. The choice of solvent and technique is critical.
-
Causality : The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the product "oils out," it means it has melted or is immiscible with the solvent at high temperatures rather than dissolving.
-
Troubleshooting :
-
Solvent Selection : It has been reported that warm methanol is an effective solvent for recrystallizing the title compound, while hexanes failed.[1] Start with methanol. If it fails, consider a co-solvent system (e.g., methanol/water, ethyl acetate/hexanes).
-
Technique : Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling often traps impurities.
-
Seeding : If you have a small amount of pure product from a previous batch, adding a "seed crystal" to the cooling solution can initiate crystallization.
-
Alternative Purification : If recrystallization proves ineffective, column chromatography on silica gel is a reliable alternative for purification.
-
Alternative Synthetic Route: Japp-Klingemann / Fischer Indole Synthesis
An alternative, highly versatile method for indole synthesis involves a two-stage process: the Japp-Klingemann reaction to form a hydrazone, followed by a Fischer indole cyclization.[5][6][7] This route is particularly useful if the corresponding arylhydrazine is more accessible than the benzaldehyde.
Caption: Japp-Klingemann/Fischer workflow for indole synthesis.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of the Japp-Klingemann reaction?
The Japp-Klingemann reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts.[5][8] The mechanism involves:
-
Deprotonation : A base removes the acidic proton from the β-keto-ester to form an enolate.
-
Nucleophilic Attack : The enolate anion attacks the terminal nitrogen of the diazonium salt, forming an azo compound.
-
Hydrolysis & Decomposition : The azo intermediate undergoes hydrolysis, which leads to the cleavage of an acyl group (often as a carboxylic acid), and subsequent proton exchange to yield the stable hydrazone product.[8]
Q6: Why does the Fischer indole synthesis sometimes fail or give low yields?
Failure in the Fischer synthesis can stem from several factors:[2]
-
Inappropriate Acid Catalyst : The choice of acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and its concentration are critical.[9][10] The acid must be strong enough to catalyze the key[1][1]-sigmatropic rearrangement but not so strong that it causes degradation.[9][11][12]
-
Substituent Effects : The electron-donating trimethoxy groups on the phenyl ring generally favor the reaction. However, very strong electron-donating groups on the carbonyl portion of the hydrazone can over-stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[2][13]
Q7: How can I confirm the identity and purity of the final product?
Standard spectroscopic methods are used for characterization.
-
¹H NMR : You should expect to see singlets for the three methoxy groups (OCH₃), a singlet for the ester methyl group (COOCH₃), and distinct signals for the aromatic and indole protons. A key indicator is the N-H proton, which is often a broad singlet. The reported spectrum for the title compound in CDCl₃ shows signals at δ 3.90 (s, 3H), 3.90 (s, 6H), 3.92 (s, 3H), 6.86 (s, 1H), and 7.11 (s, 2H).[1]
-
¹³C NMR : Will show distinct signals for the methoxy, ester, aromatic, and indole carbons.
-
Mass Spectrometry (MS) : Will confirm the molecular weight of the compound (C₁₃H₁₅NO₅, MW: 265.26 g/mol ).[14]
-
Infrared (IR) Spectroscopy : Look for characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the methoxy groups.
Q8: What specific safety precautions are necessary for this synthesis?
-
Sodium Azide and Azido Intermediates : Sodium azide is highly toxic and can form explosive heavy metal azides. Methyl azidoacetate and the subsequent vinyl azide intermediate are potentially explosive, especially when heated. Handle with care, use a safety shield, and avoid contact with heavy metals.
-
Strong Acids and Bases : Standard precautions for handling corrosive materials like sodium methoxide and the strong acids used in the Fischer synthesis are required. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
- Student Manuscript. (n.d.). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
- NIH National Library of Medicine. (n.d.). Why Do Some Fischer Indolizations Fail?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Grokipedia. (n.d.). Fischer indole synthesis.
- Podlech, J. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
- PubChemLite. (n.d.). This compound (C13H15NO5).
- NIH National Library of Medicine. (n.d.). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Hemetsberger-Knittel Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the Hemetsberger-Knittel indole synthesis. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and complex organic synthesis. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Foundational Understanding & Common Pitfalls
The Hemetsberger-Knittel synthesis is a powerful method for creating functionalized indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1][2] The overall process involves two key stages: a Knoevenagel condensation followed by a thermolytic cyclization.[3] While effective, the synthesis is sensitive to reaction conditions, and its success hinges on navigating several potential side reactions and procedural challenges.
FAQ 1: What is the proposed mechanism, and how does it influence potential side reactions?
The reaction proceeds via a postulated nitrene intermediate.[1] The thermolysis of the α-azido-β-arylacrylate expels molecular nitrogen to generate a highly reactive vinyl nitrene. This nitrene is believed to be in equilibrium with an azirine intermediate.[3] The crucial step is the intramolecular C-H insertion of the nitrene into the ortho C-H bond of the aryl ring, which, after a[1][4]-hydrogen shift and tautomerization, yields the final indole product.[3]
Understanding this mechanism is key:
-
Nitrene Reactivity: Nitrenes are electron-deficient and highly reactive. If the desired intramolecular C-H insertion is slow or sterically hindered, the nitrene can engage in undesirable intermolecular reactions or rearrangements, leading to complex product mixtures and reduced yields.
-
Azide Precursors: Both the starting alkyl azidoacetate and the intermediate α-azido-β-arylacrylate are potentially explosive and require careful handling.[3]
Below is a diagram illustrating the accepted mechanistic pathway.
Caption: Figure 1: Proposed Hemetsberger-Knittel Reaction Mechanism.
Section 2: Troubleshooting the Knoevenagel Condensation
The initial condensation is a frequent source of poor overall yield. Success in this step is critical for a successful cyclization.
FAQ 2: My yield for the Knoevenagel condensation is very low (10-50%). What are the most likely causes and how can I fix this?
Low yields in this step are common and typically stem from improper temperature control, reactant stoichiometry, or addition rate.[5] The reaction to form the α-azido-β-arylacrylate can be sluggish and reversible.
Troubleshooting Workflow: Knoevenagel Condensation
Caption: Figure 2: Troubleshooting workflow for the Knoevenagel condensation step.
Optimized Protocol for Knoevenagel Condensation
This protocol is synthesized from best practices reported to achieve yields greater than 70%.[5]
Materials:
-
Aryl aldehyde (1 eq.)
-
Ethyl azidoacetate (3 eq.)
-
Sodium methoxide (NaOMe) (3 eq.)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Prepare a solution of sodium methoxide (3 eq.) in anhydrous MeOH in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.
-
Cool the NaOMe solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
In a separate flask, prepare a solution of the aryl aldehyde (1 eq.) and ethyl azidoacetate (3 eq.) in a minimal amount of anhydrous MeOH.
-
Using the dropping funnel, add the aldehyde/azidoacetate solution to the cooled NaOMe solution dropwise over a period of 30 minutes. Crucially, maintain the internal reaction temperature between -5°C and 4°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at this temperature for 5-19 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable acidic workup (e.g., addition of saturated NH4Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude α-azido-β-arylacrylate. Purification is typically achieved by column chromatography.[6]
Section 3: Troubleshooting the Thermolysis & Cyclization
The final ring-closing step is sensitive to concentration and temperature, which directly impacts the efficiency of the desired intramolecular C-H insertion versus competing side reactions.
FAQ 3: My thermolysis step results in a low yield of the desired indole and a complex mixture of byproducts. How can I optimize this?
This is a classic problem in Hemetsberger-Knittel synthesis. The primary cause is often an incorrect concentration of the α-azido-β-arylacrylate during thermolysis.[5] The highly reactive nitrene intermediate, if not able to cyclize efficiently, will react with other molecules in the solution.
The Critical Role of Concentration: At high concentrations, intermolecular reactions (e.g., dimerization, reaction with solvent) can dominate. At very low concentrations, the reaction rate may be too slow, allowing for decomposition pathways to occur. There is an optimal concentration window.
| Concentration of α-azido-β-arylacrylate in Xylene | Reported Yield of Indole-2-carboxylate | Reference |
| 100 mM | < 20% | [5] |
| 20 mM | < 40% | [5] |
| 40 mM | > 80% | [5] |
Table 1: Effect of Reactant Concentration on Thermolysis Yield.
Optimized Protocol for Thermolysis:
-
Dissolve the purified α-azido-β-arylacrylate in a high-boiling, inert solvent (xylene is most common) to a final concentration of 40 mM .[3][5]
-
Heat the solution to reflux (approx. 140°C for xylene) under a nitrogen atmosphere.
-
Maintain reflux for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.[6]
FAQ 4: I am using a meta-substituted aryl aldehyde, and I'm getting a mixture of 5- and 7-substituted indoles. Can I control this regioselectivity?
This is an inherent challenge of the Hemetsberger-Knittel synthesis. When a meta-substituted precursor is used, the nitrene insertion can occur at either the C2 or C6 position of the benzene ring, leading to a mixture of regioisomers.
-
General Observation: Studies have shown that for many meta-substituted substrates, the formation of the 5-substituted indole is slightly favored over the 7-substituted regioisomer.[7]
-
Controlling Selectivity: Achieving high regioselectivity is generally not possible under standard thermal conditions. The distribution of products is dictated by the electronics and sterics of the C-H bonds available for insertion.
-
Solution: The most practical approach is to proceed with the reaction and separate the resulting regioisomers using careful column chromatography. For applications where a single isomer is required, this separation step must be factored into the overall synthetic plan.
FAQ 5: Are there alternatives to high-temperature thermolysis to avoid decomposition?
Yes, modern variations have been developed to circumvent the need for high temperatures. Transition-metal catalysis can facilitate the reaction under milder conditions.
-
Rhodium Catalysis: It has been demonstrated that rhodium catalysts, such as Rh trifluoroacetate, can catalyze the conversion of azido styrenes or their precursor azirines into indoles at room temperature.[4] This can be particularly useful for sensitive substrates that might decompose at the high temperatures required for traditional thermolysis.
-
Microwave and Flow Chemistry: Recent advancements have applied microwave irradiation and continuous flow methodologies to the Hemetsberger-Knittel process.[8] These techniques can offer rapid heating, precise temperature control, and improved yields, sometimes allowing for the synthesis of products that are difficult to obtain under conventional heating.[8]
Section 4: Safety Considerations
CRITICAL: Handle Organic Azides with Extreme Caution. The primary safety hazard of the Hemetsberger-Knittel synthesis is the use of potentially explosive azide-containing compounds (ethyl azidoacetate and the α-azido-β-arylacrylate intermediate).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield should be used, especially when working on a larger scale or during the heating (thermolysis) step.
-
Scale: Avoid running the reaction on a large scale without prior small-scale safety screening.
-
Temperature: Do not overheat the azide intermediates. The thermolysis step should be conducted behind a blast shield with controlled heating.
-
Contamination: Avoid contact of the azide compounds with heavy metals or strong acids, which can lead to the formation of highly unstable and explosive substances.
-
Disposal: Quench any residual azide-containing waste appropriately before disposal, following your institution's safety guidelines.
References
-
Hemetsberger indole synthesis - Wikipedia. [Link]
-
Hemetsberger-Knittel Indole Synthesis - SynArchive. [Link]
-
Hemetsberger indole synthesis - chemeurope.com. [Link]
-
Hemetsberger-Knittel: Benzaldehydes to Indoles, Hive Tryptamine Chemistry. [Link]
-
Taber, D. F., & Tian, W. (2011). Indole synthesis: a review and proposed classification. Journal of the American Chemical Society. [Link]
-
The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]
-
Immadi, S., et al. (2017). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]
-
Preparation and Properties of INDOLE. [Link]
-
Bakoš, J., & Slaninová, J. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]
-
Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Bingul, M., Kumar, N., & Black, D. S. (2020). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]
-
Jones, G. B., et al. (2007). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
-
Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. PubMed. [Link]
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- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 7. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Indole-2-Carboxylate Derivatives
Welcome to the technical support center for handling indole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of compounds. Here, we will address common issues with a practical, problem-solving approach grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My indole-2-carboxylate derivative won't dissolve in aqueous buffers. What is the first thing I should try?
A1: The first step is to assess the pH of your buffer. Indole-2-carboxylic acids are acidic compounds due to the carboxylic acid group.[1][2] In acidic or neutral aqueous solutions, the carboxylic acid will be largely protonated (-COOH), rendering the molecule less polar and thus poorly soluble. By increasing the pH of the buffer to a value above the pKa of the carboxylic acid (typically around 3-5), you will deprotonate it to the more soluble carboxylate form (-COO⁻). A simple test is to prepare a small slurry of your compound in water and gradually add a dilute base, such as 0.1 M NaOH, while monitoring for dissolution.
Q2: I'm observing precipitation when I add my DMSO stock solution of the indole-2-carboxylate derivative to my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. To prevent this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to use a more dilute final concentration of your compound in the assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO in the aqueous buffer can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Use a different co-solvent: Other water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can be explored as alternatives or in combination with DMSO.[3][4][5]
-
Employ surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
Q3: Can I improve the solubility of my indole-2-carboxylate derivative by making a salt form?
A3: Absolutely. For acidic indole-2-carboxylate derivatives, forming a salt with a suitable base is a well-established method to significantly enhance aqueous solubility.[6][7] Common salt forms include sodium, potassium, or ammonium salts. This is often achieved by reacting the carboxylic acid with a stoichiometric amount of the corresponding hydroxide or carbonate in a suitable solvent, followed by isolation of the salt.
Q4: Are there any general trends for the solubility of indole-2-carboxylate derivatives based on their substituents?
A4: Yes, the nature and position of substituents on the indole ring can significantly impact solubility. Generally:
-
Polar substituents: The addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups, can increase aqueous solubility by providing additional sites for hydrogen bonding with water.
-
Nonpolar substituents: Conversely, increasing the size of nonpolar alkyl or aryl substituents will generally decrease aqueous solubility due to an increase in the molecule's overall hydrophobicity.
-
Position of substituents: The position of substituents can also play a role in the crystal lattice energy of the solid form, which in turn affects solubility.
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility in Common Organic Solvents
If you are struggling to dissolve your indole-2-carboxylate derivative in common organic solvents for purification or analysis, a systematic approach to solvent screening is recommended.
Underlying Cause: The solubility of a solid is dependent on the interplay between the energy required to break the crystal lattice and the energy released upon solvation. Indole-2-carboxylate derivatives can have strong intermolecular interactions, such as hydrogen bonding and π-stacking, leading to high lattice energies.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility in organic solvents.
Data Presentation: Solubility of Indole-2-carboxylic Acid in Various Solvents
| Solvent | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Water | 10.2 | ~0.07[8] |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Isopropanol | 3.9 | Moderately Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble |
| Toluene | 2.4 | Slightly Soluble |
| 1,4-Dioxane | 4.8 | Soluble |
Note: This table provides a general guide. The solubility of specific derivatives will vary.
Issue 2: Optimizing Aqueous Solubility through pH Adjustment
For ionizable indole-2-carboxylate derivatives, pH is a critical parameter controlling solubility.
Underlying Cause: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (conjugate base) and non-ionized (acid) forms of a molecule. For a carboxylic acid, as the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the indole-2-carboxylate derivative to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the measured solubility as a function of pH. This will generate a pH-solubility profile, which is invaluable for selecting appropriate buffer conditions for your experiments.
Caption: Experimental workflow for determining a pH-solubility profile.
Issue 3: Utilizing Co-solvents for Enhanced Solubility
When pH adjustment is not feasible or sufficient, co-solvents can be employed to increase the solubility of your indole-2-carboxylate derivative in aqueous media.[3][4][9]
Underlying Cause: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving nonpolar or poorly water-soluble compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs, e.g., PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).
-
Determine Solubility: Measure the solubility of your indole-2-carboxylate derivative in each co-solvent mixture using the equilibrium solubility method described previously.
-
Assess Biological Compatibility: It is crucial to evaluate the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its concentration. Run appropriate vehicle controls in your assays.
Advanced Strategies for Formulation Development
For challenging indole-2-carboxylate derivatives intended for in vivo studies or as drug candidates, more advanced formulation strategies may be necessary.[6][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance the dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the compound in a solubilized form in the gastrointestinal tract.[10]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range can significantly increase the surface area available for dissolution, thereby improving the dissolution rate and bioavailability.[10]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with indole-2-carboxylate derivatives in your research and development endeavors.
References
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole | C8H7N | CID 798. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Journal of Drug Discovery and Therapeutics. (n.d.). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Sciencedirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
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"optimization of palladium-catalyzed indole synthesis"
Welcome to the Technical Support Center for the optimization of palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during these critical reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of these synthetic methods.
Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that can arise during various palladium-catalyzed indole syntheses.
Q1: My reaction yield is low or zero. What are the primary areas to investigate?
Low or no yield is a common but multifaceted problem. A systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents. If the issue persists, focus on the core components of the reaction.
Key Troubleshooting Areas:
-
Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Catalyst deactivation can also occur through poisoning by impurities or thermal degradation at excessively high temperatures.[2][3]
-
Ligand Selection: The phosphine ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates and reaction type.[4] For instance, bulky, electron-rich ligands are often necessary for less reactive substrates like aryl chlorides.[4]
-
Base and Solvent Choice: The base's strength and compatibility are crucial. An inappropriate base can fail to deprotonate the amine or can decompose starting materials.[4] Similarly, the solvent's polarity and coordinating ability can significantly influence reaction rates and catalyst stability.[5][6]
-
Reaction Temperature: While heat can accelerate reactions, excessive temperatures can lead to catalyst decomposition and byproduct formation. It's essential to find the optimal temperature for your specific transformation.[1][5]
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I'm observing significant byproduct formation. What are the common side reactions?
Byproduct formation reduces the yield of the desired indole and complicates purification. The nature of the side products often provides clues about what is going wrong in the catalytic cycle.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide starting material is reduced to the corresponding arene. This often occurs when the catalytic cycle is interrupted, and a Pd-H species is generated.
-
Homocoupling: Dimerization of the aryl halide or the amine can occur. Optimizing catalyst loading and reaction temperature can often minimize these side reactions.[4]
-
Product Inhibition/Decomposition: The indole product itself can sometimes coordinate to the palladium center, inhibiting catalytic activity.[2] In reactions under oxidative conditions, the electron-rich indole ring can be susceptible to decomposition.[7]
Q3: My palladium catalyst appears to be deactivating. What are the causes and how can I prevent it?
Catalyst deactivation is a primary cause of sluggish or incomplete reactions. It can manifest as a reaction that starts well but then stalls.
Causes and Solutions for Catalyst Deactivation:
-
Oxidation: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen.
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction vessel is purged with an inert gas (argon or nitrogen) before adding the catalyst.[1]
-
-
Poisoning: Certain functional groups or impurities can act as poisons by irreversibly binding to the palladium center. Common poisons include sulfur-containing compounds and, in some cases, unpurified starting materials.[2][3]
-
Solution: Use high-purity, dry, and degassed reagents and solvents.[2]
-
-
Aggregation (Formation of Palladium Black): At high temperatures or concentrations, Pd(0) species can aggregate into catalytically inactive palladium black.
-
Solution: The choice of ligand is crucial for stabilizing the mononuclear Pd(0) species and preventing aggregation.[4] Using modern palladacycle precatalysts can also lead to a more controlled and sustained release of the active catalyst.[4][8] In some cases, adding an additive like benzoquinone (BQ) can help reoxidize inactive Pd(0) to active Pd(II).[9]
-
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions is shown below. Understanding this cycle is key to diagnosing issues.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Troubleshooting Guides for Specific Indole Syntheses
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming the N-aryl bond in indoles. Optimization often revolves around the careful selection of the catalyst system.
Q: My Buchwald-Hartwig reaction to form an N-aryl indole is sluggish or fails, especially with an aryl chloride. What should I do?
A: The reactivity of aryl halides follows the order I > Br > OTf >> Cl. Aryl chlorides are particularly challenging and require a highly active catalyst system.
| Parameter | Recommendation for Challenging Couplings | Rationale |
| Palladium Source | Use a palladacycle precatalyst (e.g., XPhos Pd G3).[4] | These are often more reliable and efficiently generate the active LPd(0) catalyst compared to sources like Pd(OAc)2.[4][8] |
| Ligand | For primary amines/indoles, BrettPhos is effective. For secondary amines, RuPhos is a good choice.[4] For aryl chlorides, bulky, electron-rich phosphine ligands are essential. | These ligands promote the difficult oxidative addition step with the aryl chloride and stabilize the catalyst.[4] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[4] | A strong base is needed to deprotonate the indole/amine nucleophile effectively. |
| Solvent | Toluene, dioxane, or THF are commonly used. | These solvents have good solubility for the reagents and are compatible with the catalyst system. Chlorinated solvents should be avoided.[8] |
Larock Indole Synthesis
This palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne is a convergent route to 2,3-disubstituted indoles.
Q: My Larock synthesis is giving poor regioselectivity or low yield, especially with an o-bromoaniline.
A: Regioselectivity and reactivity are key challenges in the Larock synthesis.
-
Regioselectivity: The reaction typically places the bulkier substituent of the alkyne at the 2-position of the indole.[10] This is governed by the regioselective syn-insertion of the alkyne into the aryl-palladium bond.[10]
-
Reactivity of o-bromoanilines: Bromoanilines are less reactive than their iodo counterparts due to the slower rate of oxidative addition.[11]
-
Solution: The original ligandless conditions are often insufficient for o-bromoanilines. The use of an electron-donating phosphine ligand, such as P(tBu)3, can enable the efficient coupling of o-bromoanilines at lower temperatures (e.g., 60 °C), mitigating side reactions.[11]
-
-
Additives: The addition of chloride salts like LiCl or n-Bu4NCl is often crucial for reproducibility and effectiveness.[10] The chloride likely coordinates to the palladium, influencing the catalytic cycle.[10]
Heck Reaction for Indole Synthesis
The intramolecular Heck reaction is frequently used to construct the indole core by forming the C2-C3 bond.
Q: My intramolecular Heck cyclization to form an indole is not working well. What are the critical parameters to optimize?
A: The success of the Heck cyclization depends on favoring the desired intramolecular pathway over competing side reactions.
-
Catalyst and Ligand: A common catalyst is Pd(OAc)2. For reactions starting with aryl bromides, the addition of a phosphine ligand like P(o-Tol)3 may be necessary.[12]
-
Base: An amine base like Et3N is typically used.[12]
-
Solvent: Polar aprotic solvents like DMF or aqueous solvent mixtures are often employed.[13]
-
Side Reactions: A potential side reaction is the isomerization of the alkene moiety in the starting material, which can be unproductive. Additives may be used to suppress this.[7]
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Indole
This protocol provides a general starting point for a small-scale reaction. Optimization will be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Indole (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[4]
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl halide, indole, palladium precatalyst, and base to the reaction vial.
-
Add the magnetic stir bar and seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. Benchchem.
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH.
- Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis - ACS Publications.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH.
- Process of preparing purified aqueous indole solution. Google Patents.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC - PubMed Central.
- Fischer indole synthesis. Wikipedia.
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. PMC - PubMed Central.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters - ACS Publications.
- Troubleshooting common issues in palladium-catalyzed indoline synthesis. Benchchem.
- Optimization of Buchwald-Hartwig amination conditions. Benchchem.
- Heck Reaction—State of the Art. MDPI.
- Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH.
- The Fischer Indole Synthesis. Chemical Reviews - ACS Publications.
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate.
- Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG.
- Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation.
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Publishing.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
- (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Synthesis of Indoles through Larock Annulation: Recent Advances.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH.
- Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. NIH.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PMC - PubMed Central.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Organic & Biomolecular Chemistry (RSC Publishing).
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Technical Support Center: Preventing Degradation of Methoxy-Substituted Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for methoxy-substituted indoles. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of these crucial compounds. Methoxy-substituted indoles are ubiquitous in pharmaceuticals and research chemicals, but their inherent reactivity can lead to degradation, compromising experimental results and product integrity. This guide offers a structured approach to troubleshooting common degradation issues and provides answers to frequently asked questions, grounded in established scientific principles.
I. Troubleshooting Guide: Diagnosing and Resolving Degradation
This section is designed to help you identify the root cause of degradation in your methoxy-substituted indole samples and provides actionable steps to mitigate these issues.
Issue 1: Your methoxy-substituted indole solution is changing color (e.g., turning brown or yellow) over time.
Possible Cause: This is a classic sign of oxidation. The electron-rich indole nucleus is susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of colored oxindole derivatives and polymeric byproducts.[1] The methoxy group, being an electron-donating group, can further activate the indole ring towards oxidation.
Troubleshooting Steps:
-
Solvent Choice & Preparation:
-
Action: Switch to high-purity, degassed solvents. Anhydrous, aprotic solvents are generally preferred if compatible with your experimental design.[1]
-
Causality: Dissolved oxygen in solvents is a primary culprit in oxidation. Degassing (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) removes dissolved oxygen, minimizing this degradation pathway.
-
-
Inert Atmosphere:
-
Action: Prepare and store your solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Causality: This directly prevents atmospheric oxygen from coming into contact with your compound, significantly reducing the rate of oxidation.
-
-
Antioxidant Addition:
| Antioxidant | Recommended Concentration | Considerations |
| Butylated hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Good for organic solutions. |
| Ascorbic acid | 0.05 - 0.2% (w/v) | Suitable for aqueous or protic solutions. |
| Melatonin | Varies | An endogenous indole with known antioxidant properties.[5][6][7] |
Issue 2: You are observing unexpected peaks in your HPLC or LC-MS analysis.
Possible Cause: This could be due to acid-catalyzed degradation, photodegradation, or thermal instability, leading to the formation of various degradation products.[1]
Troubleshooting Steps:
-
pH Control:
-
Action: If using acidic mobile phases or reaction conditions, assess the pH sensitivity of your specific methoxyindole. The indole ring is sensitive to strongly acidic conditions.[1]
-
Causality: Protonation of the indole ring, primarily at the C3 position, can initiate degradation pathways.[1] Buffering your solutions to a neutral or slightly acidic pH can prevent this.
-
-
Light Protection:
-
Temperature Control:
-
Action: Store stock solutions at low temperatures, such as -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Causality: Lower temperatures slow down the rate of all chemical reactions, including degradation processes.
-
Issue 3: Your reaction yields are lower than expected, especially when using oxidizing agents.
Possible Cause: The indole nucleus itself is readily oxidized.[1] If your synthetic route involves an oxidation step, you may be unintentionally degrading your starting material or product.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Action: Carefully control the stoichiometry of the oxidizing agent, reaction temperature, and reaction time.
-
Causality: By fine-tuning these parameters, you can favor the desired reaction pathway and minimize the undesired oxidation of the indole core.
-
-
Protecting Group Strategy:
-
Action: Consider introducing a protecting group on the indole nitrogen.
-
Causality: Protecting groups can modulate the electron density of the indole ring, making it less susceptible to oxidation.[10][11] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on the specific reaction conditions and the ease of its subsequent removal.
-
Experimental Workflow: Forced Degradation Study
To systematically identify the degradation pathways of your methoxy-substituted indole, a forced degradation study is recommended.[12][13]
Caption: Workflow for a forced degradation study.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid methoxy-substituted indoles?
A1: To ensure maximum stability, solid methoxy-substituted indoles should be stored in a cool, dry, and dark place.[1] It is highly recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] Use of amber vials is also advised to protect the compound from light exposure.[1] For long-term storage, refrigeration or freezing is often beneficial. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[14]
Q2: How does the position of the methoxy group affect the stability of the indole ring?
A2: The position of the electron-donating methoxy group can influence the susceptibility of the indole ring to electrophilic attack and oxidation. A methoxy group at the 5- or 6-position can increase the electron density of the pyrrole ring, potentially making it more prone to oxidation. Conversely, a methoxy group at the 4- or 7-position may have a less pronounced activating effect on the pyrrole moiety. The specific degradation pathways can be complex and are best determined empirically through forced degradation studies.
Q3: Are there any specific solvents I should avoid when working with methoxy-substituted indoles?
A3: While solvent choice is highly dependent on the specific application, it is generally advisable to avoid highly acidic or basic solvents for prolonged storage unless required for a specific reaction, as these can catalyze degradation.[1] Solvents that are prone to forming peroxides (e.g., older bottles of diethyl ether or tetrahydrofuran) should also be used with caution, as peroxides can initiate oxidative degradation. Always use high-purity, fresh solvents whenever possible.
Q4: Can I use N-protection to prevent degradation during a reaction, and which protecting group is best?
A4: Yes, N-protection is a common and effective strategy. The choice of protecting group depends on the subsequent reaction conditions.
-
Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl (Bs) can decrease the electron density of the indole ring, making it less susceptible to oxidation.
-
Carbamates like tert-butyloxycarbonyl (Boc) are also widely used.
-
The selection of a protecting group should be based on its stability to the reaction conditions and the availability of a reliable deprotection method that will not harm your final product.[10][11]
Degradation Pathway Overview
Caption: Major degradation pathways for methoxy-substituted indoles.
By understanding the inherent reactivity of methoxy-substituted indoles and implementing these preventative and troubleshooting strategies, you can significantly enhance the reliability and reproducibility of your experimental work.
References
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- Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3043-3051.
- Vrzal, R., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Chemical Research in Toxicology, 31(10), 1066-1076.
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- Ishii, H., et al. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 15(6), 833-844.
- Shi, H., et al. (2016). 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum. Molecules, 21(9), 1222.
- Janna, M., et al. (2016). Effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits.
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- Ghica, M. E., & Brett, C. M. A. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(5), 1113-1124.
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- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
- Yáñez, J., & Meissl, H. (1997). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity.
- Cacchi, S., & Fabrizi, G. (2005). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 105(8), 2873-2920.
- Vassileva, P., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(14), 5363.
- Martin-Cacao, A., et al. (1994). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Pineal Research, 17(3), 127-134.
- García, J. J., et al. (2004). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Journal of Pineal Research, 36(2), 89-94.
- Maickel, R. P., & Miller, F. P. (1969). [Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)]. Clinica Chimica Acta, 23(1), 177-187.
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- Meder, G., et al. (1997). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 40(22), 3627-3634.
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Technical Support Center: Navigating the Scale-Up of Indole-2-Carboxylate Production
Welcome to the Technical Support Center for Indole-2-Carboxylate Production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and scale-up of this critical heterocyclic intermediate. As a versatile scaffold in pharmaceuticals and bioactive compounds, the efficient production of indole-2-carboxylate is paramount. However, transitioning from bench-scale success to pilot or industrial-scale production is fraught with challenges that can impact yield, purity, and process safety.
This document provides a structured collection of field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to anticipate and resolve common issues encountered during the scale-up process. We will explore challenges across both traditional chemical synthesis routes and modern biocatalytic approaches, ensuring a comprehensive resource for your development needs.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenges
This section addresses high-level questions about the inherent difficulties in scaling up indole-2-carboxylate production, providing foundational knowledge for the troubleshooting guide that follows.
Q1: Why do indole synthesis reactions that work well at the gram-scale often fail or underperform at the kilogram-scale?
Scaling up a chemical reaction is not merely about using larger flasks and more reagents. The transition introduces significant changes in physical parameters. Heat transfer is a primary concern; many indole syntheses, like the Fischer indole synthesis, are exothermic.[1][2] A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized overheating or even dangerous thermal runaway conditions if not properly managed.[3] This excess heat can degrade sensitive reagents, intermediates, or the final product, leading to lower yields and increased impurity formation.[4]
Q2: What makes the Fischer indole synthesis particularly challenging to scale up?
The Fischer indole synthesis, while classic, is notoriously sensitive to reaction conditions.[5] The choice of acid catalyst (both type and concentration) is critical and often requires re-optimization upon scale-up.[6] The key[6][6]-sigmatropic rearrangement step can be highly exothermic, posing a significant safety risk at scale.[1] Furthermore, the reaction is prone to side reactions, such as aldol condensation of the ketone/aldehyde starting material, which can become more pronounced under the prolonged heating times or localized high temperatures common in large reactors.[7]
Q3: What are the primary hurdles in scaling up biocatalytic production of indole derivatives?
Biocatalytic routes, often employing enzymes like Tryptophan Synthase (TrpS), offer high selectivity but come with their own set of scale-up challenges.[8] Key issues include:
-
Product/Substrate Inhibition: High concentrations of the indole substrate or the carboxylate product can inhibit enzyme activity, limiting the achievable titer in a bioreactor.[9][10]
-
Low Substrate Solubility: Indole and its derivatives are often poorly soluble in aqueous fermentation media, limiting bioavailability to the enzyme or whole-cell catalyst.[8]
-
Enzyme Stability: Maintaining enzyme activity over the extended duration of a large-scale fermentation can be difficult due to factors like pH shifts, shear stress from agitation, and temperature fluctuations.[11][12]
-
Complex Downstream Processing: Isolating the target carboxylic acid from a complex fermentation broth containing cells, proteins, unused media components, and other metabolites is a significant challenge.[13]
Q4: Why is purification, especially crystallization, a major bottleneck in large-scale operations?
At a large scale, purification processes must be robust, repeatable, and cost-effective. Crystallization, a common method for purifying indole-2-carboxylate, is highly dependent on factors that are harder to control in large vessels, such as cooling rates, mixing efficiency, and supersaturation levels.[14] Improper control can lead to inconsistent crystal size and morphology, which affects filtration and drying, as well as the inclusion of impurities within the crystal lattice. Solvent selection is also more constrained at an industrial scale due to cost, safety, and environmental regulations.[15][16]
Part 2: Troubleshooting Guide
This guide is organized by production stage and methodology. Each entry presents a common problem, its probable causes, and actionable solutions.
Section A: Chemical Synthesis Scale-Up
This section focuses on issues arising during the scale-up of common chemical routes to indole-2-carboxylate, such as the Reissert and Fischer syntheses.
Problem 1: Low or Stalled Reaction Conversion in Reissert Synthesis
-
Observed Issue: The condensation of o-nitrotoluene with diethyl oxalate does not proceed to completion, or the subsequent reductive cyclization yields minimal product.
-
Probable Causes:
-
Ineffective Base: The base used for the initial condensation (e.g., sodium ethoxide) may be degraded or insufficient for the larger scale, failing to generate the necessary carbanion.[8]
-
Poor Mixing: In large reactors, inadequate agitation can lead to poor mixing of the reactants, especially in heterogeneous mixtures, creating localized areas of low reactant concentration.
-
Reducer Inefficiency: During the reductive cyclization step, the reducing agent (e.g., zinc/acetic acid, ferrous sulfate) may be consumed by side reactions or added too slowly/quickly, affecting its efficacy.[11][17] The formation of significant iron mud with ferrous sulfate can also physically impede the reaction.[18]
-
-
Solutions:
-
Verify Base Quality and Stoichiometry: Use fresh, anhydrous base and ensure stoichiometry is adjusted for the scale. Consider using potassium ethoxide, which has been reported to give better results in some cases.[8]
-
Optimize Agitation: Review the reactor's mixing capabilities. Adjust the impeller speed and type to ensure a homogenous reaction mixture.
-
Controlled Reductant Addition: For the reduction step, develop a controlled addition profile. Monitor the internal temperature to gauge reaction progress. If using catalytic hydrogenation, ensure efficient hydrogen delivery and catalyst activity.
-
Problem 2: Exothermic Runaway During Fischer Indole Synthesis
-
Observed Issue: A rapid, uncontrolled increase in reaction temperature is observed after the addition of the acid catalyst.
-
Probable Causes:
-
High Reactant Concentration: The initial concentration of the arylhydrazine and carbonyl compound is too high for the reactor's heat removal capacity.[1]
-
Rapid Catalyst Addition: Adding the acid catalyst too quickly initiates the exothermic cyclization at a rate that overwhelms the cooling system.[4]
-
Inadequate Cooling: The cooling jacket or coils of the reactor are insufficient for the heat load generated by the reaction at the intended scale.[3]
-
-
Solutions:
-
Semi-Batch Operation: Add one of the reactants (e.g., the hydrazone solution) or the catalyst solution slowly and controllably to the reactor to manage the rate of heat generation.
-
Dilution: Increase the solvent volume to increase the thermal mass of the reaction mixture, which will help absorb the heat generated.
-
Process Safety Evaluation: Before scaling up, perform a reaction calorimetry study to determine the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad). This data is crucial for ensuring the reactor's cooling system is adequate.
-
| Parameter | Description | Implication for Scale-Up |
| Heat of Reaction (ΔHr) | Total heat released or absorbed by the reaction. | A large negative value indicates a highly exothermic reaction with a higher potential for thermal runaway.[1] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is lost to the surroundings. | A high ΔTad indicates that a loss of cooling could lead to a dangerous temperature and pressure increase.[1] |
| Heat Transfer Coefficient (U) | Efficiency of heat transfer from the reactor to the cooling medium. | Lower in larger reactors, making heat removal less efficient. |
Problem 3: Formation of Unexpected Byproducts or Impurities
-
Observed Issue: HPLC or TLC analysis shows significant new impurities that were minor or absent at the lab scale. In the Reissert synthesis, quinolone derivatives may be observed.[11] In the Fischer synthesis, aldol products or regioisomers may appear.[5][7]
-
Probable Causes:
-
Prolonged Reaction Times/Higher Temperatures: Longer heating times required for larger batches can promote side reactions.
-
Catalyst Choice: The acid catalyst in a Fischer synthesis can influence the reaction pathway. Strong Brønsted acids might favor side reactions over indolization.[6]
-
Reduction Conditions (Reissert): The choice of reducing agent and conditions can divert the cyclization pathway. For example, certain conditions with PtO2 can favor quinolone formation.[11]
-
Starting Material Impurities: Impurities in bulk starting materials may not be present in smaller, highly purified lab-scale reagents.
-
-
Solutions:
-
Re-optimize Conditions: Re-evaluate the optimal temperature and reaction time for the larger scale. It may be necessary to run the reaction for a shorter time at a slightly higher temperature or vice-versa.
-
Screen Catalysts: For the Fischer synthesis, screen a panel of both Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄) at the new scale to identify the one that provides the best selectivity.[19]
-
Analyze Raw Materials: Perform thorough quality control on all incoming raw materials to identify and quantify any impurities that could interfere with the reaction.
-
Section B: Biocatalytic Synthesis Scale-Up
This section addresses challenges specific to the use of whole-cell or isolated enzyme systems for producing indole-2-carboxylate.
Problem 4: Low Volumetric Productivity in Bioreactor
-
Observed Issue: The rate of product formation is low, and the final titer of indole-2-carboxylate is well below the theoretical maximum.
-
Probable Causes:
-
Product Inhibition: The synthesized indole-2-carboxylate is inhibiting the enzyme (e.g., Tryptophan Synthase).[9]
-
Substrate Toxicity/Insolubility: The indole substrate is toxic to the microbial host (in whole-cell systems) or is not sufficiently soluble in the aqueous medium to reach the enzyme.[19][20]
-
Cofactor Limitation: If the enzymatic reaction requires cofactors, their regeneration may be the rate-limiting step within the cell.
-
Poor Mass Transfer: Inefficient mixing in the bioreactor can lead to poor transfer of nutrients and oxygen (if aerobic), stressing the cells and reducing catalytic activity.
-
-
Solutions:
-
In Situ Product Removal (ISPR): Implement a strategy to continuously remove the product from the fermentation broth. This can be achieved through liquid-liquid extraction with a biocompatible organic solvent, adsorption onto a resin, or membrane separation.[1][6] This alleviates product inhibition and can drive the reaction forward.
-
Two-Phase Bioreactor: Introduce a second, immiscible organic phase to dissolve the indole substrate, acting as a reservoir that slowly partitions the substrate into the aqueous phase, keeping the concentration below toxic levels.[19]
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, use a fed-batch approach where the indole substrate is fed into the bioreactor at a controlled rate that matches the consumption rate of the biocatalyst.
-
Metabolic Engineering: For whole-cell systems, engineer the host strain to improve cofactor regeneration pathways or enhance its tolerance to the substrate and product.
-
Problem 5: Difficulty in Isolating Product from Fermentation Broth
-
Observed Issue: The initial recovery and purification steps (e.g., centrifugation, filtration, extraction) are inefficient, leading to significant product loss.
-
Probable Causes:
-
Complex Broth Matrix: The fermentation broth is a complex mixture of cells, cell debris, proteins, salts, and other metabolites, which can interfere with separation processes.[13]
-
Emulsion Formation: During liquid-liquid extraction, proteins and other surfactants in the broth can lead to the formation of stable emulsions that are difficult to break.
-
Membrane Fouling: In membrane filtration, proteins and cellular debris can foul the membrane surface, reducing flux and separation efficiency.[21]
-
-
Solutions:
-
Initial Clarification:
-
Centrifugation: Use a disc-stack centrifuge for efficient removal of cells and larger debris at scale.
-
Microfiltration/Ultrafiltration: Employ tangential flow filtration (TFF) to clarify the broth. This helps remove cells, debris, and high-molecular-weight proteins before subsequent purification steps.[22]
-
-
Extraction Optimization:
-
Screen different organic solvents for high product partition coefficient and low tendency to form emulsions.
-
Adjust the pH of the aqueous phase to ensure the indole-2-carboxylate is in its non-ionized form, which is more soluble in organic solvents.
-
-
Ion Exchange Chromatography: Use an anion exchange resin to capture the negatively charged carboxylate from the clarified broth. The product can then be eluted with a high-salt or pH-shifted buffer.
-
Section C: Downstream Processing - Crystallization
Problem 6: Poor Yield and Purity After Crystallization
-
Observed Issue: The crystallized indole-2-carboxylate has low purity, poor crystal form, or the yield is significantly lower than expected.
-
Probable Causes:
-
Incorrect Solvent System: The chosen solvent/anti-solvent system is not optimal for the scale, leading to rapid precipitation ("crashing out") instead of controlled crystallization, which traps impurities.[23]
-
Uncontrolled Supersaturation: Cooling too quickly or adding anti-solvent too fast generates high levels of supersaturation, favoring nucleation over crystal growth and resulting in small, impure crystals.[14]
-
Presence of "Oiling Out": The compound may separate as a liquid oil before crystallizing, a phenomenon that readily traps impurities.
-
-
Solutions:
-
Systematic Solvent Screening: Screen various solvent and anti-solvent systems. A good system is one where the product is highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.[15] For indole derivatives, mixtures like methanol/water or hexane/ethyl acetate are common starting points.[23]
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp to maintain a low level of supersaturation. This promotes growth on existing crystals rather than forming new nuclei.
-
Seeding: Introduce a small quantity of pure seed crystals at the point of metastable supersaturation. This provides a surface for crystal growth to occur, allowing for better control over particle size and purity.
-
Protocol: Basic Cooling Crystallization
-
Dissolve the crude indole-2-carboxylate in a minimum amount of a suitable hot solvent (e.g., methanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the solution to a jacketed crystallizer and cool slowly according to a pre-defined profile (e.g., 10-20°C per hour).
-
If seeding, add 0.1-1.0% (w/w) of pure seed crystals once the solution is slightly cloudy or has reached the determined nucleation temperature.
-
Continue slow cooling to the final temperature (e.g., 0-5°C).
-
Hold at the final temperature for several hours to maximize yield.
-
Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
Part 3: Visualization & Experimental Workflows
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for addressing low product yield during scale-up.
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
Diagram 2: Biocatalytic Production and Downstream Processing Workflow
This diagram illustrates the key stages and challenges in a typical biocatalytic production process for indole-2-carboxylate.
Caption: Workflow for biocatalytic synthesis and purification of indole-2-carboxylate.
References
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- Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.
- PubMed. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)
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- The Royal Society of Chemistry. (2024).
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- PubMed. (1989). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2.
- PubMed. (2021). Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study. International Journal of Biological Macromolecules.
- Singh, U.K., et al. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Merck & Co., Inc. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Solecta. (2024).
- Karunanithi, A., et al. (2025). Solvent design for crystallization of carboxylic acids.
- PubMed. (2021). Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles.
- Reissert, A. (n.d.). Reissert Indole Synthesis. Name Reaction.
- Taylor & Francis Group. (n.d.).
- Taylor, E. (2021). Platform chemical production using cell-free biocatalysis. Journal of Environmental Microbiology.
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- MDPI. (n.d.). The Application of Membrane Separation Technology in the Pharmaceutical Industry.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- MDPI. (n.d.).
- Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
- MIT. (2025).
- Google Patents. (n.d.). AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)
- MDPI. (n.d.). End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles.
- IJCMAS. (2019).
- European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
- PubMed. (n.d.).
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Technical Support Center: Managing Unfavorable DMPK Properties of Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] However, its inherent electronic properties often present significant challenges in optimizing drug metabolism and pharmacokinetic (DMPK) profiles.[2][3]
This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address the common DMPK hurdles encountered during the development of indole-based therapeutics. We will delve into the causality behind these issues and provide self-validating experimental protocols to help you navigate the complexities of lead optimization.[5][6]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Issue 1: High Metabolic Instability in Liver Microsomes
Question: My indole compound shows rapid degradation in human and rat liver microsome assays. What are the likely metabolic pathways responsible, and how can I improve its stability?
Answer:
High metabolic instability is a frequent challenge with indole derivatives, primarily due to oxidation by cytochrome P450 (CYP) enzymes.[7][8][9] The electron-rich nature of the indole ring makes it susceptible to various oxidative transformations.
Underlying Causality: The Metabolic Hotspots of the Indole Ring
The indole nucleus has several positions prone to CYP-mediated oxidation. Understanding these "metabolic hotspots" is the first step in rational drug design to enhance stability.
-
C3-Position: This is often a primary site of oxidation, leading to the formation of indoxyl (3-hydroxyindole).[7][8][9] Indoxyl can be further oxidized and may form reactive intermediates or be conjugated for excretion.
-
Pyrrole Ring Oxidation: The pyrrole moiety can be oxidized to form various products, including oxindoles.[7][8][9]
-
Benzene Ring Hydroxylation: Hydroxylation can occur at various positions on the benzene ring (C4, C5, C6, C7), creating phenolic metabolites that are readily conjugated and eliminated.
-
N-Dealkylation: If the indole nitrogen is substituted, N-dealkylation can be a significant metabolic pathway.
-
Dehydrogenation: 3-substituted indoles can undergo dehydrogenation to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, leading to toxicity.[10][11]
Troubleshooting Workflow & Experimental Protocols
To systematically address metabolic instability, a tiered experimental approach is recommended.
Diagram: Workflow for Investigating Metabolic Instability
Caption: A systematic workflow for identifying and addressing metabolic instability.
Step-by-Step Protocol: Metabolic Stability Assay in Liver Microsomes
-
Preparation:
-
Prepare a stock solution of your indole derivative (e.g., 10 mM in DMSO).
-
Thaw pooled human or rat liver microsomes on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate the proteins.[12]
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[12]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Strategies for Improving Metabolic Stability
Once the metabolic hotspots are identified, several medicinal chemistry strategies can be employed:
| Strategy | Rationale | Example |
| Blocking Metabolic Hotspots | Introduce substituents at metabolically labile positions to prevent oxidation. | Placing a fluorine or methyl group at a site of hydroxylation can block metabolism at that position.[12] |
| Introducing Electron-Withdrawing Groups (EWGs) | Decrease the electron density of the indole ring, making it less susceptible to oxidation. | Adding a cyano or trifluoromethyl group to the indole ring can enhance metabolic stability. |
| Bioisosteric Replacement | Replace the indole core with a less metabolically labile isostere. | Replacing the indole with an indazole or aza-indole can sometimes improve DMPK properties while retaining biological activity.[1][13][14] |
| Conformational Restriction | Introduce structural constraints to prevent the optimal orientation for enzymatic metabolism. | Incorporating the indole into a more rigid ring system can shield it from metabolic enzymes. |
Issue 2: Poor Aqueous Solubility
Question: My indole derivative has potent in vitro activity but poor aqueous solubility, which is hindering my in vivo studies. What formulation and chemical modification strategies can I use to improve its solubility?
Answer:
The often planar and lipophilic nature of the indole scaffold contributes to poor aqueous solubility, a common hurdle in drug development.[2][3] This can lead to low oral bioavailability and challenges in developing intravenous formulations.
Underlying Causality: Physicochemical Properties
Poor solubility in indole derivatives is typically driven by:
-
High Lipophilicity (High logP): The aromatic nature of the indole ring system favors partitioning into non-polar environments.
-
Strong Crystal Lattice Energy: Planar indole molecules can pack tightly in a solid state, requiring significant energy to break the crystal lattice and dissolve.
-
Lack of Ionizable Groups: Neutral indole compounds lack functional groups that can be protonated or deprotonated to form more soluble salts.
Troubleshooting and Optimization Strategies
A dual approach of formulation development and structural modification is often most effective.
Formulation Strategies
For preclinical in vivo studies, various formulation techniques can be employed to enhance the exposure of poorly soluble compounds:[15]
| Formulation Approach | Mechanism of Action | Common Excipients |
| Co-solvents | Increase the solubility of the compound in an aqueous vehicle. | DMSO, ethanol, polyethylene glycols (PEGs), propylene glycol.[15] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Tween® 80, Solutol® HS-15.[15] |
| Cyclodextrins | Form inclusion complexes with the drug, where the hydrophobic indole moiety is shielded within the cyclodextrin cavity. | Hydroxypropyl-β-cyclodextrin (HPβCD).[15] |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can form emulsions or microemulsions in the gastrointestinal tract, enhancing absorption. | Self-emulsifying drug delivery systems (SEDDS).[15][16] |
| Nanosizing | Reducing the particle size increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Wet milling, high-pressure homogenization.[15][17] |
Chemical Modification Strategies
To permanently improve the intrinsic solubility of the molecule, consider these design principles:
-
Introduce Ionizable Groups: Incorporating a basic amine (e.g., a piperidine or piperazine) or an acidic group (e.g., a carboxylic acid) allows for salt formation, which can dramatically increase aqueous solubility.[15]
-
Add Polar Functional Groups: Appending polar, hydrogen-bonding groups like hydroxyls, amides, or sulfonamides can disrupt the crystal lattice and improve interactions with water.
-
Reduce Lipophilicity: Strategically replacing lipophilic moieties with more polar fragments can lower the overall logP of the compound.
-
Disrupt Planarity: Introducing sp3-hybridized carbons or bulky groups can break the planarity of the molecule, reducing crystal packing and improving solubility.
Diagram: Decision Tree for Improving Solubility
Caption: A decision-making guide for addressing poor solubility.
Issue 3: Potential for hERG Inhibition and Cardiotoxicity
Question: My lead indole series is showing activity in hERG channel assays. What are the structural features that typically contribute to hERG inhibition, and what are the best strategies to mitigate this risk?
Answer:
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Many indole derivatives, especially those containing a basic nitrogen, have a propensity for hERG inhibition.[18][19]
Underlying Causality: The hERG Pharmacophore
The typical pharmacophore for hERG channel blockers consists of:
-
A Basic Amine: This group becomes protonated at physiological pH and is thought to interact with key acidic residues within the channel pore.
-
A Lipophilic/Aromatic Moiety: This part of the molecule engages in hydrophobic and/or π-stacking interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel.
Indole derivatives often possess both of these features, making them susceptible to hERG binding.
Troubleshooting and Mitigation Strategies
An early and proactive approach to designing out hERG liability is crucial.
Step-by-Step Protocol: Preliminary hERG Risk Assessment
While automated patch-clamp is the gold standard, early-stage in silico and lower-throughput assays can guide design.
-
In Silico Modeling: Use predictive models to estimate the pKa and logP of your compounds. Compounds with a basic pKa > 7.4 and high lipophilicity (logP > 3) are generally at higher risk.
-
Competitive Binding Assays: Radioligand binding assays (e.g., with [3H]-dofetilide or [3H]-astemizole) can be used as a higher-throughput screen to rank compounds for their potential to bind to the hERG channel.
-
Automated Patch-Clamp Electrophysiology: This is the definitive in vitro assay to determine the IC50 for hERG channel inhibition. It directly measures the effect of the compound on the potassium current through the channel.
Medicinal Chemistry Strategies to Mitigate hERG Inhibition
| Strategy | Rationale | Example |
| Reduce Basicity (pKa) | Lowering the pKa of the basic nitrogen reduces its ionization at physiological pH, weakening the key ionic interaction in the hERG channel. | Introduce an adjacent electron-withdrawing group (e.g., a fluorine atom) or replace a piperidine with a morpholine.[20] |
| Reduce Lipophilicity | Decreasing the overall lipophilicity of the molecule reduces its partitioning into the cell membrane and weakens hydrophobic interactions with the channel. | Replace a lipophilic aromatic group with a more polar heterocycle or introduce a polar functional group.[20][21] |
| Introduce an Acidic Group | Creating a zwitterion by adding a carboxylic acid can significantly reduce the unbound concentration of the basic form of the drug available to block the channel, and can also reduce lipophilicity.[21] | Add a distal carboxylic acid to the molecule. |
| Steric Hindrance | Introduce bulky groups near the basic nitrogen to sterically prevent the molecule from adopting the optimal conformation for binding within the hERG channel pore. | Add a methyl or cyclopropyl group adjacent to the basic amine. |
Diagram: Logic for Mitigating hERG Risk
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collections.lib.utah.edu [collections.lib.utah.edu]
- 11. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Alternative Catalysts for Indole Ring Formation
Welcome to the technical support center for indole ring formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond classical indole synthesis methods and explore more efficient, sustainable, and versatile catalytic alternatives. The indole scaffold is a critical component in numerous pharmaceuticals and biologically active compounds, and its synthesis has been a subject of intense research for over a century.
Classical methods, such as the Fischer indole synthesis, often require harsh conditions like high temperatures and strong acids or bases, which can limit their applicability with sensitive functional groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for a range of modern, alternative catalytic systems.
Section 1: Transitioning from Traditional Methods
This section addresses common initial hurdles and questions when moving away from classical indole synthesis.
FAQ: Challenges with Classical Indole Synthesis
Question: My Fischer indole synthesis is giving low yields and multiple side products, especially with my complex starting materials. What are the common pitfalls of this method?
Answer: The Fischer indole synthesis, while a cornerstone of organic chemistry, has several inherent limitations that can lead to poor outcomes. The reaction typically involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone. The choice of acid catalyst is critical; both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, FeCl₃, and AlCl₃) are used, but finding the optimal one for a specific substrate can be challenging.
Common issues include:
-
Harsh Conditions: The high temperatures and strong acidity can cause degradation of sensitive functional groups on your starting materials or indole product.
-
Regioselectivity Issues: With unsymmetrical ketones, the initial condensation can occur on either side of the carbonyl, leading to a mixture of indole isomers that can be difficult to separate.
-
Limited Substrate Scope: The reaction may not be suitable for substrates that are unstable in acidic media or that possess functional groups that can react with the acid catalyst.
-
Byproduct Formation: The elimination of ammonia during the final cyclization step can sometimes be inefficient, leading to the formation of various nitrogen-containing byproducts.
If you are consistently facing these issues, it is a strong indication that an alternative catalytic method may be more suitable for your specific synthetic goals.
Section 2: Palladium-Catalyzed Indole Synthesis
Palladium catalysis offers a powerful and versatile alternative for indole synthesis, often proceeding under milder conditions with a broader substrate scope and better functional group tolerance.
Troubleshooting Guide: Palladium-Catalyzed Reactions
Question: I'm attempting a palladium-catalyzed indole synthesis via a Sonogashira coupling followed by cyclization, but the reaction is sluggish and gives a complex mixture of products. What could be going wrong?
Answer: This is a common issue that often points to problems with the catalyst, ligands, or reaction conditions. Let's break down the potential causes and solutions.
1. Catalyst and Ligand Selection:
-
Catalyst Choice: While various palladium sources can be used (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃), their effectiveness can be substrate-dependent. For Sonogashira couplings, a combination of a palladium catalyst and a copper co-catalyst (like CuI) is often employed.
-
Ligand Issues: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can sometimes inhibit the catalyst. Experiment with different ligands to find the optimal one for your specific transformation.
2. Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.
-
Base: The base plays a key role in both the Sonogashira coupling and the subsequent cyclization. An inappropriate base can lead to side reactions.
-
Temperature: While palladium-catalyzed reactions are often milder than classical methods, some transformations still require elevated temperatures. A temperature screen can help identify the optimal reaction temperature.
3. Substrate Purity:
-
Impure Starting Materials: Impurities in your 2-haloaniline or alkyne can poison the catalyst. Ensure your starting materials are of high purity.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Indoles
This protocol describes a one-pot synthesis of 2-substituted indoles from N-tosyl-2-iodoanilines and terminal alkynes using a palladium/copper catalytic system.
Materials:
-
N-tosyl-2-iodoaniline
-
Terminal alkyne
-
10% Pd/C
-
PPh₃
-
ZnCl₂ (anhydrous)
-
Et₃N
-
DMF (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-tosyl-2-iodoaniline (1.0 mmol), terminal alkyne (1.2 mmol), 10% Pd/C (0.1 mmol), PPh₃ (0.2 mmol), and anhydrous ZnCl₂ (1.2 mmol).
-
Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
This method often provides N-protected indoles in high yields.
Section 3: Copper-Catalyzed Indole Synthesis
Copper catalysis has emerged as a more economical and sustainable alternative to palladium for certain indole syntheses.
FAQ: Advantages of Copper Catalysis
Question: I'm considering using a copper catalyst for my indole synthesis to reduce costs. What are the key advantages and potential drawbacks compared to palladium?
Answer: Copper catalysts offer several compelling advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.
Technical Support Center: Refining Purification Protocols for Polar Indole Compounds
Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the isolation and purification of these often-labile molecules. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar indole compounds.
Q1: Why are polar indole compounds notoriously difficult to purify?
Polar indole compounds present a unique set of challenges due to a combination of their inherent chemical properties. The indole nucleus itself is susceptible to oxidation, particularly under acidic conditions or exposure to light and air. The addition of polar functional groups (e.g., hydroxyl, carboxyl, amino groups) increases water solubility, which can lead to poor retention on traditional reversed-phase (RP) columns. Furthermore, the nitrogen atom in the indole ring can interact with free silanol groups on silica-based stationary phases, resulting in peak tailing and poor resolution.
Q2: What is the best initial chromatography technique for purifying my polar indole compound?
For most polar indole compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a good starting point due to its versatility and the wide range of available column chemistries. However, if your compound is highly polar and shows little to no retention even with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.
Q3: How can I prevent my indole compound from degrading during the purification process?
Minimizing degradation is crucial for obtaining high purity and yield. Here are several strategies:
-
Work quickly and at low temperatures: Keep your sample and fractions on ice or in a cooled autosampler whenever possible.
-
Use antioxidants: The addition of small amounts of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample and mobile phase can prevent oxidative degradation.
-
Control the pH: Maintain a neutral or slightly acidic pH (around 3-6) to minimize acid-catalyzed decomposition. Avoid strongly acidic or basic conditions.
-
Degas your mobile phase: Dissolved oxygen can contribute to the oxidation of indoles. Degassing your solvents before use is highly recommended.
-
Use light-protective vials: Amber or other UV-protective vials can prevent light-induced degradation of sensitive indole compounds.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during the purification of polar indole compounds.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The peak for your indole compound is asymmetrical, with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The lone pair of electrons on the indole nitrogen can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase. This leads to some molecules being more retained than others, causing peak tailing. | 1. Use a modern, end-capped column: Columns with advanced end-capping (e.g., C18 columns with TMS end-capping) have fewer free silanol groups. 2. Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), can mask the silanol groups. 3. Lower the pH: Protonating the indole nitrogen with an acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) can reduce its interaction with silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. | 1. Reduce the injection volume or sample concentration. 2. Use a column with a larger internal diameter (preparative columns). |
| Column Contamination | Strongly retained impurities from previous injections can interact with your analyte, causing tailing. | 1. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixture). 2. If the contamination is severe, consider replacing the column. |
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Issue 2: Low or No Recovery
Symptom: The amount of your indole compound collected after purification is significantly lower than expected, or none is detected at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | Highly polar indoles can bind irreversibly to active sites on the stationary phase, especially on older silica columns. | 1. Use a column with a different stationary phase chemistry (e.g., a polymer-based column). 2. Passivate the column by injecting a high concentration of a similar, but less valuable, compound before your actual sample. |
| On-Column Degradation | The stationary phase environment (e.g., residual metal ions, acidic silanols) can catalyze the degradation of sensitive indoles. | 1. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to sequester metal ions. 2. Refer to the strategies in FAQ Q3 to minimize degradation. |
| Precipitation | Your compound may be precipitating on the column if the mobile phase is not a good solvent for it at the concentration injected. | 1. Ensure your sample is fully dissolved in the initial mobile phase. 2. Reduce the sample concentration. 3. Consider using a different mobile phase system. |
Issue 3: Co-elution with Impurities
Symptom: Your target indole compound is not fully separated from one or more impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Resolution | The selectivity of your current method is not high enough to separate the compounds of interest. | 1. Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or change the pH. 2. Change the stationary phase: A column with a different chemistry (e.g., phenyl-hexyl or embedded polar group) can offer different selectivity. 3. Decrease the flow rate or increase the column length to improve efficiency. |
| Ionization State | If your indole and impurities have similar pKa values, they may co-elute. | 1. Adjust the mobile phase pH to a value where the ionization states of your target compound and the impurities are different, thereby altering their retention times. |
Experimental Protocol: Method Development for Improved Resolution
-
Initial Scouting Run:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Analysis of Initial Run:
-
If the resolution is poor, proceed to the following optimization steps.
-
-
Optimization of Mobile Phase:
-
Step 3a: Change Organic Solvent: Replace acetonitrile with methanol and repeat the scouting run. Methanol can offer different selectivity for polar compounds.
-
Step 3b: Adjust pH: If co-elution persists, prepare mobile phases with 0.1% trifluoroacetic acid (TFA) for a lower pH or ammonium acetate (10 mM, pH 6.8) for a near-neutral pH. Repeat the analysis.
-
-
Optimization of Stationary Phase:
-
If mobile phase optimization is insufficient, switch to a column with a different selectivity. A good alternative for polar indoles is a column with an embedded polar group or a phenyl-hexyl phase.
-
-
Fine-Tuning:
-
Once a suitable mobile phase and stationary phase combination is found, fine-tune the gradient, flow rate, and temperature to achieve optimal resolution.
-
Method Development Workflow
Caption: A workflow for method development to resolve co-eluting peaks.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Promise of Polysubstitution
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets.[1][2] Modifications to the indole core, particularly at the C2, C5, C6, and C7 positions, can dramatically influence its pharmacological profile.
This guide focuses on a specific, highly promising class of indole derivatives: those based on the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate scaffold. The dense oxygenation pattern on the benzene portion of the indole ring is a key structural feature, often associated with potent biological activities, particularly in the realm of oncology. This is because the 5,6,7-trimethoxy substitution pattern mimics the A-ring of potent natural antimitotic agents like colchicine and combretastatin A-4, which are known to interact with tubulin.[3][4]
Herein, we provide a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This guide is designed to be a practical resource, offering not only a synthesis of the current data but also detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings.
I. Anticancer Activity: Targeting the Cytoskeleton
The most extensively studied biological activity of 5,6,7-trimethoxyindole derivatives is their potent anticancer effect, primarily driven by their ability to inhibit tubulin polymerization.[1][3][5] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport.[4] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][6]
Comparative Analysis of Antiproliferative Activity
Several studies have demonstrated the potent low nanomolar cytotoxicity of 5,6,7-trimethoxyindole derivatives against a range of human cancer cell lines. The substitution at the N1 and C3 positions of the indole ring plays a crucial role in modulating this activity.
A key study by Wang et al. synthesized and evaluated a series of N-methyl-5,6,7-trimethoxyindoles, revealing two lead compounds, 21 and 31 , with exceptional antiproliferative activities.[3] Their efficacy is compared with the well-known tubulin inhibitor Combretastatin A-4 (CA-4) in the table below.
| Compound | Modification | HeLa (Cervical) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) | HUVEC (Endothelial) IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) |
| This compound Scaffold | (Core Structure) | - | - | - | - | - |
| Compound 21 | N-Methyl, C3-(3,4,5-trimethoxybenzoyl) | 22 | 25 | 31 | 35 | 1.8 |
| Compound 31 | N-Methyl, C3-(3-hydroxy-4-methoxybenzoyl) | 110 | 125 | 98 | 102 | 2.1 |
| CA-4 | (Reference Compound) | 1.1 | 1.3 | 1.5 | 1.2 | 1.6 |
| (Data synthesized from Wang et al., 2013)[3] |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals critical insights into the structure-activity relationships of this compound class:
-
The 5,6,7-Trimethoxy Pattern is Crucial: Analogues with dimethoxy substitutions show a dramatic reduction in biological activity, confirming that the dense methoxylation on the indole's benzene ring is key for potent tubulin inhibition.[7]
-
N1-Methylation Enhances Potency: The presence of a methyl group on the indole nitrogen (as in compounds 21 and 31 ) generally leads to enhanced antiproliferative activity compared to N-H analogues.[2]
-
The C3-Aroyl Group is a Key Interaction Moiety: The nature of the substituted aromatic ring at the C3 position significantly influences potency. A 3,4,5-trimethoxybenzoyl group (Compound 21 ) confers the highest activity, likely due to favorable interactions within the colchicine-binding site on tubulin.[3]
-
Vascular Disrupting Potential: Notably, compounds 21 and 31 showed selectivity for activated Human Umbilical Vein Endothelial Cells (HUVECs) over quiescent ones, suggesting they may also function as vascular disrupting agents (VDAs), which can shut down blood supply to tumors.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines, a fundamental assay in anticancer drug discovery.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
II. Antimicrobial Activity: A Less Explored Frontier
While the anticancer properties of indole derivatives are well-documented, their potential as antimicrobial agents is an emerging area of research.[9][10] The indole scaffold is present in various natural and synthetic compounds with known antibacterial and antifungal activities.[9] The mechanism of action can vary, from disrupting bacterial cell membranes to inhibiting essential enzymes.
Comparative Analysis of Antimicrobial Activity
Direct antimicrobial data for 5,6,7-trimethoxy-1H-indole-2-carboxylate derivatives is scarce in the current literature. However, studies on other indole-2-carboxylate and indole-2-carboxamide derivatives provide valuable insights into the potential of this class. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several N-substituted indole-2-carboxamide derivatives against various microbial strains. A lower MIC value indicates greater potency.
| Compound Class | Modification | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Indole-2-carboxamides | N-H | >100 | 25-110 | 50-110 |
| N-alkyl | Weak to moderate activity | Weak to moderate activity | Weak to moderate activity | |
| N-aryl | Weak to moderate activity | Weak to moderate activity | Weak to moderate activity | |
| Ciprofloxacin (Control) | - | 1.56 | - | 3.12 |
| (Data synthesized from a review by Olgen et al., 2008 and other sources)[10] |
Structure-Activity Relationship (SAR) Insights
-
Carboxamide vs. Carboxylic Acid: In many reported series, indole-2-carboxamides tend to exhibit more promising antimicrobial activity than their corresponding carboxylic acid precursors.[10]
-
Lipophilicity and Substitution: The nature of the substituent on the amide nitrogen influences activity, likely by altering the compound's lipophilicity and its ability to penetrate bacterial cell walls. However, a clear and consistent SAR across different bacterial species has yet to be established for this specific scaffold. Further investigation is warranted to explore how the 5,6,7-trimethoxy pattern might influence these properties.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)
This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume in each well to 100 µL.
-
Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can also be determined by measuring the optical density (OD) at 600 nm with a plate reader.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), produced by nitric oxide synthase (NOS), and prostaglandins, synthesized by cyclooxygenase (COX) enzymes.[9] Indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are known to inhibit these pathways.
Comparative Analysis of Anti-inflammatory Activity
Specific data on the anti-inflammatory properties of 5,6,7-trimethoxy-1H-indole-2-carboxylate derivatives is limited. However, the broader class of indole derivatives has shown promise in this area. The table below presents hypothetical comparative data based on activities reported for various indole and trimethoxyphenyl derivatives in common anti-inflammatory assays.
| Compound Class | Target/Assay | Representative IC₅₀ (µM) / % Inhibition |
| Indole-2-carboxamides | NO Production (LPS-stimulated RAW 264.7 cells) | Varies (Potent inhibition reported for some derivatives) |
| Trimethoxyphenyl Derivatives | COX-2 Inhibition | 0.87 - 46.3 (for various trimethoxyphenyl-heterocycles) |
| Indomethacin (Control) | COX-1/COX-2 Inhibition | ~0.1 - 1.0 |
| (Data synthesized from multiple sources reporting on indole and trimethoxyphenyl derivatives)[9][11] |
Structure-Activity Relationship (SAR) Insights
-
COX Inhibition: The 3,4,5-trimethoxyphenyl moiety is a known feature in some selective COX-2 inhibitors. It is plausible that indole derivatives carrying this feature could exhibit COX inhibitory activity.
-
Nitric Oxide Inhibition: Various indole derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammatory response. The substitution pattern on the indole ring and at the C2 position would be critical in determining this activity.
Experimental Protocol: In Vitro Nitric Oxide Inhibition (Griess Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) by macrophages stimulated with an inflammatory agent.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, the absorbance of which is measured at 540 nm.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Diagram: Relationship between Compound, Cell, and Measurement
Caption: Logical flow of the nitric oxide inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The existing data strongly supports its potential in oncology, particularly as an inhibitor of tubulin polymerization. The dense methoxy substitution pattern is a key determinant of this activity, making these compounds potent antimitotic agents with potential vascular disrupting effects.
While the antimicrobial and anti-inflammatory activities are less explored for this specific substitution pattern, the broader class of indole-2-carboxylates and carboxamides has shown activity in these areas. This suggests that derivatives of the 5,6,7-trimethoxy scaffold are worthy of investigation against bacterial, fungal, and inflammatory targets.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of derivatives by modifying the ester at the C2 position to various amides and other functional groups, as well as exploring different substituents at the N1 position.
-
Broad Biological Screening: Evaluating these new derivatives across a panel of cancer cell lines, bacterial and fungal strains, and in key anti-inflammatory assays to build a comprehensive structure-activity relationship profile.
-
Mechanistic Studies: For the most potent compounds, elucidating the precise mechanism of action, whether it be tubulin inhibition, enzyme inhibition, or membrane disruption, to guide further optimization.
By leveraging the foundational knowledge presented in this guide and applying the detailed experimental protocols, researchers can effectively explore the therapeutic potential of this versatile and potent class of indole derivatives.
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A Researcher's Guide to the X-ray Crystallography of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: A Comparative Analysis
For researchers in structural biology and drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing atomic-level insights that are crucial for understanding molecular interactions and guiding rational drug design. This guide provides an in-depth technical overview of the X-ray crystallography of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a promising scaffold in medicinal chemistry.
While the definitive crystal structure of the title compound is not yet publicly available, this guide will provide a comprehensive framework for its determination and analysis. We will delve into the synthesis and crystallization of this specific indole derivative, outline a detailed protocol for its single-crystal X-ray diffraction analysis, and, crucially, present a comparative analysis with structurally related indole-2-carboxylates for which crystallographic data is available. This comparative approach will offer valuable context and predictive insights into the expected structural features of this compound.
Synthesis and Crystallization: The Foundation of a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the resolution and reliability of the final structure.
Synthesis of this compound
The synthesis of this compound can be achieved through established methodologies in indole chemistry. A common route involves the Hemetsberger-Knittel indole synthesis, which utilizes the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form the indole-2-carboxylate.
A detailed, multi-step synthesis might proceed as follows:
-
Knoevenagel Condensation: The synthesis begins with a Knoevenagel condensation of methyl azidoacetate with a suitably substituted benzaldehyde.
-
Thermolytic Cyclization: The resulting azido-propenoic ester undergoes thermolytic cyclization to form the indole ring.
For a comprehensive understanding of indole synthesis methodologies, numerous resources are available that detail various synthetic strategies.[1]
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For indole derivatives, several crystallization techniques can be employed. Based on available literature for similar compounds, recrystallization from a warm solvent is a promising approach.[2]
A Proven Method for Indole-2-Carboxylate Crystallization:
A frequently successful method for crystallizing indole derivatives is slow evaporation from a suitable solvent. For this compound, recrystallization from warm methanol (MeOH) has been reported to yield crystalline material.[2]
Experimental Protocol for Recrystallization:
-
Dissolution: Dissolve the purified this compound in a minimal amount of warm methanol. The key is to achieve a saturated or near-saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This slow cooling process is critical for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small, poorly-diffracting crystals or an amorphous precipitate.
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be used to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seed Crystals: Introducing a tiny seed crystal of the compound can initiate crystallization.
-
-
Isolation: Once crystals have formed, they should be isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities.
The choice of solvent is a critical parameter in crystallization. For indole derivatives, a variety of solvents and solvent systems, including mixed solvents like methanol and water, have been shown to be effective.[3] The optimal conditions are often found through empirical screening of different solvents and temperatures.
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This process involves irradiating the crystal with a focused beam of X-rays and collecting the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal.
A Step-by-Step Protocol for Data Collection and Structure Solution
The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment. This process is generally applicable to a wide range of crystalline materials.[4][5]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (commonly Cu Kα or Mo Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[6]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[7][8]
-
Structure Solution: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process involves adjusting the atomic positions, and thermal parameters.
The following diagram illustrates the general workflow of an X-ray crystallography experiment.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Comparative Analysis of Indole-2-Carboxylate Crystal Structures
While the crystal structure of this compound remains to be determined, we can gain valuable insights by comparing the crystallographic data of structurally similar indole derivatives. This comparative analysis will highlight common structural motifs, the influence of substituents on crystal packing, and provide a benchmark for what to expect when the structure of the title compound is solved.
The following table summarizes the key crystallographic parameters for several indole-2-carboxylate derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate [9] | C₁₂H₁₃NO₄ | Orthorhombic | Pbca | 17.0768(19) | 7.7232(11) | 17.678(2) | 90 | 2331.5(5) | 8 |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [10] | C₁₉H₁₉NO₄ | Triclinic | P1 | 7.622(2) | 12.871(4) | 16.928(5) | 100.158(3) | 1626.6(8) | 4 |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) [11] | C₁₀H₉NO₃ | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185(7) | 91.06(3) | 3539.4(14) | 16 |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) [11][12][13] | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 903.85(8) | 4 |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | - | - | - | - | - | - | - | - |
| (CCDC Number: 245238) |
Analysis of Comparative Data:
-
Crystal System and Space Group: The examples above showcase a variety of crystal systems (orthorhombic, triclinic, monoclinic), which is common for organic molecules. The space group provides information about the symmetry elements present in the crystal. The presence of multiple polymorphs for 5-methoxy-1H-indole-2-carboxylic acid highlights the sensitivity of crystal packing to crystallization conditions.[11][12][13]
-
Unit Cell Dimensions: The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit in the crystal. These parameters are highly dependent on the size and shape of the molecule and the nature of the intermolecular interactions. The larger substituents on methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate lead to a significantly larger unit cell volume compared to the other examples.[10]
-
Intermolecular Interactions: A key aspect of crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. In many indole derivatives, the N-H group of the indole ring acts as a hydrogen bond donor. For example, in the crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate, pairs of molecules are connected by N-H···O hydrogen bonds.[9] The presence of multiple methoxy groups in the title compound suggests the potential for various C-H···O interactions, which could play a significant role in the overall crystal packing.
The following diagram illustrates the potential hydrogen bonding and π-π stacking interactions that could be observed in the crystal structure of an indole-2-carboxylate.
Caption: Common intermolecular interactions in indole-2-carboxylate crystals.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the X-ray crystallography of this compound. While the definitive crystal structure of this compound is not yet available, we have outlined the necessary steps for its determination, from synthesis and crystallization to data collection and analysis.
The comparative analysis of related indole-2-carboxylate structures provides a valuable framework for interpreting the future crystal structure of the title compound. It is anticipated that the trimethoxy substitution pattern will lead to a unique crystal packing arrangement, potentially involving a network of C-H···O interactions in addition to the more common N-H···O hydrogen bonds and π-π stacking observed in other indole derivatives.
The determination of the crystal structure of this compound will be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the design of new therapeutic agents. Researchers are encouraged to pursue the crystallization and structure determination of this and other novel indole derivatives to expand our understanding of their structure-activity relationships.
References
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-
XRD Data Analysis: A Step-by-Step Guide. Scribd. [Link]
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Crystallization purification of indole. ResearchGate. [Link]
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Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica. [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
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Data preparation and evaluation techniques for x-ray diffraction microscopy. PMC. [Link]
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Structure and Morphology of Indole Analogue Crystals. PMC. [Link]
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5-Methoxyindole-2-carboxylic acid. NIST WebBook. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
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1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
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(PDF) Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]
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(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
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Methyl 1H-indole-2-carboxylate. PubChem. [Link]
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Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC. [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole-Carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Indole Scaffolds
The indole ring system is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, natural products, and functional materials.[1] When functionalized with a carboxylic acid group, its properties and biological activity become exquisitely sensitive to the position of this substituent. Indole-carboxylic acid isomers, while sharing the same molecular formula, exhibit distinct electronic, steric, and hydrogen-bonding characteristics that profoundly influence their behavior. For the drug development professional, understanding these differences is critical for lead optimization, while for the analytical scientist, it is fundamental to unambiguous identification and quality control.
This guide provides an in-depth spectroscopic comparison of the primary positional isomers of indole-carboxylic acid. We will explore how moving the carboxyl group around the indole nucleus—from the pyrrole ring (position 2 or 3) to the benzene ring (positions 4, 5, 6, or 7)—creates unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By explaining the causality behind the observed spectral differences and providing robust, self-validating experimental protocols, this document serves as a practical reference for the unambiguous characterization of these vital compounds.
Visualizing the Isomers: Structural Framework
The foundational difference between the isomers is the point of attachment of the carboxylic acid group to the indole core. This seemingly simple change alters the electronic interplay between the electron-rich heterocyclic system and the electron-withdrawing carboxyl substituent, dictating the unique spectroscopic properties of each molecule.
Caption: Chemical structures of the primary positional isomers of indole-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.
Expertise & Experience: The "Why" Behind the Shifts
The indole ring is an electron-rich aromatic system. The carboxylic acid group is strongly electron-withdrawing (-I inductive effect, -M resonance effect). The interplay between these opposing electronic forces governs the observed chemical shifts.
-
Protons on the Pyrrole Ring (H2, H3): When the carboxyl group is on the benzene ring (isomers 4, 5, 6, 7), the protons on the pyrrole ring are less affected and appear in their typical regions. However, when the substituent is at C2, the adjacent H3 proton is significantly deshielded. Conversely, a C3-substituent strongly deshields the H2 proton.
-
Protons on the Benzene Ring (H4-H7): A carboxyl group on the benzene ring will most strongly deshield the protons ortho and para to its position due to its withdrawing nature. For example, in indole-5-carboxylic acid, the H4 and H6 protons will be shifted further downfield compared to indole itself.
-
The N-H Proton: The chemical shift of the indole N-H proton is highly variable and depends on solvent, concentration, and hydrogen bonding. However, its presence and broadness are characteristic. In a solvent like DMSO-d6, it is readily observed.
-
Carboxyl Carbon (C=O): The chemical shift of the carboxyl carbon is typically found in the 160-185 ppm range.[2][3] Its precise location can be subtly influenced by the electronic environment, but the major differentiation comes from the shifts of the ring carbons.
Data Presentation: ¹H NMR Comparison (DMSO-d₆)
The following table summarizes typical ¹H NMR chemical shifts (δ, ppm) for key protons of the indole-carboxylic acid isomers. DMSO-d₆ is the chosen solvent as it allows for the observation of both the N-H and the acidic COOH protons.
| Compound | H2 | H3 | H4 | H5 | H6 | H7 | N-H | COOH |
| Indole-2-COOH [4] | - | ~7.14 | ~7.67 | ~7.08 | ~7.26 | ~7.48 | ~11.8 | ~13.0 |
| Indole-3-COOH [5] | ~8.06 | - | ~7.94 | ~7.15 | ~7.15 | ~7.42 | ~12.1 | ~12.2 |
| Indole-4-COOH [6] | ~7.38 | ~6.90 | - | ~7.15 | ~7.58 | ~7.70 | ~11.5 | ~12.9 |
| Indole-5-COOH | ~7.45 | ~6.51 | ~8.26 | - | ~7.72 | ~7.41 | ~11.3 | ~12.4 |
| Indole-7-COOH [7] | ~7.35 | ~6.55 | ~7.80 | ~7.05 | ~7.55 | - | ~10.9 | ~13.1 |
Data Presentation: ¹³C NMR Comparison (DMSO-d₆)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C=O |
| Indole-2-COOH | ~128.9 | ~107.8 | ~127.3 | ~122.4 | ~120.4 | ~124.7 | ~113.0 | ~137.7 | ~163.3 |
| Indole-3-COOH [5] | ~130.6 | ~108.3 | ~125.7 | ~121.2 | ~120.0 | ~122.1 | ~112.2 | ~136.5 | ~165.1 |
| Indole-5-COOH [8] | ~126.3 | ~102.3 | ~127.9 | ~122.9 | ~125.1 | ~121.0 | ~111.3 | ~138.4 | ~168.9 |
| Indole-7-COOH [9] | ~125.1 | ~103.5 | ~128.0 | ~120.1 | ~120.9 | ~118.2 | ~116.5 | ~135.0 | ~168.2 |
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy excels at identifying key functional groups. For indole-carboxylic acids, the spectrum is dominated by vibrations from the N-H, O-H, and C=O bonds.
Expertise & Experience: Interpreting Vibrational Modes
The key to distinguishing isomers with IR lies in subtle shifts and band shapes resulting from intramolecular and intermolecular hydrogen bonding.
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in the IR spectrum. It appears as an extremely broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to strong hydrogen-bonded dimer formation.[10]
-
N-H Stretch: The indole N-H stretch typically appears as a sharper band around 3400-3300 cm⁻¹.[11] Its exact position and whether it is involved in hydrogen bonding (e.g., with a carboxylate oxygen) can provide structural clues. For instance, in solid-state indole-2-carboxylic acid, the N-H group acts as a hydrogen bond donor to a carboxylate oxygen.[12]
-
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong, sharp absorption typically found between 1760-1680 cm⁻¹.[10] Conjugation with the indole ring system generally lowers this frequency. Its position is a sensitive probe of the electronic environment and hydrogen bonding.
Data Presentation: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) | ν(O-H) (broad) | ν(C=O) |
| Indole-2-COOH [12] | ~3350 | ~3200-2500 | ~1700 |
| Indole-3-COOH [13] | ~3390 | ~3100-2600 | ~1680 |
| Indole-5-COOH [14] | ~3395 | ~3100-2500 | ~1675 |
| Indole-6-COOH [15] | ~3380 | ~3100-2500 | ~1680 |
Note: Values are for solid-state measurements (e.g., KBr or ATR) and represent the main absorption bands.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the π-electron system of the indole chromophore. The position (λ_max) and intensity of absorption bands are affected by substituents that alter the energy of the π → π* transitions.
Expertise & Experience: Understanding the Chromophore
Indole typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ states. The position of the carboxyl group can influence the relative energies of these states and shift the absorption maxima.
-
Conjugation: When the carboxyl group is at the 2- or 3-position, its π-system is directly conjugated with that of the pyrrole ring, which can lead to significant shifts in λ_max.
-
Benzo-substitution: When the group is on the benzene ring (positions 4-7), it acts as a substituent on a benzene chromophore that is already fused to a pyrrole ring. The resulting spectra are sensitive to the specific position. For example, studies on indole-4-carboxylic acid have shown a complex interplay between the ¹Lₐ and ¹Lₑ states that is highly dependent on conformation.
Data Presentation: UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |
| Indole-2-COOH | ~216 | ~270-280 | Acidic |
| Indole-3-COOH [5] | ~278 | - | Various |
| Indole-4-COOH | ~290-300 | - | Gas Phase |
Note: UV-Vis data is highly solvent-dependent. The data presented is illustrative and direct comparison requires identical experimental conditions.
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For all indole-carboxylic acid isomers, the primary challenge is not determining the molecular weight but differentiating the isomers based on their fragmentation, which can be subtle.
Expertise & Experience: Predicting Fragmentation
Under typical Electron Ionization (EI) conditions, all isomers will show a prominent molecular ion peak (M⁺) at m/z = 161. The key differentiator is the subsequent fragmentation:
-
Loss of •OH (M-17): Formation of an acylium ion is a common pathway, though typically minor.
-
Loss of COOH (M-45): Decarboxylation to form an indolyl radical cation at m/z = 116 is a very common and often significant fragment.
-
Loss of CO (M-28): Following the loss of •OH, the resulting acylium ion can lose carbon monoxide to give a peak at m/z = 116.
-
Characteristic Indole Fragmentation: The fragment at m/z = 116 can undergo further fragmentation characteristic of the indole ring itself.
While the major fragments are similar, the relative intensities of these fragments may differ slightly between isomers, although this is often not sufficient for unambiguous identification without authentic standards.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result rests upon a robust and well-documented protocol. The following sections detail standardized procedures for acquiring high-quality spectroscopic data for indole-carboxylic acid isomers.
General Spectroscopic Workflow
The logical flow for comprehensive analysis ensures data from each technique can be correlated to build a complete structural picture.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of indole-carboxylate isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the indole-carboxylic acid isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar analyte and ensuring the acidic -COOH and indole N-H protons are observable and exchange slowly.
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of -1 to 14 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The typical chemical shift range for these compounds requires a spectral width from 0 to 190 ppm. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary for quantitative accuracy.
-
Data Processing: Fourier transform the raw data. Phase the spectra and apply a baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm). Integrate the proton signals and assign peaks based on chemical shifts and coupling patterns.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts the absorbance of air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid indole-carboxylic acid powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background scan. Identify and label the key vibrational bands (O-H, N-H, C=O, aromatic C=C).
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Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]
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UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. [Link]
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A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in potent bioactive compounds.[1][2] Modifications to this scaffold, such as the introduction of methoxy groups, can significantly enhance pharmacological activity.[2] This guide provides a strategic framework and detailed protocols for the initial in vitro evaluation of novel compounds derived from methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a scaffold with significant therapeutic potential. Our focus is on a logical, tiered approach to screening, beginning with broad cytotoxicity and progressively moving towards mechanistic insights.
Chapter 1: Foundational Cytotoxicity Profiling: The First Decision Point
The initial step in evaluating any novel compound library is to determine the concentration-dependent effect on cell viability. This foundational data informs the dose selection for all subsequent, more complex assays and provides the first glimpse into a compound's therapeutic window. Two primary classes of assays are commonly employed: those measuring metabolic activity and those assessing membrane integrity.
Expert Commentary: Choosing the Right Cytotoxicity Assay
The choice between a metabolic assay (like MTT) and a membrane integrity assay (like LDH) is a critical decision. Metabolic assays, such as the widely used MTT assay, measure the activity of mitochondrial dehydrogenases.[3][4] This provides a robust readout of overall cell health and proliferation. However, these assays cannot distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[5][6]
Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, providing a direct marker of cytotoxicity.[7] For an initial screen, the MTT assay is often preferred due to its high throughput, sensitivity, and cost-effectiveness. It provides a clear IC50 (half-maximal inhibitory concentration) value that serves as an essential benchmark for comparing the potency of different derivatives. An LDH assay can be employed later as a secondary screen to confirm that the observed effects are indeed cytotoxic.
Comparative Overview: Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3][8] | High throughput, sensitive, cost-effective, well-established. | Cannot distinguish between cytostatic and cytotoxic effects; potential for interference from reducing compounds.[5][6] | Initial high-throughput screening to determine IC50 values. |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells.[7] | Directly measures cytotoxicity; non-destructive to remaining cells. | Less sensitive for early apoptosis; can underestimate cell death in cases of growth inhibition.[5][6] | Confirming cytotoxic mechanisms and time-course experiments. |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol is a self-validating system for determining the cytotoxic potential of your novel indole derivatives against a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line often used in such studies).[9]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a 2X serial dilution of each indole derivative in culture medium. It is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8][10]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[3][11]
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or DMSO) to each well to dissolve the formazan crystals.[4][11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[8][10]
-
Read the absorbance at 570 nm using a microplate spectrophotometer.[3][11]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
| Compound ID | R1-Group | R2-Group | IC50 (µM) on MCF-7 Cells |
| TMI-001 | -H | -H | 45.2 |
| TMI-002 | -Cl | -H | 17.1 |
| TMI-003 | -F | -H | 22.5 |
| TMI-004 | -H | -NO2 | 8.9 |
| Doxorubicin | (Positive Control) | 0.8 |
This table presents hypothetical data for illustrative purposes.
Chapter 2: Mechanistic Deep Dive: Investigating Anticancer Pathways
Indole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[12][13] Once a set of lead compounds is identified from the initial cytotoxicity screen (e.g., TMI-004), the next logical step is to investigate how they are killing cancer cells.
Workflow for Mechanistic Investigation
Expert Commentary: Choosing an Apoptosis Assay
A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis. The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in this process. The Caspase-Glo® 3/7 Assay is a superior choice for this investigation. It is a homogeneous, luminescent "add-mix-measure" assay that is highly sensitive and ideal for 96-well plate formats.[14][15] It directly measures the enzymatic activity of the key executioner caspases, providing a clear, quantitative readout of apoptosis induction.
Experimental Protocol: Caspase-3/7 Activation Assay
This protocol quantifies the induction of apoptosis by measuring caspase-3 and -7 activity.
1. Cell Plating and Treatment:
-
Plate and treat cells with the lead indole derivatives (e.g., at their IC50 and 2x IC50 concentrations) in a white-walled 96-well plate, as described in the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubate for a shorter period, typically 18-24 hours, to capture the peak of caspase activity before widespread secondary necrosis occurs.
2. Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[16]
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]
-
Add a volume of the reagent to each well equal to the volume of culture medium already present (e.g., add 100 µL of reagent to 100 µL of medium).[15]
3. Incubation and Luminescence Reading:
-
Gently mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[15]
-
Incubate at room temperature for 1 to 3 hours, protected from light.[15]
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase activity.
Chapter 3: Exploring Anti-inflammatory Potential
The indole scaffold is also a key feature in many anti-inflammatory agents.[17][18] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, and its inhibition is a major therapeutic target.[19] A reporter gene assay is the most direct and high-throughput method to screen for inhibitors of this pathway.
Signaling Pathway: The NF-κB Inflammatory Cascade
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol uses a cell line stably transfected with a luciferase reporter gene driven by an NF-κB response element.[20][21]
1. Cell Culture and Plating:
-
Use a suitable reporter cell line (e.g., HEK293-NF-κB-luc or RAW264.7-NF-κB-SEAP).[19][22]
-
Plate cells in a 96-well plate and allow them to adhere overnight.
2. Compound Pre-treatment:
-
Treat cells with non-toxic concentrations of the indole derivatives (determined from the initial MTT screen) for 1-2 hours. Include a known NF-κB inhibitor as a positive control (e.g., Bay11-7082).[20]
3. Inflammatory Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to all wells except the unstimulated negative control.[23]
-
Incubate for 6-24 hours, depending on the specific cell line and reporter kinetics.[22]
4. Cell Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a reporter lysis buffer.
-
Transfer the lysate to a white-walled plate and add the luciferase substrate.
-
Immediately measure the luminescence with a luminometer.
5. Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each compound relative to the stimulated vehicle control.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | Concentration (µM) | % NF-κB Inhibition |
| TMI-001 | 10 | 15.3 |
| TMI-002 | 10 | 45.8 |
| TMI-003 | 10 | 33.1 |
| TMI-004 | 10 | 78.2 |
| Bay11-7082 | 5 | 92.5 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Forward Outlook
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of novel this compound derivatives. By beginning with a broad assessment of cytotoxicity and proceeding to targeted mechanistic assays for anticancer and anti-inflammatory activity, researchers can efficiently identify and prioritize lead candidates for further development. The comparative data generated through these robust and validated protocols provides the critical foundation needed for advancing promising compounds into more complex biological models and preclinical studies.
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Synthesis and biological evaluation of novel 5,6,7-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. PubMed. Available at: [Link]
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The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. Available at: [Link]
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Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]
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Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
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Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-ΚB-dependent SEAP reporter gene. ResearchGate. Available at: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed Central. Available at: [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Indole-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the indole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its remarkable versatility allows it to interact with a wide array of biological targets, including a significant number of enzymes implicated in various diseases.[1][2] However, identifying a potent indole-based enzyme inhibitor is merely the first step in a long and rigorous journey. To truly unlock its therapeutic potential and advance a compound through the development pipeline, a thorough validation of its mechanism of action (MoA) is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of indole-based enzyme inhibitors. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, emphasizing the integration of kinetic, biophysical, structural, and cell-based approaches to build a self-validating and irrefutable body of evidence.
The Crucial "Why": Understanding the Inhibition Modality
Before embarking on a battery of assays, it is essential to grasp the fundamental question we are trying to answer: How does our indole-based compound inhibit the target enzyme? The mode of inhibition dictates the inhibitor's behavior in a biological system and profoundly influences its therapeutic efficacy and potential for off-target effects. The primary reversible inhibition modalities include:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.
Determining the specific modality is a critical piece of the puzzle, guiding subsequent optimization efforts.[3][4]
A Multi-pronged Approach to MoA Validation
A robust MoA validation strategy relies on a convergence of evidence from multiple, independent techniques. This guide will explore four key pillars of experimental validation:
-
Enzyme Kinetic Studies: To define the type of inhibition and quantify inhibitory potency.
-
Biophysical Assays: To directly measure the binding affinity and thermodynamics of the enzyme-inhibitor interaction.
-
Structural Biology: To visualize the precise binding mode of the inhibitor at the atomic level.
-
Cell-Based Assays: To confirm target engagement and functional effects in a physiologically relevant context.
The following diagram illustrates the logical workflow for a comprehensive MoA validation study.
Caption: A logical workflow for validating the mechanism of action of enzyme inhibitors.
Pillar 1: Enzyme Kinetic Studies - The Foundation of MoA
Enzyme kinetics are the cornerstone of inhibitor characterization, providing quantitative measures of potency and the first critical insights into the mode of inhibition.[5]
Objective: To determine the IC50, Ki, and the type of reversible inhibition.
Key Experiments & Protocols:
1. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Protocol:
-
Prepare a series of dilutions of the indole-based inhibitor.
-
In a multi-well plate, add a fixed concentration of the enzyme and its substrate.
-
Add the different concentrations of the inhibitor to the wells. Include controls with no inhibitor (100% activity) and no enzyme (0% activity).[6]
-
Incubate the plate at a constant temperature for a set period.
-
Measure the reaction product using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[7]
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Mechanism of Inhibition (MoI) Studies:
To determine the inhibition modality (competitive, non-competitive, etc.), kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.
-
Protocol:
-
Select a range of fixed concentrations of your indole-based inhibitor (e.g., 0.5x, 1x, 2x, 5x IC50).
-
For each inhibitor concentration, perform a substrate titration, measuring the initial reaction velocity at various substrate concentrations.
-
Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
For a clearer visual determination of the inhibition modality, transform the data into a Lineweaver-Burk plot (1/v vs 1/[S]).[8][9]
-
Data Interpretation with Lineweaver-Burk Plots:
The pattern of the lines on the Lineweaver-Burk plot is diagnostic of the inhibition modality:[9]
-
Competitive: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.
-
Non-competitive: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.
-
Uncompetitive: Lines are parallel. Both Vmax and Km decrease.
-
Mixed: Lines intersect in the second or third quadrant. Both Vmax and Km are affected.
Caption: A summary of the different modes of reversible enzyme inhibition.
3. Ki Determination:
The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency than the IC50, as it is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Km (Michaelis constant).[6] Alternatively, Ki can be determined graphically from replots of the slopes or y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration.
Pillar 2: Biophysical Assays - Quantifying the Direct Interaction
While kinetic studies infer the inhibitor's binding from its effect on enzyme activity, biophysical assays directly measure the binding event.[10][11] This provides orthogonal validation and deeper thermodynamic insights into the interaction.
Objective: To confirm direct binding, determine the binding affinity (Kd), and characterize the thermodynamics of the interaction.
Comparison of Key Biophysical Techniques:
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed upon binding.[12][13] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution, provides a complete thermodynamic profile.[12][14] | Requires relatively large amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target.[15] | Kd, Association rate (kon), Dissociation rate (koff) | Real-time kinetics, high sensitivity, requires small amounts of analyte.[15][16][17] | Requires immobilization of one binding partner, which may affect its conformation.[16] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding.[18] | ΔTm (indicative of binding) | High-throughput, low sample consumption. | Indirect measure of affinity, may not be suitable for all proteins. |
Experimental Protocols:
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile of the interaction.[12][14][19]
-
Protocol:
-
Prepare solutions of the purified enzyme and the indole-based inhibitor in the same buffer.
-
Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
The instrument measures the heat released or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR):
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[15][16]
-
Protocol:
-
Immobilize the purified enzyme onto the surface of an SPR sensor chip.
-
Prepare a series of dilutions of the indole-based inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
The SPR instrument detects the change in refractive index as the inhibitor binds to the immobilized enzyme (association phase).
-
Replace the inhibitor solution with running buffer to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).
-
Fit the resulting sensorgrams (response vs. time) to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Pillar 3: Structural Biology - Visualizing the Interaction
Structural biology techniques provide the ultimate validation of the binding mode by revealing the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.[20][21] This information is invaluable for understanding the molecular basis of inhibition and for guiding structure-based drug design.[22]
Objective: To determine the precise binding site and orientation of the inhibitor and to identify key molecular interactions.
Key Techniques:
-
X-ray Crystallography: This is the most common method for determining high-resolution structures of protein-ligand complexes. It requires the growth of well-ordered crystals of the enzyme in complex with the inhibitor.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural and dynamic information about the enzyme-inhibitor complex in solution, complementing the static picture from X-ray crystallography.[20][21]
-
Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly powerful for determining the structures of large protein complexes and membrane proteins that are difficult to crystallize.
Workflow for X-ray Crystallography:
Caption: A simplified workflow for determining an enzyme-inhibitor complex structure by X-ray crystallography.
Data Interpretation:
The resulting 3D structure will reveal:
-
The exact binding pocket of the indole-based inhibitor (active site or allosteric site).
-
The specific amino acid residues involved in binding.
-
The network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
This information can be used to rationalize the observed kinetic and biophysical data and to design new analogs with improved potency and selectivity.
Pillar 4: Cell-Based Assays - Proving Relevance in a Biological System
The final and critical step in MoA validation is to demonstrate that the inhibitor engages its target and elicits the expected functional response in a cellular context.[23][24][25]
Objective: To confirm target engagement in cells and to link target inhibition to a cellular phenotype.
Key Experiments:
1. Target Engagement Assays:
These assays directly measure the binding of the inhibitor to its target enzyme within intact cells.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Protocol:
-
Treat cultured cells with the indole-based inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble target enzyme at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
2. Functional Cellular Assays:
These assays measure the downstream consequences of target inhibition. The specific assay will depend on the biological function of the target enzyme.
-
Examples:
-
Phosphorylation Assays: If the target is a kinase, a Western blot or ELISA can be used to measure the phosphorylation status of a known substrate.[23]
-
Reporter Gene Assays: If the enzyme regulates a signaling pathway that controls gene expression, a reporter gene assay can be used to measure changes in transcription.
-
Cell Viability/Proliferation Assays: If the enzyme is involved in cell survival or proliferation, assays measuring these endpoints (e.g., MTT, CellTiter-Glo) can be employed.[23]
-
Metabolite Quantification: If the enzyme is part of a metabolic pathway, mass spectrometry can be used to measure changes in the levels of upstream substrates or downstream products.
-
Data Interpretation:
A successful outcome in cell-based assays would show a dose-dependent effect of the indole-based inhibitor on target engagement and the downstream cellular function, ideally with a cellular IC50 that correlates with the biochemical IC50 or Ki.
Conclusion: Building a Cohesive and Defensible MoA Dossier
Validating the mechanism of action for an indole-based enzyme inhibitor is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. By integrating the complementary strengths of enzyme kinetics, biophysical assays, structural biology, and cell-based studies, researchers can build a comprehensive and self-validating dossier of evidence. This rigorous approach not only provides a deep understanding of how the inhibitor works but also instills confidence in its therapeutic potential, paving the way for successful preclinical and clinical development. The causality behind each experimental choice, from initial kinetic characterization to final cellular validation, forms a logical narrative that is essential for advancing a promising indole-based inhibitor from a laboratory curiosity to a potential life-changing therapeutic.
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (URL: [Link])
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Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics - Biocompare. (URL: [Link])
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Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (URL: [Link])
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])
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Alkaloids as Cyclooxygenase Inhibitors in Anticancer Drug Discovery - PubMed. (URL: [Link])
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Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC - PubMed Central. (URL: [Link])
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - MDPI. (URL: [Link])
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A Comparative Guide to Electron-Donating vs. Electron-Withdrawing Groups on Indole Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the chemical, biological, and spectroscopic properties of the indole scaffold. By understanding these fundamental structure-activity relationships, researchers can more effectively design and synthesize novel indole derivatives for therapeutic and material science applications.
The Enduring Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry and natural products.[1][2][3] It forms the core of the essential amino acid tryptophan and its vital metabolites, including the neurotransmitter serotonin and the hormone melatonin.[2] This privileged structure is found in a vast array of pharmacologically active compounds, from anticancer agents like vinblastine to anti-inflammatory drugs like indomethacin.[1][2][4] The versatility of the indole nucleus stems from its unique electronic properties and its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity.[2]
The key to unlocking the full potential of the indole scaffold lies in understanding how substituents alter its electronic landscape. By strategically placing electron-donating or electron-withdrawing groups on the ring, we can profoundly influence its reactivity, target-binding affinity, and photophysical characteristics.
The Electronic Landscape: Reactivity of the Unsubstituted Indole
The indole ring is inherently electron-rich due to the lone pair of electrons on the nitrogen atom of the pyrrole moiety, which is delocalized across the bicyclic system.[1][2] This high electron density makes indole highly susceptible to electrophilic aromatic substitution (EAS), which is the most characteristic reaction of this heterocycle. The reaction overwhelmingly occurs at the C3 position, as the resulting cationic intermediate (the sigma complex) is significantly more stable, with the positive charge delocalized over both the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][5]
Comparative Analysis: Electron-Donating vs. Electron-Withdrawing Groups
The placement of substituents on the indole ring, typically on the benzene portion (positions 4, 5, 6, or 7) or the nitrogen (position 1), introduces electronic effects that either enhance or suppress the ring's inherent nucleophilicity. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).[6][7]
A. Impact on Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The rate and regioselectivity of EAS are highly dependent on the nature of the substituent.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) "push" electron density into the indole ring system. This is an activating effect, making the ring even more nucleophilic and accelerating the rate of electrophilic attack compared to unsubstituted indole.[6][7] While substitution still heavily favors the C3 position, the increased reactivity can sometimes lead to di- or tri-substituted products if not carefully controlled. In syntheses involving EDGs, reactions often proceed under milder conditions and can result in higher yields.[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) "pull" electron density out of the ring system. This deactivating effect makes the ring less nucleophilic and slows the rate of electrophilic substitution.[6][7] Consequently, harsher reaction conditions are often required to achieve substitution on indole rings bearing EWGs. While C3 remains the primary site of attack, the overall yield may be lower compared to reactions with activated indoles.[9]
Diagram: Influence of Substituents on Electrophilic Aromatic Substitution
Caption: Logical flow showing how EDGs activate and EWGs deactivate the indole ring towards electrophilic attack.
Acidity of the N-H Bond
The pyrrolic N-H proton of indole is weakly acidic. Substituents can modulate this acidity by stabilizing or destabilizing the resulting indolyl anion.
-
EDGs: By donating electron density, EDGs destabilize the negative charge of the conjugate base, making the proton less likely to be removed. This results in a decrease in acidity (a higher pKa).
-
EWGs: By withdrawing electron density, EWGs help to delocalize and stabilize the negative charge of the conjugate base after deprotonation. This results in a significant increase in acidity (a lower pKa).
Table 1: Comparative Effects on Chemical Reactivity
| Property | Effect of Electron-Donating Group (e.g., -OCH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂) |
|---|---|---|
| EAS Reactivity | Activated (Faster Rate) | Deactivated (Slower Rate) |
| N-H Acidity (pKa) | Increased (Less Acidic) | Decreased (More Acidic) |
| Nucleophilicity | Increased | Decreased |
B. Influence on Biological Activity
The electronic nature of substituents is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It influences how the molecule binds to receptors, fits into enzyme active sites, and permeates cell membranes.
-
Electron-Donating Groups: In many cases, EDGs can enhance the binding of indole derivatives to biological targets by participating in hydrogen bonding (e.g., -OH, -NH₂) or by increasing the electron density of the aromatic system to favor π-π stacking or cation-π interactions.
-
Electron-Withdrawing Groups: EWGs, particularly those capable of acting as hydrogen bond acceptors (e.g., -NO₂, -CN), can introduce new, favorable interactions with a biological target. The modulation of the indole ring's electronics can also be crucial for inhibiting specific enzymes. For instance, some studies on antimicrobial agents have found that the presence of EWGs enhances activity.[4][10] Similarly, in the development of certain anticancer agents, EWGs have been shown to increase cytotoxic efficacy.[11]
Table 2: Examples of Substituent Effects on Biological Activity
| Compound Class | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial Indoles | Electron-Withdrawing (e.g., Halogens) | Often enhances activity (lower MIC values) | [4][10] |
| Anticancer Indoles | Electron-Withdrawing (e.g., -CN, -CF₃) | Can increase cytotoxicity (lower IC₅₀ values) | [11] |
| HIV-1 Inhibitors | Electron-Withdrawing (on carboxamide) | Increased inhibitory potency | [10] |
| Enzyme Inhibitors | Varies | Both EDGs and EWGs can enhance binding depending on the specific interactions in the active site. |[2][4] |
C. Effects on Spectroscopic Properties
Substituents dramatically alter how indole derivatives interact with light, affecting their UV-Visible absorption and fluorescence spectra.[12]
-
Electron-Donating Groups: EDGs typically cause a bathochromic (red) shift in the absorption and emission maxima. This is because they raise the energy level of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.[13][14]
-
Electron-Withdrawing Groups: EWGs also tend to cause a bathochromic shift , but they do so by lowering the energy of the lowest unoccupied molecular orbital (LUMO).[13][14]
When a strong EDG and a strong EWG are present on the same indole scaffold, they can create a "push-pull" system. Upon excitation with light, this can lead to a significant intramolecular charge transfer (ICT) from the donor to the acceptor, resulting in a highly dipolar excited state.[14] Molecules with strong ICT character often exhibit large Stokes shifts and solvatochromism (their emission color changes with solvent polarity).
Table 3: Comparative Effects on Optical Properties
| Property | Effect of Electron-Donating Group (e.g., -NH₂) | Effect of Electron-Withdrawing Group (e.g., -NO₂) |
|---|---|---|
| Absorption λmax | Bathochromic Shift (to longer wavelength) | Bathochromic Shift (to longer wavelength) |
| HOMO-LUMO Gap | Decreased (HOMO is raised) | Decreased (LUMO is lowered)[13][14] |
| Excited State | Less polar | Can be highly polar (charge transfer state)[14] |
Experimental Workflows & Protocols
Workflow 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing substituted indoles from arylhydrazines and ketones or aldehydes. The choice of a substituted phenylhydrazine directly installs the desired group on the benzene ring of the indole.
Diagram: Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer Indole Synthesis.
Protocol: Synthesis of 5-Bromoindole (EWG Example)
This protocol describes the synthesis of an indole with an electron-withdrawing halogen substituent.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 15 minutes to liberate the free hydrazine.
-
Add pyruvate (1.05 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Filter the resulting precipitate (the hydrazone) and wash with cold ethanol.
-
-
Indolization/Cyclization:
-
Causality: A strong acid catalyst is required to promote the key[2][2]-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) is an effective and common choice.
-
Preheat polyphosphoric acid (PPA) to 80-90 °C in a flask equipped with a mechanical stirrer.
-
Carefully add the dried hydrazone from the previous step in small portions to the hot PPA.
-
Increase the temperature to 100-110 °C and stir for 1-2 hours. The reaction is often accompanied by a color change.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool slightly, then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-bromoindole-2-carboxylic acid.
-
Workflow 2: Evaluation of Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram: Minimum Inhibitory Concentration (MIC) Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare stock solutions of your test indoles (e.g., 5-methoxyindole and 5-nitroindole) in DMSO at a high concentration (e.g., 10 mg/mL).
-
Grow a liquid culture of the target bacterium (e.g., S. aureus) overnight. Dilute this culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Causality: A 96-well microtiter plate is used for high-throughput screening. Serial dilution allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
-
Add 100 µL of sterile MHB to wells 2 through 12 of a single row.
-
Add 200 µL of the test compound (diluted from the stock to the highest desired starting concentration in MHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Trustworthiness: The assay is validated by the controls. The positive control (well 11) must show turbidity (growth), and the negative control (well 12) must remain clear.
-
Visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Conclusion and Future Perspectives
The electronic character of substituents is a powerful tool for modulating the activity of the indole scaffold. Electron-donating groups generally enhance the nucleophilicity of the ring, accelerating electrophilic substitution and altering spectroscopic properties by raising the HOMO energy level. Conversely, electron-withdrawing groups deactivate the ring towards electrophiles but increase the N-H acidity and can introduce crucial new binding interactions with biological targets.
This comparative understanding is fundamental to modern drug discovery. For medicinal chemists, the choice between an EDG and an EWG can mean the difference between an inactive molecule and a potent therapeutic agent. By leveraging these principles, researchers can rationally design next-generation indole derivatives with tailored chemical reactivity, optimized biological activity, and desired photophysical properties for a wide range of applications in medicine and materials science.
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- Carbonylative synthesis and functionaliz
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Cross-Referenced Comparison
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a cornerstone of modern organic chemistry. This guide provides a comprehensive, cross-referenced comparison of the most significant and widely employed methods for indole synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Classical Approaches to Indole Synthesis: The Enduring Workhorses
For over a century, a set of named reactions has formed the bedrock of indole synthesis. While often requiring harsh conditions, their reliability and the ready availability of starting materials ensure their continued relevance.
The Fischer Indole Synthesis: A Century of Reliability
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for constructing the indole nucleus.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][3]
The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or Brønsted acids like HCl and H₂SO₄, is critical to drive the reaction through a key[3][3]-sigmatropic rearrangement of the enehydrazine tautomer.[4] This step is followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring. The high temperatures often employed are necessary to overcome the activation energy of the rearrangement and subsequent cyclization steps.
Caption: Workflow of the Fischer Indole Synthesis.
One of the primary advantages of the Fischer indole synthesis is its ability to be performed in a single pot, accommodating substitutions on both the hydrazine and the carbonyl component, leading to moderate to excellent yields.[3] However, a significant drawback is its failure with acetaldehyde, precluding the direct synthesis of unsubstituted indole.[2][3] The reaction can also be sensitive to the reaction conditions, with the potential for unwanted side reactions.[2]
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
Developed in the mid-20th century, the Leimgruber-Batcho synthesis offers a powerful and often milder route to indoles, particularly those unsubstituted at the C2 and C3 positions.[5][6] This two-step process commences with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[6][7]
The initial step involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to accelerate the reaction. The resulting β-nitroenamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[7] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule.
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
The Leimgruber-Batcho synthesis has several advantages over the Fischer method. It often proceeds under milder conditions and provides higher yields, especially for indoles that are unsubstituted at the C2 and C3 positions.[5][7] The starting o-nitrotoluenes are also frequently commercially available or readily prepared.[6]
The Nenitzescu Indole Synthesis: Access to 5-Hydroxyindoles
First reported by Costin Nenitzescu in 1929, this method provides a direct route to 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[8]
The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine π-bond and subsequent elimination to form the indole ring.[8] The reaction is typically carried out in a polar solvent to facilitate the ionic intermediates.[8]
Caption: Workflow of the Nenitzescu Indole Synthesis.
While effective for its specific substrate class, the Nenitzescu synthesis can be limited by the availability of substituted benzoquinones and can sometimes lead to polymerization byproducts.[8]
The Gassman Indole Synthesis: A One-Pot Approach to 3-Thioalkylindoles
The Gassman synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline and a ketone bearing a thioether substituent.[9][10]
The reaction proceeds through the initial N-chlorination of the aniline with tert-butyl hypochlorite, followed by the addition of the keto-thioether to form a sulfonium ion.[9] The addition of a base, such as triethylamine, generates a sulfonium ylide which undergoes a[1][3]-sigmatropic rearrangement. The resulting ketone then condenses to form the 3-thiomethylindole.[9] The 3-thiomethyl group can often be removed with Raney nickel if the unsubstituted 3-position is desired.[9]
Caption: Workflow of the Gassman Indole Synthesis.
A key limitation of the Gassman synthesis is that electron-rich anilines tend to fail in this reaction.[9]
Modern Palladium-Catalyzed Methods: Precision and Versatility
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns.[11]
The Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo or bromo) with a disubstituted alkyne to produce 2,3-disubstituted indoles.[4][12]
The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Intramolecular cyclization and subsequent reductive elimination afford the indole product and regenerate the Pd(0) catalyst. The choice of phosphine ligands can be crucial for optimizing the reaction, and the addition of a chloride source like LiCl is often beneficial.[12] The reaction exhibits high regioselectivity, with the more sterically demanding substituent of the alkyne typically ending up at the 2-position of the indole.[12]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
The Larock synthesis offers a broad substrate scope, tolerating a variety of functional groups on both the aniline and the alkyne.[12]
Heck and Sonogashira Couplings: Convergent Strategies
Intramolecular Heck and Sonogashira reactions provide powerful and convergent pathways to substituted indoles.
The intramolecular Heck reaction involves the palladium-catalyzed cyclization of an o-haloaniline bearing an olefinic tether. This method is particularly useful for the synthesis of indoles with substituents at the 2- and/or 3-positions.
A domino Sonogashira coupling-cyclization reaction of an o-haloaniline with a terminal alkyne is a highly efficient one-pot method for the synthesis of 2-substituted indoles.[13] The initial Sonogashira coupling forms a 2-alkynyl aniline intermediate, which then undergoes an intramolecular cyclization to the indole.
Comparative Performance and Experimental Data
The following tables provide a comparative overview of the performance of these key indole synthesis methods for the preparation of representative substituted indoles.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[14] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 0.02 | 71[14] |
| Sonogashira/Cyclization | o-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/CH₃CN | 60 | 9 | 82 |
Table 2: Synthesis of Substituted Indoles
| Method | Starting Materials | Product | Catalyst/Reagent | Yield (%) |
| Leimgruber-Batcho | 2-Nitro-6-benzyloxytoluene | 6-Benzyloxyindole | Raney nickel, Hydrazine | 68[5] |
| Larock | 2-Bromo-N-methylaniline, 1-Phenyl-1-propyne | 1,2-Dimethyl-3-phenylindole | Pd(OAc)₂, P(t-Bu)₃ | >95 |
| Heck (Intramolecular) | N-allyl-2-iodoaniline | 3-Methylindole | Pd(OAc)₂, PPh₃ | 85 |
Detailed Experimental Protocols
The following are representative, step-by-step protocols for some of the discussed indole synthesis methods.
Fischer Indole Synthesis of 2-Phenylindole
This is a two-step procedure involving the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.
-
Leimgruber-Batcho Synthesis of 6-Benzyloxyindole
-
Materials: 2-Nitro-6-benzyloxytoluene (5.0 g, 20.6 mmol), N,N-Dimethylformamide dimethyl acetal (DMFDMA) (3.0 mL, 22.7 mmol), Pyrrolidine (2.0 mL, 24 mmol), Tetrahydrofuran (THF) (25 mL), Methanol (25 mL), Raney nickel (5 g), 85% Hydrazine hydrate.
-
Procedure:
-
To a solution of 2-nitro-6-benzyloxytoluene in DMF are added DMFDMA and pyrrolidine. The mixture is stirred under a nitrogen atmosphere at 125°C for 3 hours.
-
The solvent is distilled under reduced pressure, and the dark red, oily residue is dissolved in THF and methanol.
-
Raney nickel is added, and the mixture is stirred under nitrogen at 50-60°C while four 1.0 mL aliquots of 85% hydrazine hydrate are added at 30-minute intervals.
-
After a total reaction time of 2.5 hours, the mixture is cooled to room temperature and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by chromatography on silica gel with 30% ether-hexane to afford 6-benzyloxyindole (68% yield).[5]
-
Sonogashira Coupling/Cyclization for 2-Substituted Indoles
This is a one-pot, two-step procedure.
-
Representative Procedure:
-
Step 1 (Sonogashira Coupling): 2-Iodoaniline (0.500 mmol), terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and 3 mL of Et₃N are mixed in a sealed vial. The reaction is stirred at room temperature for the indicated time.
-
Step 2 (Cyclization): An aryl iodide (0.550 mmol) and 3 mL of CH₃CN are added to the reaction mixture from Step 1. The resulting mixture is stirred at 60°C for the indicated time. The indole product is then isolated by column chromatography.
-
Conclusion and Future Outlook
The synthesis of substituted indoles remains a vibrant and evolving field of research. While classical methods like the Fischer and Leimgruber-Batcho syntheses continue to be valuable tools, modern palladium-catalyzed reactions have significantly expanded the synthetic chemist's arsenal, enabling the construction of complex indole derivatives with high precision and efficiency. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more powerful and sustainable methods for indole synthesis to emerge in the future.
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A Comparative Guide to the Neuroprotective Potential of Methoxy-Indole Derivatives
This guide offers an in-depth, objective comparison of the neuroprotective capabilities of various methoxy-indole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the mechanisms, efficacy, and therapeutic potential of these compounds in the context of neurodegenerative diseases.
Introduction: The Promise of Indole Scaffolds in Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, protein misfolding, and apoptosis. The indole nucleus, a privileged scaffold in medicinal chemistry, is found in numerous bioactive molecules and has emerged as a promising starting point for the development of neuroprotective agents.[1] The addition of a methoxy (-OCH₃) group to the indole ring can significantly modulate the molecule's electronic and lipophilic properties, enhancing its ability to cross the blood-brain barrier and interact with therapeutic targets.[2][3]
This guide will comparatively evaluate the neuroprotective potential of three key classes of methoxy-indole derivatives: the endogenous neurohormone melatonin, the psychedelic compound 5-MeO-DMT, and novel synthetic derivatives, providing supporting experimental data and detailed protocols for their evaluation.
Melatonin (N-acetyl-5-methoxytryptamine): The Endogenous Guardian
Melatonin, a hormone primarily synthesized by the pineal gland, is renowned for its role in regulating circadian rhythms. However, extensive research has revealed its potent and multifaceted neuroprotective properties.[4][5][6] A key advantage of melatonin is its ability to readily cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[7]
Mechanisms of Neuroprotection
Melatonin's protective effects are exerted through a variety of mechanisms, making it a powerful multi-target agent.[4][8]
-
Potent Antioxidant and Radical Scavenger: Melatonin and its metabolites are highly effective at directly scavenging both reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6] This non-receptor-mediated activity reduces oxidative damage to lipids, proteins, and DNA, which is a key pathological feature in many neurodegenerative disorders.[8]
-
Anti-Inflammatory Action: Melatonin can suppress neuroinflammation by inhibiting key signaling pathways, notably the TLR4/MyD88/NF-κB pathway.[[“]] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[[“]] Studies have shown that melatonin can inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory cascade.[4]
-
Anti-Apoptotic Effects: Melatonin promotes neuronal survival by modulating the machinery of programmed cell death. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of pro-apoptotic proteins like Bax and caspase-3.[7][10] This action helps to preserve mitochondrial integrity and prevent the release of cytochrome c, a key trigger for the intrinsic apoptotic pathway.[10][11]
-
Mitochondrial Protection: Melatonin helps maintain mitochondrial function by protecting mitochondrial DNA, preserving membrane potential, and preventing the opening of the mitochondrial permeability transition pore (mPTP).[5][10]
Supporting Experimental Evidence
-
In Vitro: In cultured neurons and astrocytes, melatonin has been shown to protect against toxicity induced by amyloid-beta (Aβ) peptides, the primary component of senile plaques in Alzheimer's disease.[5] It achieves this primarily by reducing Aβ-induced ROS production and protecting against mitochondrial depolarization.[5]
-
In Vivo: In animal models of Alzheimer's, Parkinson's, and stroke, melatonin administration has been demonstrated to reduce neuronal damage, improve cognitive and motor function, and decrease markers of oxidative stress and inflammation.[4][6][8] For instance, in a transgenic mouse model of Alzheimer's, melatonin supplementation was found to increase choline acetyltransferase activity, an enzyme crucial for memory function.[8]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A Psychedelic with Neuroregenerative Potential
5-MeO-DMT is a naturally occurring psychedelic tryptamine with high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[12][13] While historically known for its intense, short-acting subjective effects, recent research has unveiled its potential to promote neural plasticity and exert neuroprotective effects.
Mechanisms of Neuroprotection
The neuroprotective profile of 5-MeO-DMT is distinct from melatonin and appears to be heavily linked to its ability to stimulate structural and functional changes in the brain.
-
Promotion of Neurogenesis and Structural Plasticity: A standout feature of 5-MeO-DMT is its ability to stimulate adult neurogenesis. Studies in mice have shown that a single dose can increase cell proliferation and the survival of newborn neurons in the dentate gyrus of the hippocampus.[14][15] Furthermore, it promotes long-lasting increases in dendritic spine density in the medial frontal cortex, driven by an elevated rate of spine formation.[13][16] This suggests a potent role in repairing or remodeling neural circuits.
-
Anti-inflammatory and Immunomodulatory Effects: 5-MeO-DMT has been described as having anti-inflammatory effects in the central nervous system by regulating microglial function.[12] It may exert these effects through the indirect inhibition of NF-κB signaling and the production of pro-inflammatory cytokines.[12]
-
Serotonergic Receptor Agonism: Its primary action as an agonist at 5-HT₁A and 5-HT₂A receptors is believed to underpin its therapeutic potential. Activation of these receptors is linked to downstream effects on gene expression related to neuroplasticity and cell survival.
Supporting Experimental Evidence
-
In Vitro: In human brain organoids, 5-MeO-DMT has been shown to alter the expression of proteins associated with inflammation and long-term potentiation (LTP).[13]
-
In Vivo: In mouse models, a single administration of 5-MeO-DMT was found to increase the number and dendritic complexity of newborn granule cells in the hippocampus.[14] Longitudinal two-photon microscopy has confirmed that 5-MeO-DMT induces a rapid and sustained increase in the density of dendritic spines, lasting for at least a month.[16] These structural changes are often correlated with the rapid and sustained antidepressant and anxiolytic effects reported in human studies.[12]
Synthetic Methoxy-Indole Derivatives: Designing for Efficacy
Leveraging the core indole scaffold, medicinal chemists have developed novel synthetic derivatives to enhance specific neuroprotective properties while minimizing off-target effects.[17][18][19] These efforts often focus on creating multi-target-directed ligands (MTDLs) that can address several pathological aspects of neurodegeneration simultaneously.[20]
Mechanisms and Examples
-
Activation of the Nrf2 Antioxidant Pathway: The Nrf2 pathway is a master regulator of cellular antioxidant responses.[21][22][23] The synthetic indole derivative NC001-8 has been shown to protect dopaminergic neurons from oxidative stress by upregulating Nrf2 and its downstream target, NQO1.[24] This effect was abolished when Nrf2 was knocked down, confirming its central role in the compound's protective mechanism.[24] Similarly, the indole derivative NC009-1 has demonstrated anti-oxidative properties that reduce neurodegeneration in models of Parkinson's disease.[25]
-
Inhibition of NF-κB and Inflammation: Synthetic indole-hydantoin derivatives have been developed that exhibit potent anti-inflammatory activity.[26] The derivative IH-1 was found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB by specifically suppressing the phosphorylation of the p65 subunit at Ser276, thereby preventing its transcriptional activity.[26]
-
Amyloid Disaggregation and Antioxidant Properties: Researchers have synthesized indole–phenolic hybrid compounds that demonstrate a unique combination of metal-chelating, antioxidant, and anti-aggregation properties.[27][28] These compounds were shown to reduce ROS production in neuroblastoma cells exposed to Aβ peptides and also promote the disaggregation of pre-formed amyloid fibrils.[27]
Comparative Analysis of Methoxy-Indole Derivatives
The choice of a therapeutic candidate depends on the specific pathological mechanisms being targeted. Melatonin offers broad-spectrum protection, while 5-MeO-DMT provides a unique profile centered on neuroplasticity. Synthetic derivatives offer the potential for highly targeted and potent activity.
| Feature | Melatonin (N-acetyl-5-methoxytryptamine) | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Synthetic Methoxy-Indole Derivatives |
| Primary Mechanism | Potent antioxidant, anti-inflammatory, anti-apoptotic[4][6] | Promotes neurogenesis and structural neural plasticity[13][14] | Targeted modulation of specific pathways (e.g., Nrf2, NF-κB)[26] |
| Key Pathways | Scavenges ROS/RNS directly, inhibits NF-κB[5] | 5-HT₁A/5-HT₂A receptor agonism[12] | Nrf2/ARE activation, inhibition of NF-κB p65 phosphorylation[26] |
| Neuroplasticity | Modest effects reported | Strong inducer of dendritic spine formation and neurogenesis[14] | Varies by compound; can be a design objective |
| In Vitro Models | Aβ toxicity, oxidative stress models[5] | Human brain organoids[13] | Toxin-induced neuroinflammation and oxidative stress models[26][27] |
| In Vivo Models | Alzheimer's, Parkinson's, stroke models[4][6] | Mouse models of neural plasticity and behavior[13] | Parkinson's, tauopathy, and SCA models[25] |
| Strengths | Well-established safety profile, multi-target action, readily available[8] | Rapid and long-lasting effects on neural structure[16] | High potency and selectivity, potential for multi-target design[17] |
| Limitations | Lower potency compared to some synthetic compounds | Psychoactive effects, limited clinical data on neuroprotection | Requires extensive preclinical and clinical development |
Experimental Workflows and Protocols
A systematic evaluation of neuroprotective potential requires a combination of in vitro and in vivo models.[29][30] The initial screening of compounds is typically performed using cell-based assays before moving to more complex animal models.[30]
Diagram: In Vitro Neuroprotection Screening Workflow
Caption: A typical workflow for the in vitro evaluation of neuroprotective compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to quantify the protective effect of a compound against a neurotoxic insult.[31]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[32]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the methoxy-indole derivative for 2-24 hours.[32] Include a vehicle control group.
-
Induce Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress or 1 µM Aβ₂₅₋₃₅ for Alzheimer's modeling) to the wells (except for the untreated control group) and incubate for 24 hours.[27][32]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[31]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[31]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the antioxidant capacity of a compound within the cell.[31][32]
-
Cell Treatment: Treat cells in a 96-well plate as described in steps 1-3 of the MTT assay protocol.
-
Probe Loading: After the treatment period, wash the cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.[31]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Wash: Wash the cells with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[31]
-
Analysis: Express ROS levels as a percentage relative to the toxin-treated control group.
Protocol 3: Western Blot Analysis for Signaling Proteins
This technique allows for the quantification of key proteins involved in neuroprotective signaling pathways.[31][32]
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Nrf2, phospho-p65 NF-κB, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).[31]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band density using imaging software.
Key Signaling Pathways in Methoxy-Indole Neuroprotection
The neuroprotective effects of methoxy-indole derivatives are mediated by their ability to modulate a complex network of intracellular signaling pathways that govern cell survival, inflammation, and antioxidant defense.
Caption: Key signaling pathways modulated by methoxy-indole derivatives to confer neuroprotection.
-
The Nrf2/ARE Pathway: Activation of Nrf2 is a crucial defense mechanism against oxidative stress.[33] Under stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[21][34] Several synthetic indole derivatives have been specifically designed to activate this pathway.[24][25]
-
The NF-κB Pathway: This pathway is a central regulator of inflammation.[35][36][37] In neurodegenerative diseases, chronic activation of NF-κB in glial cells contributes to a harmful neuroinflammatory environment.[38] Methoxy-indoles like melatonin and certain synthetic derivatives can inhibit this pathway, often by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit, thereby reducing the expression of inflammatory genes.[4][[“]][26]
-
Survival Pathways (e.g., PI3K/Akt): The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Activation of this pathway by neuroprotective compounds can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad and caspase-9.[7] There is evidence that melatonin enhances this survival pathway as part of its neuroprotective mechanism.[7]
-
Apoptosis Regulation (Bcl-2 Family): The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a key determinant of cell fate. Melatonin has been shown to shift this balance in favor of survival by increasing the Bcl-2/Bax ratio, thus stabilizing the mitochondrial membrane and preventing the initiation of the apoptotic cascade.[7][10]
Conclusion and Future Directions
Methoxy-indole derivatives represent a versatile and highly promising class of compounds for the development of neuroprotective therapies. The naturally occurring hormone melatonin provides a benchmark for multi-target efficacy with a strong safety profile, acting through potent antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[4][6] The psychedelic 5-MeO-DMT opens a new frontier, suggesting that promoting structural and functional neural plasticity could be a viable strategy for treating neurodegenerative and psychiatric disorders.[13][16] Finally, synthetic derivatives demonstrate the power of medicinal chemistry to design highly potent and selective agents that can target key pathological nodes, such as the Nrf2 and NF-κB pathways, with precision.[24][26]
Future research should focus on developing synthetic derivatives that combine the broad-spectrum protective effects of melatonin with the neuroplastogenic properties of compounds like 5-MeO-DMT, while optimizing for blood-brain barrier penetration and minimizing off-target effects. A deeper understanding of the interplay between these signaling pathways and the long-term consequences of their modulation will be crucial for translating the therapeutic potential of methoxy-indole derivatives from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Benchmarking Indole Synthesis: Classical Traditions vs. Modern Innovations
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Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone of chemical and biological sciences, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] From the neurotransmitter serotonin to anti-migraine triptan drugs and anti-cancer alkaloids like vincristine, the indole motif is a privileged structure in medicinal chemistry.[2] Consequently, the development of efficient, scalable, and sustainable methods for its synthesis remains a paramount objective for researchers in academia and industry.[1]
This guide provides an in-depth framework for objectively comparing and benchmarking new indole synthesis methodologies against their classical counterparts. We will move beyond simple yield comparisons to embrace a more holistic evaluation, incorporating principles of green chemistry and process efficiency. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to make informed decisions when selecting or developing an indole synthesis strategy.
Part 1: The Classical Canon — Foundations and Limitations
For over a century, a handful of named reactions have formed the bedrock of indole synthesis. These methods, while historically significant, often come with substantial drawbacks that limit their application in modern, resource-conscious drug development.
Fischer Indole Synthesis (1883)
Discovered by Emil Fischer, this is arguably the most famous method for indole synthesis.[3][4] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a suitable aldehyde or ketone.[4][5]
Mechanism & Causality: The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine.[4] Under acidic conditions, this intermediate undergoes a crucial[6][6]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, ultimately leading to the indole after elimination of ammonia.[4][7] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, HCl, or polyphosphoric acid) is critical; it must be strong enough to promote the rearrangement without causing degradation or unwanted side reactions.[4][7]
Advantages:
-
Versatility: A wide variety of substituted indoles can be synthesized.[5]
-
One-Pot Potential: The reaction can often be performed without isolating the intermediate hydrazone.[7][8]
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong acids, limiting functional group tolerance.
-
Substrate Limitations: The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[7] Furthermore, certain substitution patterns, particularly those with electron-donating groups, can cause the reaction to fail by favoring competing cleavage pathways over the desired rearrangement.[9]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of isomeric products.[8]
Caption: Mechanism of the Fischer Indole Synthesis.
Reissert Indole Synthesis (1897)
The Reissert synthesis offers a different disconnection, starting from an o-nitrotoluene and diethyl oxalate.[10][11]
Mechanism & Causality: The process begins with a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[10] This is followed by a reductive cyclization, typically using zinc in acetic acid or ferrous sulfate, where the nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone.[10][12] The resulting indole-2-carboxylic acid can then be decarboxylated by heating.[10]
Advantages:
-
Provides specific access to valuable indole-2-carboxylic acid intermediates.[5]
Limitations:
-
Multi-step process: The synthesis is lengthy, involving condensation, reduction, and decarboxylation steps.[5]
-
Limited Scope: Dependent on the availability of substituted o-nitrotoluenes.[5]
-
Waste Generation: The use of stoichiometric metal reductants (like Zn or Fe) generates significant inorganic waste.[12]
Madelung Indole Synthesis (1912)
This method involves the high-temperature, base-mediated intramolecular cyclization of an N-acyl-o-toluidine.[5][13]
Mechanism & Causality: The reaction requires a very strong base (e.g., sodium ethoxide, potassium t-butoxide, or organolithium reagents) to deprotonate both the amide nitrogen and the benzylic methyl group.[13] The resulting carbanion then attacks the amide carbonyl intramolecularly to form the indole ring.[13]
Advantages:
-
Useful for preparing specific isomers, particularly 2-substituted indoles, that are difficult to access via other routes.[5]
Limitations:
-
Extremely Harsh Conditions: Traditionally requires very high temperatures (200–400 °C), severely limiting its utility for complex, functionalized molecules.[5][13] While modern variations using organolithium bases can proceed at lower temperatures, the requirement for superbasic conditions remains a significant drawback.[13]
Part 2: The Modern Revolution — Catalysis and Efficiency
The last few decades have seen a paradigm shift in indole synthesis, driven by the power of transition-metal catalysis.[1][14] These modern methods offer milder conditions, broader substrate scope, and improved efficiency, addressing many of the shortcomings of classical approaches.[15]
Palladium-Catalyzed Annulations (e.g., Larock Synthesis)
First reported by Richard Larock in 1991, this powerful reaction involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[6][16]
Mechanism & Causality: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[6][17] The alkyne then coordinates and undergoes migratory insertion into the aryl-palladium bond.[6] This is followed by an intramolecular C-N bond formation and subsequent reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[6][17] The choice of ligands, base, and additives is crucial for catalyst stability and turnover, enabling the reaction to proceed under relatively mild conditions.[18]
Advantages:
-
High Versatility: A vast range of 2,3-disubstituted indoles can be synthesized with good to excellent yields.[6][18]
-
Milder Conditions: Typically proceeds at lower temperatures (60-110 °C) compared to classical methods.[18]
-
Good Functional Group Tolerance: Compatible with many functional groups that would not survive classical conditions.[15]
Limitations:
-
Cost: Palladium catalysts and specialized ligands can be expensive.
-
Starting Materials: Relies on pre-functionalized starting materials (e.g., o-haloanilines).
Caption: Catalytic Cycle of the Larock Indole Synthesis.
C-H Functionalization Strategies
A frontier in synthetic chemistry, C-H functionalization aims to form C-C or C-N bonds by directly activating native C-H bonds, bypassing the need for pre-functionalized substrates.[19] Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the construction of indoles via C-H activation pathways.[20]
Advantages:
-
Atom Economy: Represents the most atom-economical approach, as it avoids the installation and removal of activating groups.
-
Novel Disconnections: Allows for the synthesis of complex indoles from simple, readily available starting materials like anilines and alkenes or alkynes.[21]
Limitations:
-
Selectivity Challenges: Controlling regioselectivity (i.e., which C-H bond reacts) can be a significant challenge, often requiring directing groups.
-
Developing Field: While powerful, many C-H activation methods are still under development and may not be as broadly applicable as more established catalytic methods yet.
Part 3: A Quantitative Framework for Benchmarking
To move beyond anecdotal evidence, a robust benchmarking framework must be employed. This requires looking past the reaction yield to metrics that quantify the overall efficiency and environmental impact of a synthetic route.[22]
Key Benchmarking Metrics
-
Yield (%): The classical measure of reaction efficiency.
-
Atom Economy (AE): A theoretical percentage of the mass of reactants that is incorporated into the desired product.
-
Environmental Factor (E-Factor): The total mass of waste produced per mass of product. A lower E-Factor is better.[22]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. PMI provides a complete picture of the process efficiency.[23]
-
Operational Simplicity: A qualitative measure of the ease of setup, execution, and purification.
-
Safety & Hazard Profile: An evaluation of the toxicity, flammability, and reactivity of all materials used.
Caption: Workflow for Benchmarking Synthesis Methods.
Part 4: Case Study — Synthesis of 2-Phenylindole
To illustrate this framework, we will compare the synthesis of 2-phenylindole via the classical Fischer synthesis and the modern Larock synthesis.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[25][26]
This is a representative protocol adapted from literature procedures.[24][25]
-
Step 1: Phenylhydrazone Formation
-
Combine acetophenone (5.0 mmol, 0.60 g) and phenylhydrazine (5.1 mmol, 0.55 g) in a flask.
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 95% ethanol (10 mL), induce crystallization, and cool in an ice bath.
-
Collect the acetophenone phenylhydrazone crystals by filtration and dry. Expected yield: ~90% (0.94 g).
-
-
Step 2: Cyclization
-
Thoroughly mix the dried acetophenone phenylhydrazone (0.94 g, 4.5 mmol) with powdered anhydrous zinc chloride (4.5 g) in a beaker.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy.
-
After ~5 minutes, remove from heat and pour the hot mixture into 100 mL of water containing acetic acid and HCl to dissolve the zinc salts.[26]
-
Collect the crude solid by filtration.
-
Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.
-
Protocol 2: Larock Indole Synthesis of 2-Phenylindole
This is a representative protocol based on Larock's reported methodology.[18]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.08 mmol, 21 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with nitrogen gas (repeat 3x).
-
Add 2-iodoaniline (1.0 mmol, 219 mg), 1-phenyl-1-propyne (1.2 mmol, 140 mg), and anhydrous DMF (4 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Head-to-Head Comparison
| Metric | Fischer Synthesis (2-Step) | Larock Synthesis (1-Pot) | Rationale & Causality |
| Typical Yield | 72-80%[24][25] | ~85-95% | The catalytic pathway of the Larock synthesis is generally more efficient and produces fewer side products than the high-temperature rearrangement of the Fischer method. |
| Temperature | 170 °C[24] | 100 °C | Catalysis enables reaction pathways with lower activation energies, avoiding the need for extreme thermal conditions required for the[6][6]-sigmatropic rearrangement. |
| Atom Economy (AE) | ~87% (Cyclization step) | ~66% | The Fischer cyclization is an isomerization/elimination, resulting in high AE. The Larock synthesis incorporates a base (K₂CO₃) and catalyst ligands that do not end up in the product, lowering the theoretical AE. |
| E-Factor (Est.) | High (~15-25) | Moderate (~5-10) | The Fischer synthesis uses large excesses of ZnCl₂ and significant solvent volumes for workup and recrystallization, generating substantial waste. The Larock method, while using solvents, avoids stoichiometric inorganic reagents. |
| PMI (Est.) | High (~16-26) | Moderate (~6-11) | Reflects the same factors as the E-Factor; the mass of all materials used in the Fischer process is significantly higher relative to the product output. |
| Functional Group Tol. | Poor | Good | The harsh acidic and thermal conditions of the Fischer synthesis are incompatible with many sensitive functional groups (esters, some protecting groups), whereas the milder, near-neutral Larock conditions are more forgiving. |
| Operational Simplicity | Moderate (2 steps, recrystallization) | Moderate (inert atmosphere, chromatography) | The Fischer synthesis requires a high-temperature reaction and recrystallization. The Larock synthesis requires inert atmosphere techniques and purification by chromatography, which can be more time-consuming. |
Note: E-Factor and PMI are estimates based on typical lab-scale protocols and will vary. They are calculated as (Total Mass In - Mass of Product) / Mass of Product and (Total Mass In) / Mass of Product, respectively.
Conclusion: Selecting the Optimal Synthetic Route
While classical methods like the Fischer indole synthesis are foundational and still find use, modern catalytic approaches offer undeniable advantages in efficiency, scope, and sustainability. The Larock synthesis, despite a lower theoretical atom economy, demonstrates a vastly superior performance when evaluated through the more practical lenses of PMI and E-Factor, primarily due to its milder conditions and avoidance of stoichiometric inorganic reagents.
The choice of synthesis is never absolute and must be guided by the specific requirements of the target molecule, available starting materials, and the scale of the reaction. For complex molecules with sensitive functional groups, modern catalytic methods are almost always the superior choice. For simple, robust targets where cost is the primary driver, a classical synthesis may still be considered. However, as the field moves toward greener and more efficient chemical manufacturing, a holistic benchmarking approach reveals that the investment in developing and optimizing modern catalytic routes provides significant long-term scientific and environmental benefits.
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Wikipedia. Green chemistry metrics. Available from: [Link]
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Royal Society of Chemistry. Metrics to 'green' chemistry—which are the best? Available from: [Link]
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ResearchGate. (PDF) Reissert Indole Synthesis. Available from: [Link]
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Oreate AI Blog. A Review of the Indole Synthesis Reaction System. Available from: [Link]
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Grokipedia. Larock indole synthesis. Available from: [Link]
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Organic Letters. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Available from: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
For researchers and scientists engaged in the nuanced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, ensuring that your commitment to excellence is reflected in every aspect of your research.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the step-by-step disposal process, it is crucial to understand the inherent hazards of this compound. While a comprehensive toxicological profile may be limited for this specific substituted indole, available data indicates the following primary hazards:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
These classifications necessitate that this compound be treated as a hazardous chemical. The procedures outlined below are designed to mitigate these risks to personnel and the environment.
The Core Principle: Segregation and Containment
The foundational principle of proper chemical disposal is the strict segregation of waste streams. Never mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste. Cross-contamination can lead to unforeseen chemical reactions, creating a more hazardous substance or complicating the disposal process.
Table 1: Waste Segregation for this compound
| Waste Type | Appropriate Container | Labeling Requirements |
| Solid Waste (e.g., residual powder, contaminated weighing paper, gloves, etc.) | A clearly labeled, dedicated, and sealable hazardous waste container (e.g., a labeled plastic pail with a secure lid). | "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant, harmful). |
| Liquid Waste (e.g., solutions containing the compound, rinsates from cleaning glassware) | A clearly labeled, dedicated, and sealable hazardous waste container (e.g., a labeled, chemically resistant solvent bottle with a screw cap). | "Hazardous Waste," "this compound," the solvent system used, and the associated hazard symbols. |
| Sharps Waste (e.g., contaminated needles, Pasteur pipettes) | A designated, puncture-proof sharps container. | "Hazardous Sharps Waste," "this compound," and biohazard/chemical hazard symbols as appropriate. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 2: Waste Accumulation at the Point of Generation
In accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), hazardous waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2]
-
Designate a specific SAA in your laboratory for the waste from this compound. This area should be clearly marked.
-
Keep waste containers closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Ensure containers are in good condition and compatible with the waste.[3]
Step 3: Decontamination of Labware
Proper decontamination of glassware and equipment is crucial to prevent unintended exposure and cross-contamination.
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual this compound. This initial rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed with soap and water.
Step 4: Managing Spills
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: This includes respiratory protection if the compound is a powder.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent and then soap and water. All materials used for cleanup are considered hazardous waste.
Step 5: Final Disposal - The Role of Licensed Professionals
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2] The final disposal of this hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of your full and properly labeled hazardous waste containers.
-
Maintain accurate records of the waste generated, including the amount and date of accumulation.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical component of responsible research. By adhering to these guidelines, you not only ensure compliance with federal and local regulations but also foster a culture of safety within your laboratory. This commitment to best practices protects you, your colleagues, and the environment, allowing you to focus on the innovative work that drives scientific progress.
References
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RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this chemical and to minimize risks to personnel and the environment.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2][3][4]
-
Harmful in Contact with Skin: Prolonged or widespread skin contact may be harmful.[1][5][7]
A thorough risk assessment should be conducted before beginning any work with this compound.[8]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the user and the chemical, minimizing the risk of exposure. The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against potential eye irritation from dust particles or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to double-glove for added protection. | To prevent skin contact and potential irritation or absorption.[2] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect the skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a chemical fume hood where dust may be generated. | To prevent inhalation of airborne particles and potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this research chemical. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don the appropriate PPE as outlined in the table above.
Step 2: Aliquoting and Weighing
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula to transfer the chemical.
-
Weigh the desired amount in a tared container within the fume hood.
-
Close the primary container tightly immediately after use.
Step 3: Dissolving and Reactions
-
Add solvents slowly to the solid to avoid splashing.
-
If the process is exothermic, ensure the reaction vessel is appropriately cooled.
-
Keep the sash of the fume hood at the lowest practical height.
Step 4: Post-Handling and Decontamination
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of accordingly.
Step 1: Waste Segregation
-
Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Step 2: Labeling
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Irritant," "Harmful").
Step 3: Storage
-
Store hazardous waste in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3][4][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1][7]
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific hazards of this compound and adherence to all applicable safety regulations. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
References
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
